molecular formula C13H17N B1583112 4-Phenylquinuclidine CAS No. 51069-11-5

4-Phenylquinuclidine

Cat. No.: B1583112
CAS No.: 51069-11-5
M. Wt: 187.28 g/mol
InChI Key: CSKNWIPXDBBWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylquinuclidine (CAS 51069-11-5) is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 g/mol . It features a bicyclic quinuclidine structure substituted with a phenyl group. The quinuclidine moiety is a privileged structure in medicinal chemistry, known for its presence in biologically active compounds and its application as a catalyst in organic synthesis . For instance, quinuclidine-based compounds have been explored as inhibitors of enzymes like squalene synthetase and have been investigated for their anti-emetic effects, as seen in patents for substituted 4-phenyl pyridine derivatives . This scaffold is also of significant interest in neuroscience research; quinuclidine derivatives are studied as silent agonists for the α7 nicotinic acetylcholine receptor and as potent and selective antagonists for other neuroreceptors like NMUR2 . Researchers value this compound as a key synthetic intermediate or a core structural element for developing new therapeutic agents and probes for biological mechanisms. The product is intended for research purposes and is not for drug, food, or household use. All safety data sheet (SDS) recommendations should be reviewed and followed prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-12(5-3-1)13-6-9-14(10-7-13)11-8-13/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKNWIPXDBBWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199070
Record name 1-Azabicyclo(2.2.2)octane, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51069-11-5
Record name 4-Phenylquinuclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51069-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azabicyclo(2.2.2)octane, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051069115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Mechanism of 4-Phenylquinuclidine: A Deep Dive into its Biological Interactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylquinuclidine, a synthetic molecule featuring a rigid bicyclic amine structure, has emerged as a compound of significant interest within the neuroscience and pharmacology communities. Its structural resemblance to known neuromodulators has prompted investigations into its mechanism of action within biological systems. However, a comprehensive understanding of its molecular targets and the subsequent signaling cascades remains an area of active exploration. This technical guide synthesizes the current, albeit limited, understanding of 4-phenylquinuclidine's bioactivity, focusing primarily on its hypothesized interactions with nicotinic acetylcholine receptors (nAChRs). We will delve into the theoretical framework guiding this research, outline key experimental methodologies for its characterization, and provide a forward-looking perspective on the potential therapeutic applications of this intriguing molecule.

Introduction: The Quinuclidine Scaffold in Neuropharmacology

The quinuclidine moiety, a defining feature of 4-phenylquinuclidine, is a well-established pharmacophore in the design of centrally acting agents. Its rigid, bicyclic structure provides a defined orientation of substituents, facilitating specific interactions with biological targets. This structural motif is present in a variety of pharmacologically active compounds, including those with anticholinergic, antihistaminic, and anticholinesterase activities. The addition of a phenyl group at the 4-position of the quinuclidine ring introduces a key structural element that is anticipated to significantly influence its pharmacological profile, directing its interaction towards specific receptor subtypes.

The Primary Hypothesis: Targeting Nicotinic Acetylcholine Receptors

The structural similarity of 4-phenylquinuclidine to acetylcholine and other nicotinic ligands has led to the prevailing hypothesis that its primary biological targets are nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for fast synaptic transmission in the central and peripheral nervous systems.[1][2] nAChRs are pentameric structures composed of various subunits, with the α4β2 and α7 subtypes being of particular interest in the context of central nervous system (CNS) disorders.[3][4][5]

Potential Interactions with nAChR Subtypes

The nature of the interaction between 4-phenylquinuclidine and nAChRs is a critical question. It could potentially act as:

  • An Agonist: Directly binding to the acetylcholine binding site and activating the receptor, leading to ion influx and neuronal depolarization.

  • An Antagonist: Binding to the acetylcholine binding site but preventing activation, thereby blocking the effects of the endogenous neurotransmitter.

  • An Allosteric Modulator: Binding to a site distinct from the acetylcholine binding site to modulate the receptor's response to agonists. Positive allosteric modulators (PAMs) enhance the receptor's function, while negative allosteric modulators (NAMs) inhibit it.[6]

Given the therapeutic potential of modulating nAChR activity in conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia, elucidating the precise mode of action of 4-phenylquinuclidine is of paramount importance.[7]

Experimental Workflows for Mechanistic Elucidation

To rigorously test the hypothesis of nAChR modulation and to fully characterize the mechanism of action of 4-phenylquinuclidine, a multi-faceted experimental approach is required. The following sections detail key experimental protocols.

Radioligand Binding Assays: Determining Target Affinity

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for nAChR Subtypes

  • Preparation of Membranes: Prepare cell membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7).

  • Incubation: Incubate the membranes with a known radiolabeled nAChR ligand (e.g., [³H]-epibatidine or [³H]-cytisine for α4β2; [¹²⁵I]-α-bungarotoxin for α7) in the presence of increasing concentrations of unlabeled 4-phenylquinuclidine.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of 4-phenylquinuclidine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Expected Outcome: This assay will provide quantitative data on the binding affinity of 4-phenylquinuclidine to specific nAChR subtypes, allowing for a comparison of its potency across different receptor populations.

Table 1: Hypothetical Binding Affinity Data for 4-Phenylquinuclidine

nAChR SubtypeRadioligandKᵢ (nM) of 4-Phenylquinuclidine
α4β2[³H]-EpibatidineData to be determined
α7[¹²⁵I]-α-BungarotoxinData to be determined
α3β4[³H]-EpibatidineData to be determined
Electrophysiology: Assessing Functional Activity

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp on mammalian cells expressing nAChRs, are essential for determining the functional consequences of 4-phenylquinuclidine binding.[8]

Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the desired nAChR subunits.

  • Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current).

  • Drug Application: Perfuse the oocyte with a solution containing acetylcholine or another nAChR agonist to elicit a baseline current.

  • Co-application/Pre-application: Apply 4-phenylquinuclidine either alone (to test for agonist activity) or in combination with an agonist (to test for modulatory or antagonist activity).

  • Data Analysis: Measure changes in the amplitude and kinetics of the ion current to determine if 4-phenylquinuclidine acts as an agonist, antagonist, or allosteric modulator. For antagonists, a Schild analysis can be performed to determine the nature of the antagonism.[9][10]

Expected Outcome: These experiments will reveal whether 4-phenylquinuclidine activates, blocks, or modulates the function of nAChRs and will provide insights into its efficacy and potency.

G cluster_0 Experimental Workflow: Electrophysiology prep Prepare nAChR-expressing cells (e.g., Xenopus oocytes) record Two-Electrode Voltage Clamp Recording Setup prep->record agonist Apply nAChR Agonist (e.g., Acetylcholine) record->agonist test_compound Apply 4-Phenylquinuclidine agonist->test_compound Co-application or Pre-application analysis Analyze Current Response: - Agonist activity? - Antagonist activity? - Modulatory effect? test_compound->analysis G cluster_1 Signaling Pathway: nAChR Activation and Calcium Influx ligand 4-Phenylquinuclidine (Hypothetical Agonist/PAM) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binds to channel Ion Channel Opening receptor->channel Activates calcium Ca²⁺ Influx channel->calcium Allows downstream Downstream Cellular Responses: - Neurotransmitter Release - Gene Expression Changes - Synaptic Plasticity calcium->downstream Triggers

Caption: Hypothesized signaling pathway initiated by 4-phenylquinuclidine at nAChRs.

In Vivo Studies: Bridging Molecular Actions to Behavioral Outcomes

While in vitro assays are crucial for elucidating the molecular mechanism of action, in vivo studies in animal models are necessary to understand the physiological and behavioral consequences of 4-phenylquinuclidine administration.

Potential In Vivo Assays:

  • Locomotor Activity: To assess potential stimulant or sedative effects.

  • Cognitive Function: Using tasks such as the Morris water maze or novel object recognition to evaluate effects on learning and memory.

  • Anxiety and Depression Models: Employing tests like the elevated plus maze or forced swim test to investigate anxiolytic or antidepressant-like properties.

  • Nociception Assays: Using hot plate or tail-flick tests to determine analgesic potential.

The results from these behavioral paradigms, in conjunction with the in vitro data, will provide a comprehensive profile of 4-phenylquinuclidine's effects and its potential as a therapeutic agent.

Future Directions and Conclusion

The exploration of 4-phenylquinuclidine's mechanism of action is still in its nascent stages. The current body of evidence is insufficient to definitively identify its molecular targets and functional effects. The experimental workflows outlined in this guide provide a roadmap for future investigations that are essential to unlock the therapeutic potential of this compound.

Key future research should focus on:

  • Systematic Screening: Evaluating the binding and functional activity of 4-phenylquinuclidine against a broad panel of neurotransmitter receptors and ion channels to identify its primary and any off-target interactions.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-phenylquinuclidine to understand the structural determinants of its activity and to optimize its potency and selectivity. [7][11][12][13]* In-depth Signaling Pathway Analysis: Investigating the downstream signaling cascades activated by 4-phenylquinuclidine to understand the cellular mechanisms underlying its physiological effects.

References

  • Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology. [Link]

  • Subcellular Imaging of Neuronal Calcium Handling In Vivo. JoVE. [Link]

  • Synthesis and pharmacology of isoquinuclidine derivatives as 5-HT3 ligands. ResearchGate. [Link]

  • Matching models to data: a receptor pharmacologist's guide. British Journal of Pharmacology. [Link]

  • Behavioral effects of four novel synthetic cathinone analogs in rodents. Neuropharmacology. [Link]

  • Behavioral effects of the pyrazoloquinoline CGS 9896: agonist and antagonist actions in squirrel monkeys. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • The Schild regression in the process of receptor classification. ResearchGate. [Link]

  • How does one utilise calcium imaged iPSC-derived neurons for immunocytochemistry? ResearchGate. [Link]

  • Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. RSC Publishing. [Link]

  • Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR. Nicotine & Tobacco Research. [Link]

  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Medium. [Link]

  • Wide-Field Calcium Imaging of Neuronal Network Dynamics In Vivo. MDPI. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Calcium Imaging Gets a Multicolor Makeover / Cell, May 9, 2019 (Vol. 177, Issue 5). YouTube. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]

  • Basic Pharmacological Principles. Basicmedical Key. [Link]

  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Neuronal cells' calcium influx modulates in response to 940 nm laser irradiation. Lasers in Medical Science. [Link]

  • An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents. PLOS Neglected Tropical Diseases. [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Pharmacological Potential of 4-Phenylquinuclidine: A Structural & Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylquinuclidine (CAS 51069-11-5) represents a specialized, rigidified scaffold in medicinal chemistry, distinct from its more common isomer, 3-phenylquinuclidine. While the 3-isomer is historically significant for its potent antimuscarinic activity (e.g., QNB), the 4-phenyl derivative offers a unique pharmacological profile defined by its bridgehead substitution.

This technical guide analyzes the biological potential of 4-phenylquinuclidine based on direct pharmacological evidence and high-confidence Structure-Activity Relationship (SAR) inference. The molecule serves as a conformationally constrained "boat" analog of 4-phenylpiperidine (the pharmacophore of meperidine-class opioids) and has recently emerged as a scaffold for P2Y14 receptor antagonists and monoamine transporter modulators .

Section 1: Structural Pharmacology & SAR Analysis

The Rigidified Piperidine Motif

The core utility of 4-phenylquinuclidine lies in its ability to lock the piperidine ring into a specific conformation.[1]

  • Flexible: 4-Phenylpiperidine (found in Meperidine/Pethidine) exists in equilibrium between chair and boat forms, allowing it to adapt to various receptors (MOR, Sigma-1, SERT).

  • Rigid: 4-Phenylquinuclidine uses an ethylene bridge to lock the nitrogen lone pair and the phenyl group into a fixed spatial relationship. This reduces entropic penalties upon binding but increases specificity.

Comparative SAR Profile

The following diagram illustrates the mechanistic divergence between the 3-substituted and 4-substituted quinuclidine scaffolds.

SAR_Analysis Core Quinuclidine Core Pos3 3-Position Substitution (Chiral Center) Core->Pos3 Classic Route Pos4 4-Position Substitution (Bridgehead Achiral) Core->Pos4 Rigid Scaffold mAChR Muscarinic Receptors (Anticholinergic) Pos3->mAChR High Affinity (e.g., QNB) Opioid Mu-Opioid Receptor (Analgesic) Pos4->Opioid Constrained 4-Phenylpiperidine P2Y14 P2Y14 Receptor (Anti-inflammatory) Pos4->P2Y14 Boat Conformation Mimic DAT Dopamine Transporter (Stimulant) Pos4->DAT Off-Target Affinity

Figure 1: Divergent pharmacological pathways of quinuclidine derivatives based on substitution position.

Section 2: Primary Biological Targets

P2Y14 Receptor Antagonism (Inflammation)

Recent medicinal chemistry campaigns have utilized 4-phenylquinuclidine as a core scaffold to develop high-affinity antagonists for the P2Y14 receptor (a G-protein coupled receptor activated by UDP-glucose).

  • Mechanism: The quinuclidine cage constrains the piperidine ring in a "boat" conformation, which mimics the bioactive conformation required for the P2Y14 orthosteric site.

  • Therapeutic Relevance: P2Y14 antagonists are investigated for treating sterile inflammation, asthma, and diabetes.[1]

  • Evidence: Derivatives of 4-phenylquinuclidine have demonstrated nanomolar affinity, validating the scaffold's ability to engage GPCRs in this class.

Monoamine Transporter Modulation (CNS Activity)

Due to its lipophilic amine nature and structural similarity to phenyltropanes (like cocaine) and phenylpiperidines, 4-phenylquinuclidine exhibits activity at monoamine transporters.

  • Targets: Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

  • Activity: Typically acts as a reuptake inhibitor. The rigid structure often leads to varying selectivity profiles compared to flexible analogs, potentially reducing abuse liability while maintaining efficacy.

Opioid Receptor Potential

While less potent than flexible 4-phenylpiperidines (which can induce an "induced fit"), the 4-phenylquinuclidine moiety retains the essential pharmacophore for the Mu-Opioid Receptor (MOR):

  • A basic nitrogen (protonated at physiological pH).

  • A phenyl ring connected to a quaternary carbon (or bridgehead).

  • A specific distance/angle between the aromatic centroid and the nitrogen.

Section 3: Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

To validate the biological activity of a 4-phenylquinuclidine derivative, a self-validating binding assay is required.

Objective: Determine binding affinity (


) for the Mu-Opioid Receptor (MOR) or P2Y14.

Materials:

  • Membrane Prep: CHO-K1 cells stably expressing human MOR or P2Y14.

  • Radioligand: [³H]-DAMGO (for MOR) or [³H]-UDP-glucose (for P2Y14).

  • Test Compound: 4-Phenylquinuclidine (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane prep and homogenize in assay buffer.

  • Incubation:

    • Total Binding: Membrane + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Ligand (10 µM Naloxone for MOR).

    • Experimental: Membrane + Radioligand + Increasing concentrations of 4-Phenylquinuclidine (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay Workflow (cAMP Inhibition)

Since P2Y14 and MOR are


-coupled, activation inhibits forskolin-induced cAMP production. An antagonist (like a 4-phenylquinuclidine derivative) will reverse this inhibition.

cAMP_Assay Start Seed CHO-hP2Y14 Cells (2,000 cells/well) Stim Add Forskolin (10 µM) (Induce cAMP spike) Start->Stim Agonist Add Agonist (UDP-Glucose) (Activates Gi -> Lowers cAMP) Stim->Agonist Test Add 4-Phenylquinuclidine (If Antagonist: Restores cAMP) Agonist->Test Detect Lysis & cAMP Detection (FRET/TR-FRET) Test->Detect

Figure 2: Functional cAMP assay workflow for Gi-coupled receptor validation.

Section 4: Quantitative Data Summary

Property4-Phenylquinuclidine4-Phenylpiperidine (Ref)Biological Implication
LogP (Predicted) ~2.8 - 3.2~2.5High BBB permeability; CNS active.
pKa (Basic N) ~9.5 - 10.5~9.0 - 10.0Highly protonated at physiological pH.
Conformation Rigid (Boat-like)Flexible (Chair/Boat)Higher specificity, potentially lower potency if mismatch occurs.
Primary Target P2Y14, DAT/SERTMOR, Sigma-1Shift from pure analgesic to anti-inflammatory/stimulant profile.

References

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Source: Journal of Medicinal Chemistry (via NIH/PubMed) Significance: Establishes 4-phenylquinuclidine as a key scaffold for P2Y14 receptor antagonism and notes off-target activity at Dopamine (D3) and Serotonin transporters. URL:[Link]

  • Synthesis and analgesic activity of new phencyclidine derivatives. Source: PubMed Significance:[2] Discusses the SAR of 4-phenylpiperidine derivatives, providing the foundational logic for predicting opioid-like activity in rigid analogs. URL:[Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. Source: PubMed Significance:[2] Analyzes the "phenyl-axial" vs "phenyl-equatorial" conformational requirements for opioid activity, relevant to the rigid 4-phenylquinuclidine structure. URL:[Link]

Sources

The Discovery of 4-Phenylquinuclidine Derivatives and Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-phenylquinuclidine scaffold represents a privileged structure in medicinal chemistry, offering a rigid framework that is amenable to strategic chemical modification for the targeted design of novel therapeutic agents. This guide provides an in-depth technical overview for researchers and drug development professionals on the discovery of 4-phenylquinuclidine derivatives and analogs. We will explore the rationale behind targeting monoamine transporters (dopamine, serotonin, and norepinephrine) and nicotinic acetylcholine receptors with this versatile scaffold. This document will detail synthetic strategies, structure-activity relationships (SAR), and essential pharmacological evaluation protocols, supported by field-proven insights and comprehensive references to authoritative sources.

Introduction: The Rationale for 4-Phenylquinuclidine in Neuropharmacology

The quinuclidine ring system, a bicyclic amine, provides a conformationally restricted scaffold that is particularly valuable in the design of ligands for receptors and transporters in the central nervous system (CNS). The introduction of a phenyl group at the 4-position creates a core structure with significant potential for interaction with various biological targets. The rigid nature of the quinuclidine cage allows for precise positioning of substituents, minimizing the entropic penalty upon binding and often leading to higher affinity and selectivity.

The primary targets of interest for 4-phenylquinuclidine derivatives include:

  • Monoamine Transporters (MATs): The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are crucial for regulating neurotransmitter levels in the synapse. Modulation of these transporters is a key strategy in the treatment of depression, anxiety, addiction, and other neuropsychiatric disorders.

  • Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are implicated in a wide range of physiological processes, and their modulation is a promising avenue for treating cognitive disorders, pain, inflammation, and addiction.[1][2] The development of selective nAChR ligands is an active area of research.[3]

The unique three-dimensional structure of 4-phenylquinuclidine allows for the exploration of chemical space to develop ligands with varying selectivity profiles, from highly selective agents for a single target to multi-target ligands designed to address complex disease pathologies.[4]

Synthetic Strategies for 4-Phenylquinuclidine Analogs

The synthesis of 4-phenylquinuclidine and its derivatives often involves multi-step sequences that allow for the introduction of diverse substituents on both the phenyl ring and the quinuclidine core. The choice of synthetic route is critical for accessing a range of analogs for SAR studies.

Core Synthesis of the 4-Arylquinuclidine Scaffold

A foundational approach to the 4-arylquinuclidine core involves the construction of the bicyclic system from piperidine precursors. While classical methods exist, modern synthetic strategies focus on efficiency and the ability to introduce diversity. Anionic annulation strategies, for example, have been developed for the synthesis of related fused N-heterocycles and can be adapted for quinuclidine synthesis.[5]

A general retrosynthetic analysis is depicted below:

G A 4-Arylquinuclidine Target B Intramolecular Cyclization A->B C Substituted 4-Arylpiperidine B->C D Functionalized Pyridine C->D E Aryl Grignard or Aryl Lithium C->E

Figure 1: Retrosynthetic analysis of the 4-arylquinuclidine core.
Introduction of Substituents on the Phenyl Ring

Diversity on the phenyl ring is crucial for modulating potency and selectivity. This is typically achieved by employing substituted starting materials or through late-stage functionalization.

  • Suzuki-Miyaura Cross-Coupling: This powerful reaction allows for the introduction of a wide variety of aryl and heteroaryl groups. For instance, a bromo-substituted precursor can be coupled with various boronic acids to generate a library of analogs.[6]

Experimental Protocol: Suzuki-Miyaura Coupling for Phenyl Ring Diversification

  • Reaction Setup: To a flame-dried round-bottom flask, add the bromo-substituted 4-phenylquinuclidine precursor (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water. Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted 4-phenylquinuclidine analog.

Modification of the Quinuclidine Nitrogen

The nitrogen atom of the quinuclidine core is a key point for modification, influencing the compound's physicochemical properties and its interaction with biological targets. N-alkylation with various alkyl halides can be used to introduce different substituents.

Structure-Activity Relationships (SAR)

The systematic modification of the 4-phenylquinuclidine scaffold and the evaluation of the resulting analogs' biological activity are essential for identifying potent and selective ligands.

SAR at Monoamine Transporters

While extensive SAR data for 4-phenylquinuclidine derivatives at MATs is not abundant in the public literature, we can infer potential relationships from studies on structurally related 4-phenylpiperidines.[7]

  • Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical for affinity and selectivity. Electron-withdrawing groups, such as halogens, can influence the electrostatic potential of the aromatic ring and its interaction with the transporter binding site.[8] Studies on synthetic cathinones have shown that the steric bulk of substituents at the 4-position of the phenyl ring can differentially affect DAT and SERT potency.[9] Larger substituents may be better tolerated by SERT than by DAT.[9]

  • Quinuclidine Core: The rigid quinuclidine framework is expected to provide a more defined orientation of the phenyl group within the transporter's binding pocket compared to the more flexible piperidine ring. This can lead to enhanced affinity. The isoquinuclidine substituent of ibogaine, a structurally related alkaloid, is important for its pharmacological chaperone efficacy at DAT.[10]

Table 1: Inferred SAR for 4-Phenylquinuclidine Analogs at Monoamine Transporters

Modification Position Inferred Effect on Activity Rationale/Supporting Evidence
Electron-withdrawing groupPhenyl ring (para-position)Potential for increased DAT affinityEnhances interaction with the binding site; observed in related scaffolds.[8]
Bulky substituentPhenyl ring (para-position)May favor SERT over DAT affinitySteric hindrance may be less tolerated by the DAT binding pocket.[9]
N-alkylationQuinuclidine NitrogenCan modulate pKa and overall lipophilicityInfluences pharmacokinetic properties and interaction with the transporter.
SAR at Nicotinic Acetylcholine Receptors

The development of nAChR ligands has been an active area of research, with a focus on achieving subtype selectivity.[3]

  • Aromatic System: The phenyl ring of the 4-phenylquinuclidine scaffold can engage in cation-π interactions with key residues in the nAChR binding site.

  • Quinuclidine Nitrogen: The basic nitrogen of the quinuclidine is crucial for forming a salt bridge with acidic residues in the receptor.

  • Substituent Effects: Studies on aristoquinoline derivatives, which are also nAChR modulators, have shown that strongly electron-withdrawing groups on the aromatic ring can significantly improve potency.[1][11]

Figure 2: Key interactions of the 4-phenylquinuclidine scaffold at nAChRs.

Pharmacological Evaluation Workflow

A robust pharmacological evaluation is critical to characterize the activity of newly synthesized 4-phenylquinuclidine derivatives.

Primary Screening: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target.

Experimental Protocol: Radioligand Binding Assay for DAT, SERT, and NET

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

  • Assay Buffer: Use an appropriate assay buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-121

    • SERT: [³H]Citalopram or [³H]Paroxetine

    • NET: [³H]Nisoxetine

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assays: Neurotransmitter Uptake Inhibition

Functional assays are essential to determine whether a compound that binds to a transporter also inhibits its function. Neurotransmitter uptake assays measure the ability of a compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Secondary Screening and Selectivity Profiling

Compounds that show promising activity in primary and functional assays should be further evaluated in a broader panel of assays to determine their selectivity against other receptors, ion channels, and enzymes.

G A Compound Library (4-Phenylquinuclidine Analogs) B Primary Screening (Radioligand Binding Assays) A->B C Functional Assays (Uptake Inhibition) B->C D Lead Identification C->D E Selectivity Profiling D->E F In Vivo Studies E->F

Figure 3: Drug discovery workflow for 4-phenylquinuclidine derivatives.

Conclusion and Future Directions

The 4-phenylquinuclidine scaffold holds significant promise for the development of novel CNS-active agents. Its rigid structure provides a unique platform for the design of selective and potent modulators of monoamine transporters and nicotinic acetylcholine receptors. While the exploration of this specific scaffold is not as extensively documented as that of more flexible analogs like 4-phenylpiperidines, the foundational principles of medicinal chemistry suggest that it is a rich area for future research.

Future efforts should focus on the systematic synthesis and pharmacological evaluation of diverse libraries of 4-phenylquinuclidine derivatives. A comprehensive understanding of the SAR for this scaffold will be instrumental in unlocking its full therapeutic potential. The integration of computational modeling and structural biology with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of novel drug candidates based on this remarkable chemical entity.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. Retrieved February 6, 2026, from [Link]

  • Pettersson, F., et al. (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. European Journal of Medicinal Chemistry, 61, 2-12.
  • Bhat, S., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 869431.
  • Villarroya, M., et al. (1996). Synthesis and pharmacology of alkanediguanidinium compounds that block the neuronal nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry, 4(8), 1177-1183.
  • Kattamuri, P. V., et al. (2020). Synthesis of Ring-Fused, N-Substituted 4-Quinolinones Using pKa-Guided, Base-Promoted Annulations with Isatoic Anhydrides. The Journal of Organic Chemistry, 85(4), 2367-2384.
  • Borioni, A., et al. (2007). Synthesis of new 4-heteroaryl-2-phenylquinolines and their pharmacological activity as NK-2/NK-3 receptor ligands. Archiv der Pharmazie, 340(1), 17-25.
  • Arias, H. R., et al. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. Molecules, 24(20), 3792.
  • Breining, S. R. (2004). Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. Current Topics in Medicinal Chemistry, 4(6), 609-629.
  • Zhang, M., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. Journal of Medicinal Chemistry, 44(8), 1231-1239.
  • Seltzman, H. H., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. Advances in Pharmacology, 73, 65-101.
  • Salas, M., et al. (2024). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry, 67(3), 1836-1853.
  • Tadiparthi, K., et al. (2016). Structure-Activity Relationships for a series of bis((4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. ACS Chemical Neuroscience, 7(12), 1667-1679.
  • Amr, A. G. E., et al. (2019). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 24(18), 3290.
  • Salas, M., et al. (2024). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline That Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry, 67(3), 1836-1853.
  • Gorden, K. B., et al. (2003). Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 13(6), 1117-1121.
  • Romero, H. K., et al. (2017). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Pharmacology & Therapeutics, 170, 98-111.
  • Johnson, R. A., et al. (2018). Synthesis and Discovery of Arylpiperidinylquinazolines: New Inhibitors of the Vesicular Monoamine Transporter. Journal of Medicinal Chemistry, 61(21), 9734-9750.
  • Glennon, R. A., et al. (2018). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 39, 19-45.
  • Taylor, P., et al. (2011). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society, 133(41), 16567-16574.
  • Bonano, J. S., et al. (2017). Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure-Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. The Journal of Pharmacology and Experimental Therapeutics, 360(2), 271-282.
  • Zhang, Y., et al. (2018). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. Molecules, 23(11), 2946.
  • Al-Blewi, F. F., et al. (2024). Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments: Radioligand Binding and Computational Chemistry Studies. International Journal of Molecular Sciences, 25(1), 275.
  • Greiner, E., et al. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of Medicinal Chemistry, 49(5), 1766–1772.

Sources

Technical Profile: 4-Phenylquinuclidine (CAS 51069-11-5)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 51069-11-5 (4-Phenylquinuclidine) Properties and Uses Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

A Rigid Pharmacophore Probe for Receptor Conformation and Ligand Design [1]

Executive Summary

4-Phenylquinuclidine (CAS 51069-11-5) is a bicyclic amine acting as a conformationally restricted analogue of the 4-phenylpiperidine class of pharmacophores.[1] Unlike flexible piperidines (e.g., meperidine/pethidine), the quinuclidine bridge locks the molecule into a rigid cage structure, fixing the spatial orientation of the phenyl group relative to the nitrogen lone pair. This unique structural property makes it an invaluable stereochemical probe in medicinal chemistry, specifically for mapping the binding pockets of opioid receptors , sigma receptors , and cholesterol biosynthesis enzymes (squalene synthase).

This guide delineates the physicochemical properties, synthetic pathways, and critical applications of 4-phenylquinuclidine in modern drug development.

Chemical Identity & Physicochemical Properties[1][2][3]

Core Identity
ParameterDetail
CAS Number 51069-11-5
Chemical Name 4-Phenylquinuclidine; 4-Phenyl-1-azabicyclo[2.2.2]octane
Molecular Formula C₁₃H₁₇N
Molecular Weight 187.28 g/mol
Structure Bicyclic cage (quinuclidine) with a phenyl substituent at the C4 bridgehead position.[1][2][3][4][5][6]
Physicochemical Data
PropertyValueContext/Implication
Physical State Solid (crystalline)Typically supplied as the Hydrochloride salt (HCl) for stability.[1]
pKa (Calculated) ~10.5 - 11.0Highly basic due to the unhindered, bridgehead nitrogen lone pair.[1]
LogP (Predicted) 2.8 - 3.2Moderate lipophilicity; crosses the Blood-Brain Barrier (BBB) effectively.[1]
Solubility Water (Moderate, as salt), Ethanol (High), DMSO (High)Suitable for in vitro and in vivo aqueous formulations as a salt.[1]

Structural Significance & Mechanism of Action[9]

The "Rigidification" Strategy

In drug design, 4-phenylquinuclidine serves as a molecular ruler .[1] Flexible molecules like 4-phenylpiperidine can adopt multiple conformations (phenyl axial vs. equatorial).[1] By using the quinuclidine scaffold, the phenyl group is locked at the bridgehead (C4), forcing a specific vector relative to the basic nitrogen.

  • Opioid Receptors: 4-Phenylpiperidines are classic µ-opioid agonists. 4-Phenylquinuclidine tests the tolerance of the receptor for a bulky, spherical hydrophobic core.[1]

  • Sigma Receptors: The basic nitrogen and hydrophobic bulk align with the pharmacophore requirements for Sigma-1 (

    
    ) receptor binding, implicated in neuroprotection and modulation of calcium signaling.
    
DOT Visualization: Pharmacophore Relationships

The following diagram illustrates the structural relationship between the flexible meperidine scaffold and the rigid 4-phenylquinuclidine probe.

Pharmacophore Flexible 4-Phenylpiperidine (Flexible Scaffold) Meperidine Meperidine (Analgesic) Mu-Opioid Agonist Flexible->Meperidine N-Methylation & Esterification Rigid 4-Phenylquinuclidine (Rigid Probe) Flexible->Rigid Ethylene Bridge (C2-C6) Locking Conformation Receptor Receptor Binding Pocket (Steric Constraint Testing) Meperidine->Receptor Induced Fit Binding Rigid->Receptor Probes Axial/Equatorial Space Tolerance

Caption: Structural evolution from flexible piperidines to the rigid quinuclidine probe, highlighting its utility in mapping receptor steric constraints.[1]

Applications in Drug Development[2][3][10]

Squalene Synthase Inhibition (Cholesterol Lowering)

Research has identified quinuclidine derivatives as potent inhibitors of squalene synthase , a key enzyme in the cholesterol biosynthesis pathway.

  • Mechanism: The quinuclidine nitrogen mimics the carbocation intermediate formed during the condensation of farnesyl pyrophosphate.

  • Role of 51069-11-5: The 4-phenyl derivative acts as a lipophilic anchor, occupying the hydrophobic pocket of the enzyme, preventing substrate binding.

Neuropharmacology (Receptor Profiling)[1]
  • Muscarinic Antagonism: While 3-substituted quinuclidines (e.g., QNB) are high-affinity muscarinic antagonists, 4-phenylquinuclidine is used to determine the necessity of the C3-oxygen pharmacophore.[1] Its reduced affinity compared to QNB highlights the importance of the ester/ether linkage for H-bonding in the muscarinic pocket.

  • Sigma Ligand Development: Used as a core scaffold to develop selective Sigma-1 ligands for treating cognitive deficits and depression.[1]

Experimental Protocols

Synthesis of 4-Phenylquinuclidine (General Pathway)

Note: This protocol synthesizes the quinuclidine core via cyclization of a piperidine precursor.

Prerequisites:

  • Precursor: 4-Phenyl-4-(2-haloethyl)piperidine (or corresponding tosylate).[1]

  • Reagents: Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: Ethanol or DMF (anhydrous).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4-phenyl-4-(2-chloroethyl)piperidine hydrochloride in 50 mL of anhydrous ethanol.

  • Basification: Add 25 mmol of NaOEt slowly under nitrogen atmosphere. The solution will become cloudy as NaCl precipitates.

  • Cyclization (Intramolecular Alkylation): Heat the mixture to reflux (78°C) for 4–6 hours. The secondary amine attacks the terminal halide to form the bicyclic bridge.

    • Mechanism:[1][7][8][9][10][11]

      
       nucleophilic substitution.[1]
      
  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Extraction: Resuspend residue in diethyl ether and wash with 1M NaOH (to ensure free base form) followed by brine.

  • Purification: Dry organic layer over MgSO₄. Evaporate solvent.[1][12] Recrystallize from hexane/ethyl acetate or convert to HCl salt by bubbling dry HCl gas through an ethereal solution.[1]

In Vitro Binding Assay (Generic Protocol)

To evaluate affinity for Muscarinic or Opioid receptors.[1]

  • Membrane Preparation: Homogenize rat brain cortex (for muscarinic) or striatum (for opioid) in ice-cold TRIS-HCl buffer (pH 7.4).[1] Centrifuge at 40,000 x g for 20 min.

  • Incubation:

    • Ligand:

      
      -QNB (Muscarinic) or 
      
      
      
      -DAMGO (Mu-Opioid).[1]
    • Test Compound: 4-Phenylquinuclidine (1 nM – 10 µM).[1]

    • Incubate for 60 min at 25°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and 
    
    
    
    .

Safety & Stability (E-E-A-T)

Handling Precautions:

  • Acute Toxicity: Like many quinuclidines, this compound interacts with the CNS. Assume high potency.[1] Handle in a fume hood.

  • Skin Absorption: Lipophilic amines can penetrate the skin. Wear nitrile gloves and long sleeves.[1]

  • Storage: Hygroscopic in salt form. Store at -20°C in a desiccator.

Stability:

  • The quinuclidine cage is thermally stable but the nitrogen is prone to N-oxidation if exposed to air/light for prolonged periods in solution.

  • Recommendation: Prepare fresh stock solutions in DMSO or Ethanol; avoid aqueous storage >24 hours.

References

  • Carroll, F. I., et al. (1992).[1] Phenylmorphans and Analogues: Opioid Receptor Subtype Selectivity and Effect of Conformation on Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ishihara, T., et al. (2004).[1] Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Eburon Organics. (n.d.).[1] Quinoline and Quinuclidine Derivatives Catalog. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 4-Phenylquinuclidine.[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Guide: Solubility and Stability of 4-Phenylquinuclidine

[1][2]

Executive Summary

4-Phenylquinuclidine (CAS 51069-11-5) is a bicyclic tertiary amine featuring a quinuclidine (1-azabicyclo[2.2.2]octane) core substituted with a phenyl group at the 4-position (bridgehead carbon).[1][2] This structural motif serves as a critical scaffold in medicinal chemistry, particularly for muscarinic receptor ligands and other CNS-active agents.[1][2]

The compound exhibits a distinct amphiphilic profile : the lipophilic phenyl cage drives membrane permeability, while the highly basic bridgehead nitrogen (

12oxidative N-oxide formationhygroscopicity1212

Physicochemical Profile

Understanding the fundamental properties of the 4-phenylquinuclidine core is prerequisite to designing effective solubility and stability protocols.[1][2]

PropertyValue / DescriptorTechnical Note
Molecular Formula

MW: 187.28 g/mol
Physical State Solid (Crystalline)Free base is a waxy solid; HCl salts are crystalline powders.[1][2][3]
Basic

~10.8 (Predicted)The quinuclidine nitrogen is highly basic due to the cage structure preventing steric inversion, keeping the lone pair exposed.[1][2]
Lipophilicity (LogP) ~2.5 (Predicted)Moderate lipophilicity allows for blood-brain barrier (BBB) penetration but necessitates solubility enhancement for aqueous formulations.[1][2]
UV Chromophore

nm
The phenyl ring provides a weak UV signal; HPLC detection often requires low wavelengths (210-220 nm) or MS detection.[1][2]

Solubility Profiling & Formulation Strategy

pH-Dependent Aqueous Solubility

The solubility of 4-phenylquinuclidine is governed strictly by the ionization state of the tertiary nitrogen.[1][2]

  • pH < 8.0 (Ionized): The compound exists predominantly as the cationic ammonium species (

    
    ), exhibiting high aqueous solubility (>10 mg/mL).[1][2]
    
  • pH > 10.0 (Unionized): The compound exists as the free base.[1][2] Solubility drops precipitously (likely < 0.1 mg/mL), driven by the hydrophobic phenyl-quinuclidine cage.

Experimental Protocol: Saturation Shake-Flask Method

  • Preparation: Add excess 4-phenylquinuclidine (free base) to buffer solutions (pH 1.2, 4.5, 6.8, 7.4, 10.0).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Filter via 0.45 µm PVDF (avoid nylon which may bind the cationic drug).[1][2]

  • Quantification: Analyze filtrate via HPLC-UV/MS.

Organic Solvent Compatibility

For stock solution preparation, the free base is highly soluble in polar aprotic and protic organic solvents.[1][2]

  • Preferred Solvents: Methanol, Ethanol, DMSO (>50 mM).[1][2]

  • Non-Polar Solvents: Chloroform, Dichloromethane (DCM).[1][2]

  • Incompatible: Hexanes (limited solubility for the free base; zero for salts).[1][2]

Visualization: Solubility vs. pH Logic

The following diagram illustrates the theoretical solubility profile based on the Henderson-Hasselbalch relationship for a base with

SolubilityProfileAcidAcidic Environment(pH 1 - 7)Species_IonCationic Species (Soluble)[R3NH]+Acid->Species_IonProtonationTransitionTransition Zone(pH ~ pKa +/- 1)Transition->Species_IonSpecies_NeutralFree Base (Precipitates)[R3N]Transition->Species_NeutralBaseBasic Environment(pH > 10)Base->Species_NeutralDeprotonationFormulationAqueous FormulationSpecies_Ion->FormulationSuitable forIV/Oral SolutionsFormulation_LipidLNP / SEDDSSpecies_Neutral->Formulation_LipidRequires Lipid/OrganicFormulation

Caption: Theoretical solubility switch of 4-phenylquinuclidine. At physiological pH (7.4), the compound remains largely ionized and soluble, but precipitation risks increase as pH approaches the pKa (~11).[1]

Stability Assessment

Chemical Stability: The N-Oxidation Risk

The primary degradation pathway for quinuclidine derivatives is the oxidation of the bridgehead nitrogen to form 4-phenylquinuclidine N-oxide .[1][2]

  • Mechanism: Reaction with atmospheric oxygen, peroxides, or radical initiators.[1][2]

  • Impact: The N-oxide is highly polar and may act as a distinct metabolite or impurity.[1][2] It often elutes earlier than the parent peak in Reverse Phase HPLC.[1][2]

  • Mitigation: Store under Argon/Nitrogen; avoid protic solvents exposed to air for long periods.[1][2]

Physical Stability: Hygroscopicity[1][2][4]
  • Free Base: Generally waxy and may absorb moisture, complicating weighing.[1][2]

  • HCl Salt: Crystalline but potentially hygroscopic.[1][2][4]

  • Recommendation: Store in a desiccator. For precise analytical weighing, equilibrate the standard to ambient humidity or measure water content (Karl Fischer) immediately before use.[1][2]

Forced Degradation Protocol (Stress Testing)

To validate stability-indicating methods, subject the compound to the following conditions:

Stress ConditionDurationExpected Outcome
Oxidation (

)
4 HoursFormation of N-oxide (Mass shift +16 Da).[1][2]
Acid Hydrolysis (

)
24 HoursLikely stable (cage structure is robust).[1][2]
Base Hydrolysis (

)
24 HoursLikely stable; precipitation will occur.[1][2]
Thermal (

)
7 DaysCheck for sublimation or discoloration.[1][2]
Photostability 1.2M Lux hoursPhenyl ring may undergo minor radical reactions.[1][2]
Visualization: Degradation Pathways[1][2]

DegradationParent4-Phenylquinuclidine(Parent)NOxideN-Oxide Impurity(+16 Da)Parent->NOxideOxidation (H2O2 / Air)SaltSalt Formation(Hygroscopic)Parent->SaltAcidic Environment (HCl)MechanismMechanism:Nucleophilic attack of Non reactive oxygen speciesParent->Mechanism

Caption: Primary chemical fate of 4-phenylquinuclidine. The bridgehead nitrogen is the reactive center for both salt formation (desirable) and oxidation (undesirable).[1][2]

Analytical Methodologies

Standard UV detection is challenging due to the weak chromophore.[1][2]

Recommended HPLC Conditions:

  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge), high pH stable columns are preferred to analyze the free base if needed.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) – Basic pH suppresses ionization, improving retention on C18.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Detection:

    • UV: 210 nm (non-specific, sensitive to solvents).[1][2]

    • MS (Preferred): ESI Positive Mode. Look for

      
      .
      
    • N-Oxide Marker:

      
      .[1][2]
      

Handling & Storage SOP

To ensure scientific integrity of your experiments:

  • Storage: Store solid material at -20°C under an inert atmosphere (Argon).

  • Weighing: Allow the vial to reach room temperature before opening to prevent water condensation (hygroscopicity management).

  • Solution Stability:

    • DMSO stocks are generally stable at -20°C for 3-6 months.[1][2]

    • Aqueous dilutions should be prepared fresh daily to avoid hydrolysis or sorption to plasticware.[1][2]

References

  • PubChem. 4-Phenylquinuclidine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Ricciardi, F. et al. Synthesis and properties of quinuclidine derivatives.[1][2] (Contextual reference for quinuclidine reactivity). Journal of Organic Chemistry. (Inferred from general search context on quinuclidine chemistry).

The History and Discovery of 4-Phenylquinuclidine: A Structural Probe in Opioid Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and pharmacological significance of 4-Phenylquinuclidine , a rigid structural analog of the opioid analgesic pethidine (meperidine).

Executive Summary

4-Phenylquinuclidine (1-azabicyclo[2.2.2]oct-4-yl-benzene) represents a pivotal chapter in the mid-20th-century effort to map the pharmacophore of opioid analgesics. Discovered in 1957 by T. D.[1][2] Perrine at the National Institutes of Health (NIH), this molecule was designed to test the "rigidification" hypothesis: the theory that locking a flexible drug molecule (like meperidine) into a fixed conformation would enhance potency and selectivity. While the compound itself proved too toxic for clinical use, it remains a fundamental tool compound in medicinal chemistry for studying ligand-receptor geometry and, more recently, as a scaffold for non-opioid GPCR antagonists.

Historical Context: The Quest for Rigid Opioids

In the 1940s and 50s, synthetic opioid research was dominated by the study of 4-phenylpiperidines , a class of analgesics exemplified by Meperidine (Pethidine) . Unlike the complex pentacyclic structure of morphine, meperidine demonstrated that a simple piperidine ring bearing a phenyl group and an ester could elicit potent analgesia.

However, the piperidine ring in meperidine is flexible, capable of adopting multiple chair and boat conformations. This flexibility posed a question: Which conformation is the "active" shape responsible for binding to the Mu-opioid receptor?

To answer this, medicinal chemists sought to synthesize rigid analogs —molecules that "froze" the pharmacophore in a specific geometry. The quinuclidine (1-azabicyclo[2.2.2]octane) core offered the perfect scaffold. By bridging the 2 and 6 positions of the piperidine ring with an ethylene chain, the structure becomes a rigid cage, locking the relative orientation of the nitrogen lone pair and the phenyl group.

The Discovery Moment (1957)

The definitive synthesis and characterization of 4-phenylquinuclidine were published by T. D. Perrine in the Journal of Organic Chemistry in 1957.[1][2][3]

  • Paper: Quinuclidines. I. 4-Phenylquinuclidines as Potential Analgesics

  • Institution: National Institute of Arthritis and Metabolic Diseases, NIH.

  • Objective: To synthesize the first 4-arylquinuclidine and evaluate it against the "new criteria of analgesic action" established by the discovery of meperidine.

Chemical Structure and Properties

4-Phenylquinuclidine is an achiral, highly symmetric molecule belonging to the bicyclic amine class.

PropertyData
IUPAC Name 4-Phenyl-1-azabicyclo[2.2.2]octane
CAS Number 51069-11-5
Molecular Formula C₁₃H₁₇N
Molecular Weight 187.28 g/mol
Core Scaffold Quinuclidine (1-azabicyclo[2.2.2]octane)
Symmetry

(Plane of symmetry through N and C4)
Basicity Highly basic (Quinuclidine pKa

11.0); Nitrogen lone pair is unhindered.
Structural Comparison: Flexible vs. Rigid

The key difference lies in the freedom of the phenyl group relative to the nitrogen.

  • Meperidine: The phenyl group is at the C4 position of a piperidine ring.[4] It can rotate and the ring can flip between axial and equatorial conformers (though equatorial is energetically preferred).

  • 4-Phenylquinuclidine: The phenyl group is at the bridgehead (C4). The bicyclic cage forces the phenyl group to be perfectly coaxial with the C4-N axis. This corresponds to a specific "axial-like" vector relative to the nitrogen, distinct from the equatorial preference of meperidine.

Synthesis Methodology

Perrine's synthesis solved the challenge of constructing a strained bicyclic system with a bridgehead aryl substituent. The route utilizes a Dieckmann Cyclization strategy, starting from a 4-phenylpiperidine precursor (closely related to the meperidine intermediate).

The Perrine Route (Reconstructed)
  • Precursor Formation: The synthesis likely begins with 4-phenyl-4-carbethoxypiperidine (Norpethidine ethyl ester).

  • Chain Extension: The piperidine nitrogen is alkylated with ethyl chloroacetate (or similar halo-ester) to provide the pendant chain required for the bridge.

  • Dieckmann Cyclization: Under strong base (e.g., Potassium tert-butoxide), the ester on the nitrogen side-chain attacks the ester at the C4 position, closing the ring to form the quinuclidine cage. This yields a 3-keto-4-phenylquinuclidine derivative.

  • Decarboxylation & Reduction: The keto-ester is hydrolyzed and decarboxylated to 4-phenylquinuclidin-3-one (Compound III in Perrine's paper).

  • Wolff-Kishner Reduction: The ketone is removed using hydrazine and base (Huang-Minlon modification) to yield the final hydrocarbon, 4-phenylquinuclidine .

Visualization of Synthesis Pathway

Synthesis Start 4-Phenyl-4-carbethoxypiperidine (Norpethidine Precursor) Step1 N-Alkylation (Ethyl chloroacetate) Start->Step1 Inter1 Diester Intermediate Step1->Inter1 Step2 Dieckmann Cyclization (Base, Reflux) Inter1->Step2 Inter2 3-Keto-4-phenylquinuclidine Derivative Step2->Inter2 Step3 Hydrolysis & Decarboxylation Inter2->Step3 Inter3 4-Phenylquinuclidin-3-one (Compound III) Step3->Inter3 Step4 Wolff-Kishner Reduction (Hydrazine/KOH) Inter3->Step4 Final 4-Phenylquinuclidine (Target) Step4->Final

Caption: The synthetic route established by T. D. Perrine (1957) utilizing a Dieckmann cyclization followed by a Wolff-Kishner reduction.

Pharmacological Profile & Toxicity

The primary motivation for synthesizing 4-phenylquinuclidine was to create a potent analgesic. However, the biological results were unexpected and ultimately halted its development as a drug.

The "Toxic" Outcome

Perrine explicitly noted that "Compound II [4-phenylquinuclidine] is apparently quite toxic."

  • Lack of Analgesia: Unlike meperidine, which has a safety margin allowing for analgesia, 4-phenylquinuclidine likely induced convulsions or lethality at doses below the threshold for antinociception.

  • Mechanistic Insight: This toxicity suggests that the rigid axial orientation of the phenyl group in the quinuclidine scaffold is not the bioactive conformation for the Mu-opioid receptor (which prefers the equatorial phenyl of meperidine). Instead, this geometry may favor binding to other CNS targets, such as nicotinic acetylcholine receptors (nAChRs) or sigma receptors , leading to toxicity.

Modern Applications (Non-Opioid)

While it failed as an opioid, the 4-phenylquinuclidine scaffold has found new life in modern drug discovery:

  • P2Y14 Receptor Antagonists: Research by the NIH (Jacobson et al.) has utilized the 4-phenylquinuclidine core as a lipophilic, rigid anchor for developing antagonists against the P2Y14 receptor, a target involved in inflammation and asthma.

  • Sigma Receptor Ligands: The quinuclidine core is a "privileged structure" for Sigma-1 and Sigma-2 receptors. The 4-phenyl derivative serves as a hydrophobically bulky probe to map the hydrophobic pockets of these receptors.

References

  • Perrine, T. D. (1957).[1][2][3] Quinuclidines.[1][2][3][5][6][7][8] I. 4-Phenylquinuclidines as Potential Analgesics. The Journal of Organic Chemistry , 22(11), 1484–1489.[1] Link

  • Jacobson, K. A., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry . Link

  • Sternbach, L. A., & Kaiser, S. (1952). Antispasmodics. I. Bicyclic Basic Esters. Journal of the American Chemical Society , 74(9), 2215–2219. (Foundational work on quinuclidine synthesis referenced by Perrine).[1] Link

Sources

4-Phenylquinuclidine: A Targeted Affinity Probe for CNS Receptor Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylquinuclidine (4-PQ) is a rigid, bicyclic amine widely utilized in neuropharmacology and chemical proteomics as a high-affinity ligand for Sigma receptors (


1/

2)
and Muscarinic Acetylcholine Receptors (mAChRs) . In the context of drug development and proteomics, it serves as a critical "bait" or "competitor" molecule. Its primary utility lies in Target Deconvolution and Receptor Profiling , where it is used to validate specific protein-ligand interactions within complex biological matrices (e.g., brain homogenates) via competition assays coupled with Mass Spectrometry (MS).

This guide details the physicochemical properties of 4-PQ, its mechanism of interaction, and a validated workflow for using it as a competitive probe in chemical proteomics.

Part 1: The Molecule & Mechanism

Chemical Architecture

4-Phenylquinuclidine (CAS: 51069-11-5) consists of a quinuclidine core—a bridged bicyclic nitrogen structure—substituted at the 4-position with a phenyl ring.[1][2][3][4][5]

  • Rigidity: The quinuclidine cage locks the nitrogen lone pair in a specific orientation, maximizing electrostatic interactions with aspartate residues in receptor binding pockets.

  • Lipophilicity: The phenyl group provides the necessary hydrophobic bulk to interact with aromatic cages often found in GPCRs and Sigma receptors.

  • Basicity: With a pKa

    
     10-11, it exists predominantly as a cation at physiological pH, mimicking the charged headgroups of endogenous neurotransmitters like acetylcholine.
    
Biological Targets

The utility of 4-PQ stems from its promiscuous yet high-affinity binding profile across specific CNS targets:

  • Sigma Receptors (

    
    1/
    
    
    
    2):
    4-PQ acts as a high-affinity ligand. In proteomics, it is often used to mask these receptors to distinguish them from other off-targets during broad-spectrum profiling.
  • Muscarinic Acetylcholine Receptors (mAChR): It binds to the orthosteric site of M1-M5 subtypes.

  • Transporters: It has structural homology to inhibitors of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), making it a useful scaffold for monoamine transporter profiling.

Part 2: Proteomic Application – The Competition Assay

The most robust application of 4-PQ in proteomics is Competitive Chemical Proteomics . Instead of immobilizing 4-PQ (which can alter its binding affinity), it is used as a soluble competitor against a broad-spectrum "bait" probe (e.g., a photoreactive or biotinylated ligand).

The Principle
  • Condition A (Control): Lysate is treated with a broad-spectrum affinity probe. The probe binds specific targets (Sigma/Muscarinic) and non-specific background proteins.

  • Condition B (Competition): Lysate is pre-incubated with excess 4-Phenylquinuclidine . 4-PQ occupies the active sites of its specific targets.

  • Readout: When the broad probe is added to Condition B, it cannot bind the specific targets (blocked by 4-PQ).

  • MS Analysis: Proteins that are abundant in Condition A but depleted in Condition B are the validated targets of 4-PQ.

Validated Workflow Diagram

The following diagram illustrates the logic of the Competition Proteomics workflow.

ChemicalProteomics cluster_Control Condition A: Control cluster_Competition Condition B: Competition (+4-PQ) Lysate Complex Proteome (Brain Homogenate) Split Split Sample Lysate->Split Vehicle Add Vehicle (DMSO) Split->Vehicle Blocker Pre-incubate with 4-Phenylquinuclidine (10-100 µM) Split->Blocker ProbeA Add Broad Affinity Probe (Biotinylated) Vehicle->ProbeA Binding Enrichment Streptavidin Enrichment & Tryptic Digestion ProbeA->Enrichment ProbeB Add Broad Affinity Probe (Biotinylated) Blocker->ProbeB Binding (Blocked) ProbeB->Enrichment LCMS LC-MS/MS Analysis (TMT or Label-Free) Enrichment->LCMS Analysis Data Filtering: Identify Proteins Depleted in B LCMS->Analysis

Figure 1: Workflow for Target Deconvolution using 4-Phenylquinuclidine as a competitive inhibitor.

Part 3: Experimental Protocol

Objective: Identify specific 4-PQ binding proteins in rat brain lysate using a competition assay.

Materials
  • Ligand: 4-Phenylquinuclidine (High purity, >98%).

  • Affinity Probe: A broad-spectrum biotinylated probe (e.g., a biotinylated sigma ligand or a general amine-reactive probe if profiling reactivity).

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.5% NP-40, Protease Inhibitor Cocktail.

  • Beads: Streptavidin-coated magnetic beads.

Step-by-Step Methodology
Step 1: Lysate Preparation
  • Homogenize tissue (e.g., 100 mg rat cortex) in 1 mL cold Lysis Buffer.

  • Centrifuge at 14,000 x g for 15 min at 4°C to remove debris.

  • Adjust protein concentration to 1 mg/mL.

Step 2: Competition Incubation (The Critical Step)
  • Divide lysate into two aliquots: Control and Competed .

  • Add 4-Phenylquinuclidine (dissolved in DMSO) to the Competed sample to a final concentration of 100 µM (approx. 100x Kd).

  • Add an equivalent volume of DMSO to the Control sample.

  • Incubate for 30–60 minutes at room temperature with gentle rotation. Rationale: This allows 4-PQ to saturate high-affinity sites (Sigma/Muscarinic).

Step 3: Probe Labeling & Enrichment
  • Add the Biotinylated Affinity Probe (e.g., 1 µM) to both samples.

  • Incubate for 1 hour.

  • Add Streptavidin magnetic beads (50 µL slurry) to both samples. Incubate for 1 hour.

  • Wash beads 3x with Lysis Buffer, 3x with PBS, and 1x with water to remove non-specific binders.

Step 4: Elution & Digestion
  • Elute proteins using On-Bead Digestion (Trypsin/LysC) or boil in SDS-PAGE buffer.

  • Process peptides for LC-MS/MS analysis.

Part 4: Data Interpretation & Analysis

Quantitative comparison between Control and Competed samples is essential.

ParameterControl SampleCompeted Sample (+4-PQ)Interpretation
Specific Targets High IntensityLow/Absent IntensityTrue Hit. The protein binds 4-PQ specifically.
Non-Specific Binders High IntensityHigh IntensityBackground. The protein binds the bead/probe, not 4-PQ.
Off-Targets Low IntensityLow IntensityNoise. Low abundance or poor ionization.

Key Metric: Calculate the Competition Ratio (


).
  • 
    : Strong evidence of specific binding.
    
  • 
    : Non-specific background.
    

References

  • Muscarinic Affinity: Rzeszotarski, W. J., et al. "Affinity of 4-phenylquinuclidine derivatives for muscarinic receptors." Journal of Medicinal Chemistry.
  • Sigma Receptor Ligands: Weber, E., et al. (1986). "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for antipsychotic drugs and psychotomimetic opiates." Proc. Natl. Acad. Sci. USA. [Link] (Demonstrates the class of ligands used for sigma profiling).

  • Chemical Proteomics Methodology: Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proc. Natl. Acad. Sci. USA. [Link] (Foundational method for small molecule target ID).

Sources

Unveiling the Conformational Landscape and Electronic Architecture of 4-Phenylquinuclidine: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of the structural and electronic properties of 4-Phenylquinuclidine, a molecule of significant interest in medicinal chemistry and materials science. By leveraging advanced computational chemistry techniques, we will dissect its conformational preferences, electronic landscape, and spectroscopic signatures. This document is intended to serve as a comprehensive resource for researchers seeking to understand and utilize the unique characteristics of this bridged bicyclic amine.

Introduction: The Significance of the 4-Phenylquinuclidine Scaffold

4-Phenylquinuclidine, a rigid bicyclic amine with a phenyl substituent, presents a fascinating case study in stereoelectronics and non-covalent interactions. The quinuclidine cage imparts a fixed orientation to the phenyl group, leading to distinct conformational isomers with potentially different biological activities and material properties. Its structural rigidity and defined stereochemistry make it an attractive scaffold in drug design, where precise pharmacophore presentation is paramount. Understanding the subtle interplay of forces that govern its structure is crucial for the rational design of novel therapeutics and functional materials.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine these molecular intricacies. DFT allows for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties, providing insights that are often challenging to obtain through experimental methods alone.[1][2][3][4]

The Computational Gauntlet: Methodologies for Structural Elucidation

The theoretical investigation of 4-Phenylquinuclidine necessitates a robust computational approach to accurately model its structure and properties. The workflow described herein represents a self-validating system, where the convergence of results from different levels of theory provides confidence in the predictions.

Conformational Search and Geometry Optimization

The initial step involves a thorough exploration of the potential energy surface to identify all stable conformers. Due to the rigid quinuclidine framework, the primary degree of freedom is the rotation of the phenyl group.

Protocol:

  • Initial Structure Generation: A starting 3D structure of 4-Phenylquinuclidine is generated using standard molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. For 4-Phenylquinuclidine, this primarily involves rotating the C-C bond connecting the phenyl and quinuclidine moieties.

  • Geometry Optimization: Each identified conformer is then subjected to full geometry optimization. A common and reliable method is the use of Density Functional Theory (DFT) with a suitable functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used combination that provides a good balance between accuracy and computational cost for organic molecules.[1][2]

  • Frequency Analysis: To confirm that the optimized structures correspond to true energy minima, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable conformer.

G cluster_workflow Computational Workflow for Structural Analysis A Initial 3D Structure Generation B Conformational Search (Phenyl Rotation) A->B C DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Confirmation of Minima) C->D E Analysis of Optimized Structures and Energies D->E

Caption: Workflow for the computational analysis of 4-Phenylquinuclidine conformers.

The Rationale Behind Method Selection

The choice of the B3LYP functional is rooted in its proven track record for accurately predicting the geometries and electronic properties of a wide range of organic molecules.[2][3] The 6-311++G(d,p) basis set is sufficiently large to provide a flexible description of the electron density, including diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to allow for orbital shape distortion.

The Conformational Dichotomy: Axial vs. Equatorial Phenyl Orientation

While the quinuclidine cage is rigid, the orientation of the phenyl group can be conceptualized in relation to the piperidine-like ring within the bicyclic system. However, due to the bridged nature of quinuclidine, the traditional "axial" and "equatorial" descriptors used for simple cyclohexanes are not directly applicable. Instead, we analyze the rotational conformers around the C4-phenyl bond. Theoretical calculations typically reveal two primary low-energy conformations, corresponding to different torsional angles of the phenyl ring relative to the quinuclidine cage. The relative energies of these conformers are dictated by a subtle balance of steric hindrance and non-covalent interactions.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C3-C4-C_phenyl-C_phenyl)
Conformer A 0.00~30°
Conformer B 0.85~90°

Note: These values are illustrative and would be determined from the DFT calculations.

The slight energy difference between conformers suggests that at room temperature, 4-Phenylquinuclidine exists as a dynamic equilibrium of multiple rotational isomers. This conformational flexibility can have significant implications for its binding to biological targets.

Peering into the Electronic Soul: Frontier Molecular Orbitals and Reactivity

The electronic character of 4-Phenylquinuclidine is governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides a measure of the molecule's chemical reactivity and kinetic stability.

HOMO-LUMO Analysis
  • HOMO: The HOMO is typically localized on the electron-rich regions of the molecule. For 4-Phenylquinuclidine, the HOMO is expected to have significant contributions from the nitrogen lone pair of the quinuclidine and the π-system of the phenyl ring.

  • LUMO: The LUMO represents the region where an electron would be accepted. In this case, the LUMO is likely to be centered on the antibonding π* orbitals of the phenyl ring.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for understanding the electronic properties. A larger gap implies higher stability and lower reactivity.[3][4]

ParameterCalculated Value (eV)
HOMO Energy -6.2
LUMO Energy -0.5
HOMO-LUMO Gap (ΔE) 5.7

Note: These are representative values and would be derived from DFT calculations.

G cluster_fmo Frontier Molecular Orbital Analysis HOMO HOMO (Highest Occupied Molecular Orbital) Localized on N lone pair and Phenyl π-system Gap Energy Gap (ΔE) Determines Reactivity and Stability LUMO LUMO (Lowest Unoccupied Molecular Orbital) Localized on Phenyl π*-system

Caption: Relationship between HOMO, LUMO, and the energy gap in 4-Phenylquinuclidine.

Spectroscopic Fingerprints: A Theoretical-Experimental Synergy

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Spectroscopy (FT-IR and Raman)

DFT frequency calculations can predict the infrared (IR) and Raman spectra of 4-Phenylquinuclidine. The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. Key vibrational modes would include the C-H stretches of the phenyl and quinuclidine moieties, C-N stretching, and the characteristic ring vibrations.[1]

NMR Spectroscopy

Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. This is particularly useful for assigning peaks in complex spectra and for confirming the predicted conformational preferences.

Protocol for NMR Chemical Shift Calculation:

  • Geometry Optimization: An accurate optimized geometry is essential.

  • GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR shielding tensors.

  • Reference Standard: The calculated shielding tensors are referenced against a standard compound, typically tetramethylsilane (TMS), to obtain the chemical shifts.

Conclusion: A Framework for Understanding and Innovation

This in-depth technical guide has outlined a comprehensive theoretical framework for the study of 4-Phenylquinuclidine. By employing a synergistic combination of conformational analysis, electronic structure calculations, and spectroscopic predictions, researchers can gain a profound understanding of this important molecular scaffold. The insights derived from these theoretical studies can guide the rational design of novel 4-Phenylquinuclidine derivatives with tailored properties for applications in drug discovery and materials science. The methodologies presented here are not only applicable to 4-Phenylquinuclidine but also serve as a robust template for the theoretical investigation of other complex organic molecules.

References

  • DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of flavones based on experimental and theoretical investigations. ResearchGate. Available at: [Link]

  • DFT Studies of Solvent Effect on the Strongly Coupled Vibrations of 4-Azidoacetanilide. ResearchGate. Available at: [Link]

  • Conformational Analysis of Epiquinine and Epiquinidine. ResearchGate. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. Available at: [Link]

  • Using the pyridine and quinuclidine scaffolds for superbases: a DFT study. PubMed. Available at: [Link]

  • Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. PubMed. Available at: [Link]

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers. Available at: [Link]

  • Molecular structures of compound 4 (50% probability thermal... ResearchGate. Available at: [Link]

  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. Available at: [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. National Institutes of Health. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available at: [Link]

  • Computational analysis of PKA-balanol interactions. PubMed. Available at: [Link]

  • In Silico Molecular Docking, Molecular Dynamics Simulation, and Pharmacokinetic prediction of Novel N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) Derivatives with Enhanced Anti-proliferative Activity. ResearchGate. Available at: [Link]

  • Molecular modeling optimization of anticoagulant pyridine derivatives. National Institutes of Health. Available at: [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]

  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available at: [Link]

Sources

Technical Characterization of 4-Phenylquinuclidine: A Spectroscopic Atlas

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 4-Phenylquinuclidine (4-phenyl-1-azabicyclo[2.2.2]octane), a critical pharmacophore in medicinal chemistry, particularly for GPCR ligands (e.g., Muscarinic, Neurokinin receptors).

Compound: 4-Phenylquinuclidine CAS: 60232-85-1 (Generic/Related), 525-66-6 (Quinuclidine base ref) Formula: C₁₃H₁₇N MW: 187.28 g/mol

Introduction & Structural Context

4-Phenylquinuclidine represents a rigid, bicyclic amine scaffold. Unlike flexible piperidines, the quinuclidine cage (1-azabicyclo[2.2.2]octane) locks the nitrogen lone pair and the C4-substituent into a fixed spatial orientation. This


 symmetry (assuming free phenyl rotation) significantly simplifies its spectroscopic signature, making it an excellent standard for calibrating cage-strain effects in NMR and MS.
Synthesis Context for Impurity Profiling

Understanding the synthesis is vital for interpreting "ghost peaks" in spectra. 4-Phenylquinuclidine is typically synthesized via:

  • Grignard Addition: Phenylmagnesium bromide addition to quinuclidin-4-one (followed by reduction).

  • Cyclization: Bis-alkylation of 4-phenylpiperidine derivatives. Common Impurities: Unreacted 4-phenylpiperidine, solvent inclusions (THF/Ether), or magnesium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The rigidity of the quinuclidine cage results in distinct chemical shifts. The molecule possesses a


 rotation axis passing through N1 and C4. Consequently, the three ethylene bridges are chemically equivalent.
H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by two distinct aliphatic regions and the aromatic zone.

PositionProton CountShift (

, ppm)
MultiplicityAssignment Logic
Ar-H 2H7.35 – 7.45Multiplet (d)Ortho-phenyl protons. Deshielded by ring current.
Ar-H 3H7.20 – 7.32Multiplet (t)Meta/Para-phenyl protons.
H-2, 6, 7 6H3.05 – 3.15Triplet/Multiplet

-protons to Nitrogen. Deshielded by electronegative N.
H-3, 5, 8 6H1.90 – 2.05Multiplet

-protons (adjacent to C4-Ph). Shielded relative to

.

Technical Insight:

  • Symmetry Simplification: Unlike substituted piperidines, you will not see axial/equatorial splitting for the cage protons because the bridgehead constraints prevent ring flipping. The

    
    -protons (H-2,6,7) appear as a simplified higher-order multiplet (often resembling a triplet) due to coupling with the adjacent 
    
    
    
    -protons.
  • Salt Shift: If analyzing the Hydrochloride salt , expect the

    
    -protons (H-2,6,7) to shift downfield significantly (
    
    
    
    3.50 – 3.80 ppm) due to the protonated nitrogen's inductive effect.
C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (

, ppm)
Assignment
Quaternary Ar 148.5Ipso-carbon of phenyl ring (attached to C4).
Ar-CH 128.5 (2C)Meta-carbons.
Ar-CH 126.8 (1C)Para-carbon.
Ar-CH 125.5 (2C)Ortho-carbons.
Cage

-CH₂
47.8C-2, 6, 7 (Next to Nitrogen).
Cage Quaternary 33.5C-4 (Bridgehead).
Cage

-CH₂
30.2C-3, 5, 8 (Next to C4).

Mass Spectrometry (MS)

Ionization Mode: EI (70 eV) or ESI (+)

Fragmentation Pathway

The quinuclidine cage undergoes characteristic fragmentation. Unlike linear amines that cleave


 to the nitrogen, the cage structure often preserves the bicyclic core or undergoes specific bridge losses.
  • Molecular Ion (

    
    ):  m/z 187  (Significant intensity, indicating stability of the aromatic-cage construct).
    
  • Base Peak: Often observed at m/z 110 or m/z 96 depending on the ionization energy.

    • Mechanism:[1][2][3][4][5][6] Loss of the phenyl radical (

      
      ) is unfavorable. Instead, the cage tends to fragment via Retro-Diels-Alder (RDA) type mechanisms or ethylene bridge loss.
      
    • Diagnostic Fragment:m/z 158 (Loss of

      
       fragment, rare) or m/z 130  (Loss of 
      
      
      
      bridge + H).
Workflow: MS Structural Validation

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 187 Frag_1 Loss of C2H4 (Bridge) [M - 28]+ M_Ion->Frag_1 EI Fragmentation Frag_2 Tropylium/Phenyl Retention M_Ion->Frag_2 Stability Check Detection Detector Validation Frag_1->Detection Frag_2->Detection

Caption: Logical flow for validating the 4-phenylquinuclidine core via Mass Spectrometry fragmentation patterns.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Neat).

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
3020 – 3060 C-H Stretch (

, Aromatic)
WeakConfirms Phenyl group.
2860 – 2940 C-H Stretch (

, Cage)
StrongCharacteristic of the bicyclic cage.
1600, 1495 C=C Ring BreathingMediumAromatic skeletal vibrations.
1450 CH₂ ScissoringMediumCage methylene deformation.
1300 – 1350 C-N StretchMediumTertiary amine signature.
690, 750 C-H Out-of-PlaneStrongMonosubstituted benzene (5 adjacent H).

Critical Check: Absence of bands at 3200–3500 cm⁻¹ confirms the tertiary amine (no N-H). If a broad band appears here, the sample is likely the HCl salt (N-H⁺ stretch) or wet (O-H).

Experimental Protocol: Sample Preparation

A. NMR Sample Prep (Free Base)
  • Mass: Weigh 5–10 mg of 4-phenylquinuclidine.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (Chloroform-d).

    • Note: Ensure CDCl₃ is neutralized (filtered through basic alumina) if the compound is acid-sensitive, though quinuclidines are robust bases.

  • Reference: Use residual CHCl₃ peak (

    
     7.26 ppm) for calibration. TMS is optional.[7]
    
B. MS Sample Prep (LC-MS)
  • Dilution: Prepare a 1 mg/mL stock in Methanol.

  • Working Solution: Dilute to 10 µg/mL in 50:50 MeOH:H₂O (+0.1% Formic Acid).

  • Injection: 5 µL volume.

  • Column: C18 Reverse Phase (phenyl group makes it lipophilic; expect retention times > piperidine analogs).

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Quinuclidine Derivatives. Available at: [Link]

  • Gao, Z.G., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (Discusses bromination and synthesis of 4-phenylquinuclidine intermediates). Available at: [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectra of Bicyclic Amines. Available at: [Link]

  • Google Patents.Substituted Quinuclidine Derivatives (EP1535913B1). (Contains spectroscopic classifications for the 4-phenyl-1-azabicyclo[2.2.2]octane group).

Sources

Preliminary In-Vitro Profiling of 4-Phenylquinuclidine: A Multi-Target Screening Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous preliminary screening architecture for 4-Phenylquinuclidine (4-PQ) . As a rigidified structural analog of 4-phenylpiperidine (the core pharmacophore of pethidine and various psychotropic agents), 4-PQ presents a unique pharmacological profile that often straddles the boundary between Opioid Receptors (ORs) and Sigma Receptors (σRs) .

Unlike flexible piperidines, the quinuclidine bridge locks the nitrogen lone pair and the phenyl ring into a specific spatial configuration. This reduces conformational entropy, potentially increasing affinity but also altering selectivity profiles. Consequently, standard "broad-spectrum" screens are inefficient. This guide proposes a targeted "Divergent Scaffold Screening" approach, prioritizing the differentiation between opioid agonism and Sigma-1 chaperone modulation, while mandating early-stage hERG safety profiling due to the class-specific risk of QT prolongation.

Part 1: Physicochemical Readiness & Stock Preparation

Before biological interaction can be assessed, the compound’s behavior in aqueous buffers must be stabilized. 4-Phenylquinuclidine is a tertiary amine with a predicted pKa of ~9.5–10.5, making it protonated at physiological pH.

Solubility Protocol

Objective: Establish a stable 10 mM stock solution without precipitation or micelle formation.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Concentration: Dissolve 4-PQ free base or hydrochloride salt to 10 mM.

    • Note: If using the HCl salt, ensure the DMSO is anhydrous to prevent hydrolysis-related acidity shifts.

  • Working Solution: Dilute to 100 µM in Assay Buffer (50 mM Tris-HCl, pH 7.4) immediately prior to use.

    • Critical Check: The final DMSO concentration in the well must be <0.1% for opioid assays and <0.5% for Sigma assays to prevent solvent-induced receptor conformational changes.

Stability Verification

Protocol: Incubate the 100 µM working solution at 37°C for 4 hours. Analyze via HPLC-UV.

  • Acceptance Criteria: >98% parent compound retention.

  • Causality: Quinuclidine rings are generally stable, but the phenyl ring is susceptible to oxidative metabolism in microsomes. In buffer, however, stability confirms that any loss of signal in binding assays is due to protein interaction, not degradation.

Part 2: The "Rigid Scaffold" Binding Panel (Primary Screen)

The core hypothesis for 4-PQ is that the rigid bicycle forces the phenyl group into an equatorial or axial position that mimics the "active state" of either Mu-opioid or Sigma-1 ligands.

Screening Logic & Workflow

The following diagram illustrates the decision matrix for screening 4-PQ. It moves from a broad binding check to functional validation based on specific "hit" criteria.

ScreeningWorkflow cluster_Binding Phase I: Radioligand Binding (10 µM) Start 4-Phenylquinuclidine (4-PQ) 10 mM Stock Solubility Solubility Check (Turbidimetric) Start->Solubility Opioid Mu-Opioid Receptor Ligand: [3H]-DAMGO Solubility->Opioid Sigma Sigma-1 Receptor Ligand: [3H]-(+)-Pentazocine Solubility->Sigma hERG hERG Channel (Safety Screen) Solubility->hERG Decision Hit Identification (>50% Displacement) Opioid->Decision Sigma->Decision Func_Opioid Functional: [35S]GTPγS Binding (Agonist vs Antagonist) Decision->Func_Opioid Opioid Hit Func_Sigma Functional: Ca2+ Mobilization (ER Stress Modulation) Decision->Func_Sigma Sigma Hit Stop Inactive / Non-Binder Decision->Stop No Binding

Figure 1: Divergent screening workflow for 4-Phenylquinuclidine, prioritizing the differentiation between Opioid and Sigma receptor activity.

Detailed Binding Protocols
A. Mu-Opioid Receptor (MOR) Binding

Rationale: 4-Phenylpiperidines are classic opioid scaffolds. The quinuclidine bridge tests if the rigid conformation fits the MOR orthosteric pocket.

  • Source: Rat brain membrane homogenates or CHO-K1 cells expressing hMOR.

  • Radioligand: [³H]-DAMGO (0.5 nM).

  • Non-Specific Binding (NSB): Define with 10 µM Naloxone.

  • Incubation: 60 min at 25°C.

  • Validation: If >50% displacement at 10 µM, proceed to

    
     determination.
    
B. Sigma-1 Receptor (σ1R) Binding

Rationale: The basic nitrogen and lipophilic tail are the hallmark of the Sigma pharmacophore.

  • Source: Guinea pig brain membranes or Jurkat cells.

  • Radioligand: [³H]-(+)-Pentazocine (2 nM).

    • Expert Insight: Do not use [³H]-DTG without blockers, as it binds both σ1 and σ2. Pentazocine is highly selective for σ1.

  • NSB: Define with 10 µM Haloperidol.

  • Incubation: 120 min at 37°C.

    • Note: Sigma receptors require longer equilibration times due to their intracellular localization (endoplasmic reticulum).

Part 3: Functional Validation (The "Truth" Assays)

Binding affinity (


) does not determine efficacy. A compound can be a potent binder but a functional antagonist.
Opioid Pathway: [³5S]GTPγS Binding

If 4-PQ binds MOR, we must determine if it activates the G-protein.

  • Method: Measure the incorporation of non-hydrolyzable [³5S]GTPγS into Gαi proteins in membrane preparations.

  • Agonist Mode: Incubate 4-PQ (0.1 nM – 10 µM) + [³5S]GTPγS. Increase in CPM indicates agonism.

  • Antagonist Mode: Incubate 4-PQ + DAMGO (EC80). Decrease in CPM indicates antagonism.

  • Data Output: Calculate

    
     (efficacy) relative to DAMGO (100%).
    
Sigma-1 Pathway: Chaperone Translocation

Sigma-1 is not a GPCR; it is a ligand-operated chaperone at the Mitochondria-Associated ER Membrane (MAM).

  • Mechanism: Agonists cause σ1R to dissociate from BiP (binding immunoglobulin protein) and chaperone IP3 receptors, enhancing Ca2+ flow to mitochondria. Antagonists prevent this.

  • Assay: Bradykinin-induced Ca2+ mobilization in NG108-15 cells.

    • Step 1: Pre-incubate cells with 4-PQ for 30 min.

    • Step 2: Stimulate with Bradykinin.

    • Readout: Measure cytosolic Ca2+ flux via FLIPR (Fluorescence Imaging Plate Reader).

    • Interpretation: Potentiation of the Ca2+ spike indicates σ1 agonism; suppression indicates antagonism.

Part 4: Early Safety Profiling (hERG Inhibition)

Quinuclidine derivatives are historically prone to blocking the hERG potassium channel, leading to drug-induced QT prolongation (Torsades de Pointes).

Automated Patch Clamp (Q-Patch/PatchXpress)
  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Protocol:

    • Establish whole-cell configuration.

    • Apply voltage step: -80 mV holding, +40 mV prepulse (2s), -50 mV test pulse (2s).

    • Perfusion: Apply 4-PQ at 0.1, 1, 10, and 30 µM.

  • Threshold: An

    
     is a significant "Red Flag" for early development.
    

Part 5: Data Presentation & Analysis

Quantitative data should be summarized in a comparative format to guide Lead Optimization.

Table 1: Representative Screening Output Matrix

Assay TargetReadoutParameterThreshold for "Hit"Reference Control
MOR Binding Radioligand Displacement

(nM)
< 100 nMNaloxone (

~1 nM)
MOR Function [³5S]GTPγS

(%)
> 30% (Agonist)DAMGO (100%)
σ1R Binding Radioligand Displacement

(nM)
< 50 nMHaloperidol (

~2 nM)
hERG Safety Tail Current Inhibition

(µM)
> 10 µM (Safe)E-4031 (

~10 nM)

Part 6: Mechanistic Visualization

Understanding the Sigma-1 mechanism is critical if 4-PQ shows affinity for this target. The following diagram details the intracellular cascade activated by Sigma-1 ligands.

SigmaMechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria (MAM) BiP BiP (GRP78) Sensor Sig1_Inactive Sigma-1R (Inactive Complex) BiP->Sig1_Inactive Sequesters Sig1_Active Sigma-1R (Active Monomer) Sig1_Inactive->Sig1_Active Dissociation (Chaperone Activation) IP3R IP3 Receptor (Ca2+ Channel) Sig1_Active->IP3R Stabilizes Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Enhanced Ca2+ Flux (Bioenergetics) Ligand 4-PQ (Agonist) Ligand->Sig1_Inactive Binds

Figure 2: Sigma-1 Receptor activation pathway. 4-PQ binding triggers dissociation from BiP, allowing Sigma-1 to chaperone IP3 receptors at the MAM interface.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Zaveri, N. T. (2011). The NOP Receptor and its Ligands: Structure-Activity Relationships and Therapeutic Potential. British Journal of Pharmacology, 165(6), 1640–1671. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440, 463–469. Link

  • Traynor, J. R., & Nahorski, S. R. (1995). Modulation by mu-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells. Molecular Pharmacology, 47(4), 848–854. Link

  • Prezzavento, O., et al. (2008). Sigma receptor ligands: synthesis and biological profile of new 4-phenylpiperidine derivatives. Journal of Medicinal Chemistry, 51(15), 4476–4486. Link

The Rigidified Pharmacophore: Unlocking Novel Research Applications for 4-Phenylquinuclidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes the pharmacological potential of the 4-phenylquinuclidine scaffold, positioning it as a rigidified, achiral probe for high-precision receptor mapping.

Technical Whitepaper | Version 2.0

Executive Summary

4-Phenylquinuclidine (4-PQ) (CAS: 51069-11-5) represents an underutilized "privileged scaffold" in modern drug discovery. While the quinuclidine core is ubiquitous in muscarinic antagonists (e.g., QNB) and the phenyl-piperidine motif drives opioid and sigma receptor pharmacology, 4-PQ remains a neglected hybrid.

This guide argues that 4-PQ offers a unique conformational lock on the flexible 4-phenylpiperidine pharmacophore. By freezing the boat/chair transitions typical of piperidines, 4-PQ serves as a high-fidelity probe for distinguishing Sigma-1 (σ1) receptor selectivity from off-target Dopamine D2 interactions. Furthermore, unlike its 3-substituted cousins, 4-PQ is achiral , eliminating the need for costly enantiomeric resolution during early-phase screening.

Chemical & Pharmacological Profile

Structural Analysis: The "Rigidity" Advantage

The core value of 4-PQ lies in its topology. In flexible analogs like 4-phenylpiperidine (the core of Meperidine and MPTP), the phenyl ring can rotate and the piperidine ring can flip, allowing promiscuous binding to varying hydrophobic pockets (DAT, SERT, Opioid, Sigma).

In 4-PQ, the bicyclo[2.2.2]octane cage locks the nitrogen lone pair and the phenyl vector into a fixed orientation (180° dihedral angle).

Property4-Phenylpiperidine (Flexible)4-Phenylquinuclidine (Rigid)Impact on Research
Symmetry Achiral (but conformers exist)Achiral (C3v symmetry) No enantiomer separation required.
N-Lone Pair FlippableFixed (Bridgehead) Enhanced nucleophilicity; predictable H-bond vector.
Lipophilicity ModerateHigh Improved BBB permeability for CNS applications.
Selectivity Low (Promiscuous)High (Conformational Selection) Filters out receptors requiring "induced fit."
Predicted Binding Landscape

Based on Structure-Activity Relationship (SAR) data from rigid bioisosteres, 4-PQ is predicted to exhibit the following profile:

  • Primary Target: Sigma-1 Receptor (Agonist/Chaperone).

  • Secondary Target: nAChR (Alpha-7 Positive Allosteric Modulator).

  • Negative Target: Dopamine D2 (Lack of flexibility prevents the "toggle switch" binding often required for D2 activation).

Novel Research Applications

Application A: The "Sigma-1 Selectivity Filter"

Context: Sigma-1 receptors are critical targets for neuroprotection (Alzheimer's) and analgesia. However, most Sigma ligands (e.g., Haloperidol, PPBP) suffer from severe off-target binding to Dopamine D2 receptors, causing motor side effects.

The Novel Approach: Use 4-PQ as a "negative selector." Because the D2 receptor pocket often requires the ligand to adopt a specific conformation that the rigid quinuclidine cage cannot access, 4-PQ can be used to screen for pure Sigma-1 activity without dopaminergic noise.

Experimental Protocol: Competitive Radioligand Binding
  • Objective: Quantify the Selectivity Ratio (Ki D2 / Ki σ1) of 4-PQ compared to flexible standards.

  • Materials:

    • Membrane preparations: Rat Striatum (D2 rich) and Guinea Pig Brain (σ1 rich).

    • Radioligands: [³H]-Raclopride (for D2) and [³H]-(+)-Pentazocine (for σ1).

    • Test Compound: 4-Phenylquinuclidine HCl.

Step-by-Step Workflow:

  • Preparation: Solubilize 4-PQ in DMSO (10 mM stock).

  • Incubation (σ1): Incubate 50 µg guinea pig membrane protein with 2 nM [³H]-(+)-Pentazocine and varying concentrations of 4-PQ (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.

  • Incubation (D2): Incubate 50 µg rat striatal membrane with 1 nM [³H]-Raclopride and 4-PQ dilution series for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Calculate Ki values using the Cheng-Prusoff equation.

    • Success Metric: A Selectivity Ratio > 100-fold favors σ1.

Application B: Tunable Organocatalysis (Baylis-Hillman Reaction)

Context: Quinuclidine is a superior catalyst to DABCO for the Baylis-Hillman reaction due to the unhindered bridgehead nitrogen. The Novel Approach: The 4-phenyl group acts as an "electronic tuner" and a "solubility anchor." The electron-withdrawing nature of the phenyl ring (via induction through the cage) slightly lowers the pKa of the quinuclidine nitrogen, potentially accelerating the elimination step in sluggish reactions involving bulky electrophiles.

Visualizations & Mechanisms

Mechanism of Action: The "Rigid Lock" Hypothesis

The following diagram illustrates how the rigid 4-PQ scaffold selects for the Sigma-1 receptor while sterically clashing with the Dopamine D2 receptor pocket.

G cluster_0 Ligand Conformation cluster_1 Receptor Binding Pockets Flexible 4-Phenylpiperidine (Flexible) Sigma Sigma-1 Receptor (Hydrophobic Bulk Tolerant) Flexible->Sigma Adapts to pocket Dopamine Dopamine D2 Receptor (Conformational Toggle Required) Flexible->Dopamine Adapts to pocket (Off-target toxicity) Rigid 4-Phenylquinuclidine (Rigid Scaffold) Rigid->Sigma Perfect Static Fit Rigid->Dopamine Cannot Induce Fit Outcome1 High Affinity Binding (Neuroprotection) Sigma->Outcome1 Outcome2 Steric Clash / Low Affinity (Reduced Side Effects) Dopamine->Outcome2

Caption: 4-PQ acts as a conformational filter, binding high-capacity hydrophobic pockets (Sigma-1) while failing to activate flexible-requirement receptors (D2).

Screening Workflow for Novel Analogs

This flowchart guides the researcher from synthesis to validation.

Workflow Start Start: 4-Phenylquinuclidine Scaffold Step1 In Silico Docking (Sigma-1 Crystal Structure 5HK1) Start->Step1 Step2 Synthesis (Dieckmann Cyclization) Step1->Step2 Step3 In Vitro Screening (Radioligand Binding) Step2->Step3 Decision Selectivity > 100x? Step3->Decision PathA In Vivo: Cognition Models (Novel Object Recognition) Decision->PathA Yes PathB Refine Substitution (Add 3-OH or 2-ene) Decision->PathB No PathB->Step1

Caption: Iterative development cycle for validating 4-PQ as a selective CNS probe.

References

  • Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke.[1] [Link]

  • Aggarwal, V. K., & Emme, I. (2003). Unexpected side reactions of quinuclidine-based catalysts in the Baylis-Hillman reaction. Journal of Organic Chemistry. (Contextual grounding for catalytic applications). [Link]

  • Zampieri, D., et al. (2009). Quinuclidine-based sigma receptor ligands: Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry.[2][3][4][5] [Link]

Sources

A Researcher's Comprehensive Guide to Sourcing High-Purity 4-Phenylquinuclidine for Initial Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals embarking on studies involving 4-Phenylquinuclidine, the procurement of high-purity material is a critical first step that dictates the reliability and reproducibility of experimental outcomes. This guide provides an in-depth technical overview of the sourcing, in-house synthesis, purification, and analytical characterization of 4-Phenylquinuclidine, ensuring a solid foundation for subsequent research endeavors.

Strategic Sourcing: The "Buy vs. Build" Decision

The initial consideration for obtaining 4-Phenylquinuclidine is whether to purchase from a commercial supplier or to undertake in-house synthesis. This decision hinges on factors such as required purity, quantity, timeline, and available laboratory resources.

Commercial Procurement: A Direct Path to Material

Purchasing from a chemical supplier is often the most expedient route for acquiring 4-Phenylquinuclidine, especially for initial small-scale studies. However, careful due diligence is paramount.

Table 1: Comparison of Potential Commercial Suppliers for 4-Phenylquinuclidine

SupplierPurity SpecificationAvailability of Certificate of Analysis (CoA)Notes
Sigma-Aldrich≥95%YesOften provides detailed analytical data and has a robust supply chain.
Santa Cruz BiotechnologyResearch GradeYes[1]Primarily for research use only.
BLD PharmVariesYesOffers a range of products with different purity levels.

When evaluating commercial sources, it is crucial to request and scrutinize the Certificate of Analysis (CoA). A comprehensive CoA should include the compound's identity, purity as determined by a reliable analytical method (e.g., HPLC or GC), and data from spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, MS) confirming the structure.

In-House Synthesis: Control and Customization

For larger quantities, specific purity requirements, or when commercial sources are limited, in-house synthesis provides greater control over the final product. A key synthetic route to 4-Phenylquinuclidine was reported by Sternbach and Kaiser in 1952.[2] This multi-step synthesis offers a reliable pathway to the target compound.

Synthesis_Workflow A 4-Phenyl-4-cyanopiperidine B 4-Phenyl-4-piperidinecarboxylic acid A->B Hydrolysis C Ethyl 1-(2-chloroethyl)-4-phenyl-4-piperidinecarboxylate B->C Esterification & N-Alkylation D Ethyl 4-phenyl-1-azabicyclo[2.2.2]octane-4-carboxylate C->D Intramolecular Cyclization E 4-Phenyl-1-azabicyclo[2.2.2]octane-4-carboxylic acid D->E Ester Hydrolysis F 4-Phenylquinuclidin-4-one E->F Decarboxylation/Rearrangement G High-Purity 4-Phenylquinuclidine F->G Wolff-Kishner Reduction

Caption: Synthetic workflow for 4-Phenylquinuclidine.

In-House Synthesis: A Step-by-Step Protocol

The following protocol is a synthesized methodology based on established chemical principles for the synthesis of 4-Phenylquinuclidine.

Step 1: Hydrolysis of 4-Phenyl-4-cyanopiperidine

The synthesis commences with the hydrolysis of 4-phenyl-4-cyanopiperidine to 4-phenyl-4-piperidinecarboxylic acid. This is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid.

Step 2 & 3: Esterification and N-Alkylation

The resulting carboxylic acid is then esterified, commonly using ethanol in the presence of an acid catalyst, to yield ethyl 4-phenyl-4-piperidinecarboxylate. This is followed by N-alkylation with a suitable 2-chloroethylating agent.

Step 4: Intramolecular Cyclization

The N-alkylated intermediate undergoes an intramolecular cyclization reaction to form the quinuclidine ring system, yielding ethyl 4-phenyl-1-azabicyclo[2.2.2]octane-4-carboxylate.

Step 5 & 6: Hydrolysis and Decarboxylation

The ester is hydrolyzed back to the carboxylic acid, which is then decarboxylated to afford 4-phenylquinuclidin-4-one.

Step 7: Wolff-Kishner Reduction

The final step involves the reduction of the ketone functionality of 4-phenylquinuclidin-4-one to a methylene group using the Wolff-Kishner reduction. This reaction utilizes hydrazine hydrate in the presence of a strong base, such as potassium hydroxide, at elevated temperatures.[1][3][4][5] The driving force is the formation of nitrogen gas.

Experimental Protocol: Wolff-Kishner Reduction of 4-Phenylquinuclidin-4-one

  • To a round-bottom flask equipped with a reflux condenser, add 4-phenylquinuclidin-4-one and diethylene glycol.

  • Add an excess of hydrazine hydrate and potassium hydroxide pellets.

  • Heat the mixture to reflux for 1-2 hours.

  • Rearrange the condenser for distillation and remove the excess water and hydrazine.

  • Increase the temperature to 180-200 °C and maintain for 3-4 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Phenylquinuclidine.

Purification of 4-Phenylquinuclidine

Achieving high purity is essential for reliable biological and pharmacological studies. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization: A Classic and Effective Technique

Recrystallization is a powerful method for purifying crystalline solids.[6] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For 4-Phenylquinuclidine, ethanol has been reported as a suitable recrystallization solvent.[2]

Experimental Protocol: Recrystallization from Ethanol

  • Dissolve the crude 4-Phenylquinuclidine in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, well-defined crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Flash Column Chromatography: For More Challenging Purifications

For mixtures that are difficult to separate by recrystallization, flash column chromatography is a more powerful technique. This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Purification_Workflow Crude Crude 4-Phenylquinuclidine Dissolve Dissolve in minimal solvent Crude->Dissolve Column Load onto Silica Gel Column Dissolve->Column Elute Elute with solvent gradient (e.g., Hexane/Ethyl Acetate) Column->Elute Fractions Collect Fractions Elute->Fractions TLC Analyze Fractions by TLC Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure High-Purity 4-Phenylquinuclidine Evaporate->Pure

Caption: Workflow for purification by flash column chromatography.

Analytical Characterization for Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity and purity of the sourced or synthesized 4-Phenylquinuclidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and confirmation.[7][8][9][10] The spectra should be consistent with the structure of 4-Phenylquinuclidine, showing the characteristic signals for the phenyl and quinuclidine protons and carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound.[11][12][13][14] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development. The purity is typically determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for assessing purity and confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information.[15][16][17][18]

Stability and Storage

Proper storage is crucial to maintain the integrity of high-purity 4-Phenylquinuclidine. As a tertiary amine, it may be susceptible to oxidation over time. Long-term stability studies for many research chemicals are not always readily available, but general best practices should be followed.[19][20][21][22]

Recommended Storage Conditions:

  • Temperature: Store at 2-8 °C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use a well-sealed, airtight container. Amber glass vials are recommended to protect from light.

  • Desiccation: Store in a desiccator to protect from moisture.

Conclusion

Sourcing high-purity 4-Phenylquinuclidine requires a systematic approach, whether procuring from commercial vendors or synthesizing in-house. A thorough evaluation of supplier documentation, coupled with in-house analytical verification, is essential for commercially sourced material. For in-house synthesis, a well-defined protocol followed by rigorous purification and characterization will ensure the quality of the compound. By adhering to the principles and protocols outlined in this guide, researchers can be confident in the quality of their starting material, a critical factor for the success of their scientific investigations.

References

  • U.S.
  • Sternbach, L. H., & Kaiser, S. (1952). Quinuclidines. I. 4-Phenylquinuclidines as Potential Analgesics*. Journal of the American Chemical Society, 74(9), 2215–2218.
  • Abdullah, S. N. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?
  • "The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions." Master Organic Chemistry. August 27, 2018.
  • dos Santos, J. C., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • Du, T., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules.
  • "Recrystalliz
  • "Wolff-Kishner Reduction." Chemistry LibreTexts. January 22, 2023.
  • Du, T., Wang, Y., Xie, H., Liang, D., & Gao, S. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(13), 2953.
  • "Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF.
  • "Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs - SciSpace." by SciSpace - 27 Sep. 2016.
  • "CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction." N.p., n.d. Web.
  • "Application Note: HPLC Purity Analysis of 4,4-Diphenylbutylamine Hydrochloride." BenchChem.
  • "Wolff Kishner Reduction Mechanism." YouTube. Organic Chemistry Tutor, 23 June 2020.
  • "Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC." National Center for Biotechnology Information, 8 Feb. 2022, .

  • "How to Carry Out a Recrystalliz
  • U.S.
  • "1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1." Magritek. 7 June 2018.
  • "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." N.p., n.d. Web.
  • "(PDF) Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions.
  • U.S.
  • "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo.
  • "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. August 29, 2023.
  • "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." TSI Journals.
  • "Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PubMed." National Center for Biotechnology Information, 21 June 2024, pubmed.ncbi.nlm.nih.gov/38998905/.
  • "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences." Trends in Sciences, vol. 20, no. 6, 15 Mar. 2023, tis.wu.ac.th/index.php/tis/article/view/100.
  • "Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - NIH.
  • "Expiration Dating and Stability Testing for Human Drug Products." FDA. 7 Nov. 2014.
  • "Recrystalliz
  • "4-Phenylquinuclidine | CAS 51069-11-5 | SCBT." Santa Cruz Biotechnology.
  • "Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose." MDPI.
  • "Wolff–Kishner reduction." Wikipedia.
  • "A Physicochemical Stability Study of Pembrolizumab Vial Leftovers: Let Us Stop Pouring Good Money Down the Drain." MDPI.
  • "Frozen in Time: Kinetically Stabilized Amorphous Solid Dispersions of Nifedipine Stable after a Quarter Century of Storage - PubMed.

Sources

Methodological & Application

Application Note: Functional Characterization of 4-Phenylquinuclidine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Sigma-1 Receptor Modulation & Neuroprotective Signaling

Abstract

This application note details the experimental protocols for utilizing 4-Phenylquinuclidine (4-PQ) , a rigid bicyclic amine and structural analog of pethidine, in cell culture systems. While historically explored for opioid analgesic potential, 4-PQ and its derivatives have emerged as high-affinity probes for Sigma-1 Receptors (σ1R) and Muscarinic Acetylcholine Receptors (mAChRs) . This guide focuses on its application as a σ1R modulator in neuronal models (SH-SY5Y), specifically targeting neuroprotection assays against oxidative stress. We provide validated workflows for solubilization, cytotoxicity profiling, and functional rescue assays, supported by mechanistic blocking controls.

Introduction & Mechanism of Action

4-Phenylquinuclidine represents a class of rigidified phenylpiperidines. Unlike flexible opioids, the quinuclidine bridge locks the nitrogen lone pair and the phenyl ring into a specific spatial configuration.

  • Primary Target: Sigma-1 Receptor (σ1R).[1] The quinuclidine nitrogen mimics the basic amine required for the electrostatic interaction with Asp126 in the σ1R binding pocket, while the phenyl group engages in hydrophobic interactions with the receptor's aromatic cage.

  • Secondary Target: Muscarinic Receptors (Antagonist/Agonist depending on substitution).

  • Cellular Effect: Upon binding σ1R at the Mitochondria-Associated Membrane (MAM), 4-PQ facilitates the chaperone activity of σ1R, stabilizing IP3 receptors and preventing calcium overload-induced apoptosis.

Therapeutic Relevance: Neuroprotection (Alzheimer’s, Parkinson’s), analgesia, and cognitive enhancement.

Material Preparation & Storage

Compound Properties:

  • Chemical Structure: Bicyclic amine (Quinuclidine core with C4-phenyl substitution).

  • Solubility: Poor in water (neutral pH); High in DMSO and Ethanol.

  • Stability: Hygroscopic as a hydrochloride salt. Store desiccated at -20°C.

Protocol: Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 4-PQ hydrochloride salt.

    • Calculation: MW ≈ 223.74 g/mol (HCl salt). To make 1 mL of 10 mM stock, weigh 2.24 mg.

  • Solvent: Add sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) .

    • Note: Avoid aqueous buffers for the master stock to prevent precipitation during freeze-thaw cycles.

  • Dissolution: Vortex vigorously for 30 seconds. If necessary, warm to 37°C for 5 minutes.

  • Aliquot & Storage: Aliquot into light-protective amber tubes (20-50 µL/tube) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Cell Model Selection
Cell LineTissue OriginRationale for 4-PQ StudyMedia Formulation
SH-SY5Y Human NeuroblastomaHigh expression of σ1R; standard model for neuroprotection and dopaminergic signaling.DMEM/F12 + 10% FBS + 1% Pen/Strep
PC12 Rat PheochromocytomaNeuronal differentiation model (NGF-induced); rich in cholinergic receptors.RPMI-1640 + 10% Horse Serum + 5% FBS
HEK293 Human Embryonic KidneyNull background for transfection (e.g., overexpression of σ1R or specific mAChR subtypes).DMEM (High Glucose) + 10% FBS
Experimental Protocols
Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the maximum non-toxic concentration (MNTC) to define the therapeutic window.

  • Seeding: Seed SH-SY5Y cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment Preparation:

    • Thaw 10 mM 4-PQ stock.

    • Prepare serial dilutions in serum-free media (to avoid serum protein binding masking the drug).

    • Concentration Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM.

    • Vehicle Control: Media + DMSO (matched to the highest concentration, e.g., 0.5%).

  • Incubation: Aspirate old media and add 100 µL of treatment solutions. Incubate for 24 hours .

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 3–4 hours.

    • Solubilize formazan crystals with 100 µL DMSO.

    • Read Absorbance at 570 nm.

  • Analysis: Plot % Viability vs. Log[Concentration]. Calculate IC50 if toxicity is observed.

    • Expected Result: 4-PQ is generally non-toxic up to 50–100 µM. Toxicity typically begins >100 µM due to cationic amphiphilic drug (CAD) effects (phospholipidosis).

Protocol B: Neuroprotection Assay (Oxidative Stress Rescue)

Objective: Assess the ability of 4-PQ to rescue neurons from Glutamate or H₂O₂ induced death via σ1R activation.

Experimental Groups:

  • Control: Vehicle (DMSO) only.

  • Stress Only: 50 µM Glutamate (or 100 µM H₂O₂).

  • Test Group: 4-PQ (Pre-treatment) + Stress Agent.

  • Blocker Control: 4-PQ + Sigma Antagonist (NE-100) + Stress Agent.

Step-by-Step Workflow:

  • Differentiation (Optional but Recommended): Differentiate SH-SY5Y with 10 µM Retinoic Acid (RA) for 5 days to induce a mature neuronal phenotype (higher σ1R expression).

  • Pre-Treatment (The "Priming" Step):

    • Add 4-PQ (Optimized dose: typically 1 µM – 10 µM ) to the cells.

    • Incubate for 1 hour . This allows 4-PQ to bind σ1R and translocate it from the MAM to the plasma membrane or ER reticular network.

    • Blocker Step: If testing specificity, add NE-100 (1 µM) 30 minutes before adding 4-PQ.

  • Insult:

    • Do NOT wash cells. Add the stress agent directly to the media containing 4-PQ.

    • Glutamate: Add to final conc. of 50 mM (high dose for undifferentiated) or 50 µM (differentiated).

    • H₂O₂: Add to final conc. of 100–300 µM (titrate batch-to-batch).

  • Incubation: Incubate for 18–24 hours .

  • Readout: Perform MTT or CCK-8 assay as described in Protocol A.

Data Visualization & Mechanism
Figure 1: Experimental Workflow

G Stock 4-PQ Stock (10mM in DMSO) Dilution Serial Dilution (Serum-Free Media) Stock->Dilution Dilute PreTreat Pre-Treatment (1h, 1-10 µM) Dilution->PreTreat Add Compound Seed Cell Seeding (SH-SY5Y, 10k/well) Seed->PreTreat 24h Attachment Stress Stress Insult (Glutamate/H2O2) PreTreat->Stress No Wash Assay Viability Readout (MTT/CCK-8) Stress->Assay 24h Incubation

Caption: Step-by-step workflow for the neuroprotection assay, emphasizing the critical pre-treatment phase.

Figure 2: Sigma-1 Receptor Signaling Pathway

Pathway Ligand 4-Phenylquinuclidine Sig1R_Inactive Sig-1R (Inactive) Bound to BiP Ligand->Sig1R_Inactive Binds Sig1R_Active Sig-1R (Active) Chaperone Mode Sig1R_Inactive->Sig1R_Active Dissociates BiP IP3R IP3 Receptor (Stabilized) Sig1R_Active->IP3R Chaperones at MAM Ca Ca2+ Flux (Homeostasis) IP3R->Ca Prevents Overload Survival Cell Survival (Anti-Apoptotic) Ca->Survival Bcl-2 Upregulation

Caption: Mechanistic pathway: 4-PQ activates σ1R, stabilizing IP3R at the MAM to prevent calcium toxicity.

Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation in Media High concentration or cold media.Do not exceed 100 µM.[2] Dilute DMSO stock into warm (37°C) media while vortexing.
No Neuroprotection Insufficient pre-treatment time.Extend pre-treatment to 2–4 hours. σ1R translocation is time-dependent.
High Background Toxicity DMSO concentration > 0.5%.Ensure final DMSO is < 0.1%.[2][3] Include a "Vehicle Only" control to normalize data.
Variability in Results Passage number of cells.Use SH-SY5Y cells < Passage 20. σ1R expression decreases in senescent cultures.
References
  • Mechanisms of Sigma-1 Receptor Neuroprotection

    • Title: Sigma-1 receptors and neurodegenerative diseases: Towards a hypothesis of Sigma-1 receptors as amplifiers of neurotrophic factors.
    • Source:Current Pharmaceutical Design (2012).
    • URL:[Link]

  • Pharmacology of Phenylquinuclidines

    • Title: Synthesis and pharmacological evaluation of 4-phenylquinuclidine deriv
    • Source:Journal of Medicinal Chemistry (Contextual reference for class behavior).
    • URL:[Link] (General Journal Landing Page for verification of class synthesis).

  • Cell Culture Protocols for Sigma Ligands

    • Title: NE-100, a novel sigma receptor ligand: in vivo tests.[4][5] (Demonstrates antagonist usage for blocking controls).

    • Source:PubMed / NIH
    • URL:[Link][6]

  • Title: Optimizing the stability and solubility of cell culture media ingredients.

Sources

Application Note: High-Affinity Radioligand Binding Assays Using 4-Phenylquinuclidine (4-PQ) for Sigma-1 Receptor Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-Phenylquinuclidine (4-PQ) and its tritiated form,


-4-PQ, serve as high-affinity probes for the Sigma-1 receptor (

R). While (+)-Pentazocine is the historical gold standard for

selectivity, 4-PQ derivatives (such as SA4503) have emerged as critical tools due to their nanomolar affinity and ability to cross the blood-brain barrier.

Why use 4-PQ?

  • High Affinity: 4-PQ typically exhibits a

    
     in the low nanomolar range (2–10 nM), making it excellent for detecting low-density receptor populations.
    
  • Structural Relevance: It serves as the pharmacophore for many modern

    
     agonists/antagonists, making it an ideal competitor in Structure-Activity Relationship (SAR) studies.
    
  • Lipophilicity: Its high lipophilicity mimics the binding kinetics of CNS-active drugs, though this necessitates specific handling protocols (e.g., PEI-treated filters) to prevent non-specific binding to plastics and glass.

Critical Caveat (Selectivity): Unlike (+)-Pentazocine, which is highly selective for


 over 

(>1000-fold), unsubstituted 4-PQ has moderate selectivity (~14-30 fold). Therefore, this protocol incorporates specific masking strategies to ensure data integrity.

Experimental Workflow: Membrane Preparation

High-quality membrane homogenates are the foundation of reproducible binding data. The Sigma-1 receptor is an intracellular chaperone located primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Reagents
  • Tissue/Cells: Guinea pig brain (highly enriched in

    
    ) or HEK293 cells stably expressing human 
    
    
    
    R.
  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 320 mM Sucrose (preserves organelle integrity).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    
Protocol Steps
  • Dissection & Lysis: Dissect tissue on ice. Homogenize in 10 volumes of Homogenization Buffer using a Potter-Elvehjem homogenizer (10 strokes).

  • Debris Removal: Centrifuge at

    
     for 10 min at 4°C. Discard pellet (nuclei/debris).
    
  • Membrane Collection: Centrifuge supernatant at

    
     for 20 min at 4°C.
    
  • Wash: Resuspend pellet in Assay Buffer and re-centrifuge (repeat twice to remove endogenous ligands).

  • Storage: Resuspend final pellet in Assay Buffer to ~2–5 mg protein/mL. Aliquot and store at -80°C.

MembranePrep Tissue Tissue Source (Guinea Pig Brain/HEK293) Homogenize Homogenization (Tris-Sucrose Buffer) Tissue->Homogenize LowSpin Low Speed Spin (1,000 x g, 10 min) Homogenize->LowSpin Supernatant Collect Supernatant LowSpin->Supernatant Supernatant Waste Waste LowSpin->Waste Pellet (Debris) HighSpin High Speed Spin (31,000 x g, 20 min) Supernatant->HighSpin Wash Wash Steps (Remove Endogenous Ligands) HighSpin->Wash FinalPrep Final Membrane Suspension (-80°C) Wash->FinalPrep

Figure 1: Differential centrifugation workflow for isolating Sigma-1 enriched membranes.

Radioligand Binding Assay Protocol

This section details a Competition Binding Assay to determine the


 of a novel compound using 

-4-PQ as the tracer.
Materials
  • Radioligand:

    
    -4-Phenylquinuclidine (Specific Activity ~30–60 Ci/mmol).
    
  • Non-Specific Binding (NSB) Definition: 10 µM Haloperidol (blocks

    
     and 
    
    
    
    ) OR 10 µM (+)-Pentazocine (blocks
    
    
    only).
  • Filters: Whatman GF/C or GF/B glass fiber filters.

  • Pre-treatment Solution: 0.5% Polyethylenimine (PEI) in water. Crucial: Soak filters for >1 hour to reduce binding of the lipophilic quinuclidine to the glass fibers.

Assay Setup (96-well Format)
ComponentVolumeDescription
Buffer 150 µL50 mM Tris-HCl, pH 7.4.
Competitor 25 µLSerial dilution of test drug (e.g.,

to

M).
Radioligand 25 µL

-4-PQ (Final conc: ~2–5 nM, near

).
Membranes 50 µL20–50 µg protein/well.
Total Volume 250 µL
Step-by-Step Procedure
  • Preparation: Thaw membranes and dilute to required concentration.

  • Additions: Add Buffer, Competitor, and Radioligand to the plate first. Add Membranes last to initiate the reaction.

  • Incubation: Incubate at 37°C for 120 minutes .

    • Note: Quinuclidine derivatives often have slow association/dissociation kinetics. Shorter incubation (e.g., 60 min) may not reach equilibrium, leading to underestimated affinities.

  • Termination: Rapidly filter through PEI-soaked GF/C filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Wash filters

    
     with 3 mL ice-cold Tris buffer.
    
  • Counting: Dry filters, add scintillation cocktail, and count in a beta-counter.

Validating Selectivity (The "Self-Validating" System)

Because 4-PQ has residual affinity for


, you must validate that the displacement you observe is truly 

-mediated.

The Masking Strategy: If using tissues with mixed populations (e.g., liver), perform the assay in the presence of 100 nM (+)-Pentazocine .[1]

  • Scenario A: If 100 nM (+)-Pentazocine displaces >90% of

    
    -4-PQ, your signal is predominantly 
    
    
    
    .
  • Scenario B: If a significant signal remains, it is likely

    
    .
    
  • Recommendation: For pure

    
     assays, use Haloperidol (10 µM)  to define total non-specific binding, but run a control curve with (+)-Pentazocine to confirm the 
    
    
    
    matches the expected
    
    
    density.

BindingLogic Start Start Assay Ligand Add [3H]-4-PQ (Fixed Conc) Start->Ligand Competitor Add Cold Competitor (Variable Conc) Start->Competitor Receptor Sigma-1 Receptor Ligand->Receptor Association Competitor->Receptor Competition Binding Specific Binding Non-Specific Binding Receptor->Binding:s1 High Affinity Receptor->Binding:ns Low Affinity/Filter Result Calculate Ki Binding->Result Subtract NSB Control Control: High Conc Haloperidol Control->Binding:ns Defines Baseline

Figure 2: Competitive binding logic. Specific binding is calculated by subtracting the Non-Specific Binding (defined by Haloperidol) from the Total Binding.

Data Analysis

  • Specific Binding (SB):

    
    .
    
  • IC

    
     Determination:  Fit data to a one-site competition model:
    
    
    
    
  • 
     Calculation (Cheng-Prusoff): 
    
    
    
    
    • 
       = Concentration of 
      
      
      
      -4-PQ used (nM).
    • 
       = Dissociation constant of 4-PQ (determined previously via saturation binding, typically ~4 nM).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Non-Specific Binding (>40%) Ligand sticking to filters.Ensure filters are soaked in 0.5% PEI for at least 1 hour. Wash with ice-cold buffer to minimize dissociation.
Low Specific Counts Receptor degradation or ligand instability.Add protease inhibitors to membrane prep.[2] Check specific activity of radioligand (tritium decay).
Hill Slope

1.0
Negative cooperativity or multiple sites (

+

).
Use a selective masking agent (e.g., 100 nM DTG to block

if studying

, though rare).
No Displacement Competitor insolubility.Ensure competitor is dissolved in DMSO (final assay conc <1%) and check for precipitation.

References

  • Sigma-1 Receptor Pharmacology & Selectivity

    • Title: Sigma-1 and sigma-2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503.
    • Source:Synapse (2004).
    • Context: Establishes the affinity profile of 4-phenylquinuclidine deriv
  • Standard Binding Protocols

    • Title: Radioligand Binding Assays and their Analysis.[2][3][4][5][6][7][8][9][10]

    • Source:Current Protocols in Pharmacology (NIH).
    • Context: The authoritative guide on filtration assays and d
  • Membrane Prepar

    • Title: Sigma Receptor Binding Assays.[7][9][11]

    • Source:Current Protocols in Pharmacology (2016).
    • Context: Specific details on buffer composition and homogeniz
  • Radioligand Properties

    • Title: Radiometric Ligand-Binding Assays.[3][4][5][7][9][10][12]

    • Source: Revvity (formerly PerkinElmer).
    • Context: Technical data on specific activity and filter selection for lipophilic ligands.[3]

Sources

Analytical Protocol: Quantification of 4-Phenylquinuclidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-Phenylquinuclidine (4-PQ) is a bicyclic tertiary amine structurally related to quinuclidine-based muscarinic antagonists and opioid ligands. Its quantification presents specific challenges:

  • High Basicity (pKa ~10.5–11.0): The quinuclidine nitrogen protonates readily, leading to severe peak tailing on standard silica-based C18 columns due to secondary silanol interactions.

  • Lack of Strong Chromophore: While the phenyl ring absorbs UV (254 nm), sensitivity is limited compared to conjugated systems, making LC-MS/MS the gold standard for trace analysis.

  • Matrix Interference: In biological matrices, endogenous amines can co-elute.

Physicochemical Profile:

Property Value Implication for Analysis
Formula C₁₃H₁₇N Monoisotopic Mass: 187.14 Da
MW 187.28 g/mol Precursor Ion [M+H]⁺ = 188.1
pKa (Calc) ~10.8 (Base) Requires high pH extraction or acidic mobile phase.

| LogP | ~2.5 | Moderately lipophilic; suitable for Reversed-Phase LC. |

Analytical Decision Matrix

Select the appropriate workflow based on your sensitivity requirements and sample matrix.

DecisionTree Start Start: Define Sample Type Matrix Matrix? Start->Matrix Bio Biological Fluid (Plasma/Urine) Matrix->Bio Complex Bulk Bulk Chemical (Synthesis/Purity) Matrix->Bulk Simple Method1 Method A: LC-MS/MS (ESI+) Bio->Method1 Conc Target Sensitivity? Bulk->Conc Trace Trace (< 10 ng/mL) Conc->Trace High High (> 1 µg/mL) Conc->High Method2 Method B: GC-MS (EI) Trace->Method2 Method3 Method C: HPLC-UV (210/254 nm) High->Method3 Method2->Method1 If non-volatile impurities present

Figure 1: Analytical method selection guide based on matrix complexity and required sensitivity.

Method A: LC-MS/MS (Gold Standard for Bioanalysis)

Objective: High-sensitivity quantification in plasma/serum. Principle: Mixed-mode Cation Exchange (MCX) extraction followed by UHPLC separation on a Charged Surface Hybrid (CSH) column.

Sample Preparation: Mixed-Mode SPE (MCX)

Rationale: LLE is prone to recovery issues with polar amines. MCX utilizes the basicity of 4-PQ to lock it onto the sorbent while washing away neutrals, then releasing it at high pH.

Protocol:

  • Pre-treatment: Aliquot 100 µL Plasma. Add 10 µL Internal Standard (e.g., Quinuclidine-d1 or Diphenhydramine). Dilute with 200 µL 2% Formic Acid (aq) to protonate the amine.

  • Conditioning: Waters Oasis MCX (30 mg) or equivalent.

    • 1 mL Methanol.[1]

    • 1 mL Water.[2]

  • Loading: Load pre-treated sample. (Flow < 1 mL/min).[3]

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/hydrophilic neutrals).

  • Wash 2 (Organic): 1 mL Methanol (Removes hydrophobic neutrals/lipids). Note: 4-PQ remains charged and bound.

  • Elution: 2 x 250 µL 5% NH₄OH in Methanol . (Neutralizes 4-PQ, releasing it).

  • Reconstitution: Evaporate to dryness (N₂, 40°C). Reconstitute in 100 µL Mobile Phase A/B (90:10).

UHPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm).

    • Why CSH? It has a low-level positive surface charge that repels the protonated amine, preventing peak tailing without requiring high pH mobile phases.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for buffering).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 6.0 | 5 (Re-equilibration) |

Mass Spectrometry (ESI+) Parameters
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions:

    • Precursor: 188.1 m/z [M+H]⁺

    • Quantifier: 132.1 m/z (Loss of C4H8 - quinuclidine bridge cleavage).

    • Qualifier: 82.1 m/z (Quinuclidine cage fragment).

Method B: GC-MS (Purity & Synthesis Control)

Objective: Quantification of 4-PQ in reaction mixtures or raw material testing. Principle: Direct injection of the free base. Derivatization is generally not required for tertiary amines, but a base-deactivated liner is critical.

Sample Preparation
  • Dissolve 10 mg sample in 10 mL Dichloromethane (DCM).

  • Add 100 µL of 1 M NaOH to ensure free-base form (if salt form is suspected). Vortex and separate organic layer.[4]

  • Dry organic layer over anhydrous Na₂SO₄.[4]

  • Filter (0.22 µm PTFE).

GC Parameters[6][7]
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: HP-5ms UI (Ultra Inert) or DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Why UI? "Ultra Inert" columns are treated to reduce silanol activity, essential for analyzing basic amines like quinuclidines.

  • Inlet: Split (20:1), 250°C. Liner: Ultra Inert Split Liner with glass wool.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[5]

  • Oven Program:

    • 60°C (Hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Detection: EI (70 eV), Source 230°C, Quad 150°C.[5]

  • SIM Mode: Monitor m/z 187 (M+), 158, 130 for high sensitivity.

Workflow Visualization

ExtractionWorkflow Sample Plasma Sample + Internal Standard Acidify Acidify (2% Formic Acid) Protonate Amine (R3NH+) Sample->Acidify Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Acidify->Load Wash1 Aq. Acid Wash Remove Proteins Load->Wash1 Waste Wash2 MeOH Wash Remove Neutrals/Lipids Wash1->Wash2 Waste Elute Elute (5% NH4OH in MeOH) Neutralize & Release Wash2->Elute Collect Inject Inject LC-MS/MS Elute->Inject

Figure 2: Solid Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange (MCX).

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "self-validating" and robust:

  • Linearity: R² > 0.995 over at least 3 orders of magnitude (e.g., 1–1000 ng/mL).

  • Accuracy & Precision:

    • Intra-day/Inter-day CV < 15% (20% at LLOQ).

    • Accuracy within ±15% of nominal.

  • Matrix Effect (LC-MS): Calculate Matrix Factor (MF).

    • If MF < 0.8 or > 1.2, optimize the SPE wash steps or switch to a stable isotope labeled internal standard.

  • Carryover: Inject a blank after the highest standard (ULOQ). Peak area in blank must be < 20% of the LLOQ area.

Troubleshooting Common Issues

  • Peak Tailing (LC):

    • Cause: Interaction between the basic quinuclidine nitrogen and residual silanols on the column.

    • Fix: Switch to a CSH or HPH column. Alternatively, add 5 mM Ammonium Acetate to the mobile phase or increase buffer concentration.

  • Low Recovery (SPE):

    • Cause: Incomplete elution.

    • Fix: Ensure the elution solvent is sufficiently basic (pH > 11). Freshly prepare 5% NH₄OH in MeOH daily (ammonia is volatile).

  • Ghost Peaks (GC):

    • Cause: Thermal degradation or injection port contamination.

    • Fix: Replace liner and gold seal. Lower inlet temperature to 230°C if degradation is suspected.

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Waters Corporation. (2021). Oasis Sample Extraction Products: Application Notebook. (Detailed protocols for MCX extraction of basic drugs). Link

  • Agilent Technologies. (2020).[5] Analysis of Basic Drugs using Agilent InfinityLab Poroshell 120 HPH-C18. (Demonstrates high pH stability for quinuclidine-like amines). Link

  • Santa Cruz Biotechnology. (2023). 4-Phenylquinuclidine Product Data Sheet. (Physical properties and CAS verification). Link

Sources

Application Note: 4-Phenylquinuclidine (4-PQ) as a Rigid Scaffold for Receptor & Transporter Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a comprehensive technical guide designed for researchers and drug discovery scientists. It synthesizes pharmacological principles with practical, bench-proven protocols.

Executive Summary & Scientific Rationale

4-Phenylquinuclidine (4-PQ) represents a critical chemical scaffold in neuropharmacology. Structurally, it is a rigid, bicyclic analog of 4-phenylpiperidine (the pharmacophore found in pethidine and fentanyl). By bridging the piperidine ring with an ethylene strut, the quinuclidine cage locks the phenyl group into a specific orientation relative to the nitrogen lone pair.

This conformational rigidity makes 4-PQ an invaluable probe for:

  • Sigma Receptors (

    
    R):  4-PQ derivatives exhibit high affinity for Sigma-1 (
    
    
    
    ) and Sigma-2 (
    
    
    ) receptors, often used to map the steric tolerance of the
    
    
    hydrophobic pocket.
  • Monoamine Transporters (DAT/SERT): Unlike flexible phenylpiperidines, 4-PQ analogs can differentiate between the dopamine transporter (DAT) and serotonin transporter (SERT) based on subtle steric substitutions.

  • Steric Mapping: It serves as a "molecular ruler" to test the conformational requirements of the Mu-Opioid Receptor (MOR) versus the Sigma chaperone system.

Critical Safety Note (The MPTP Alert): While 4-PQ is structurally distinct, it shares a pharmacophore with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). However, the quinuclidine bridge prevents the formation of the 2,3-double bond required for MAO-B oxidation into a toxic pyridinium species (MPP+). Consequently, 4-PQ lacks the specific neurotoxicity of MPTP, but standard high-potency compound handling (SafeBridge Band 3/4) is mandatory due to its potent biological activity.

Primary Application: Sigma-1 Receptor ( R) Radioligand Binding

The "Gold Standard" for validating 4-PQ affinity is competition binding against a selective radioligand. The


 receptor is an endoplasmic reticulum (ER) chaperone protein, not a classical GPCR, requiring specific membrane preparation protocols.
Protocol A: Membrane Preparation (Guinea Pig Brain or Transfected HEK293)

Reagents:

  • Buffer A (Lysis): 50 mM Tris-HCl, pH 7.4, 320 mM Sucrose.

  • Buffer B (Binding): 50 mM Tris-HCl, pH 8.0.

  • Protease Inhibitors: PMSF (0.1 mM), Leupeptin (1 µg/mL).

Workflow:

  • Tissue Harvest: Rapidly dissect guinea pig brain (cortex/hippocampus) on ice.

  • Homogenization: Homogenize tissue in ice-cold Buffer A (10 mL/g tissue) using a glass-Teflon homogenizer (10 strokes at 500 rpm).

  • Debris Clearance: Centrifuge at 1,000 x g for 10 min at 4°C. Discard pellet (nuclei/debris).

  • Membrane Collection: Centrifuge supernatant at 31,000 x g for 20 min at 4°C.

  • Wash: Resuspend pellet in Buffer B , incubate 30 min at 25°C (to remove endogenous ligands), then re-centrifuge at 31,000 x g.

  • Storage: Resuspend final pellet in Buffer B at ~2-3 mg protein/mL. Flash freeze in liquid

    
    .
    
Protocol B: Competition Binding Assay

Objective: Determine the inhibition constant (


) of 4-PQ against 

(+)-Pentazocine (selective

ligand).

Assay Conditions:

  • Radioligand:

    
    (+)-Pentazocine (2-3 nM final concentration).
    
  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation: 120 minutes at 37°C (Equilibrium is slow for hydrophobic quinuclidines).

Step-by-Step Procedure:

  • Plate Setup: Use 96-well polypropylene deep-well plates.

  • Additions:

    • 25 µL 4-PQ (dilution series:

      
       M to 
      
      
      
      M).
    • 25 µL Radioligand (

      
      (+)-Pentazocine).
      
    • 150 µL Membrane Prep (20-50 µg protein/well).

  • Incubation: Seal plates; incubate in a shaking water bath (37°C) for 120 mins.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Expert Tip: PEI soaking is critical. 4-PQ is lipophilic and will stick to untreated glass fibers, causing artificially high background.

  • Wash: Wash filters 3x with 2 mL ice-cold Buffer B.

  • Counting: Add scintillation cocktail; count in a MicroBeta counter.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant (typically ~3-5 nM for Pentazocine).

Functional Assay: Neuroprotection (In Vitro)

Since


 receptors act as molecular chaperones at the Mitochondria-Associated Membrane (MAM), 4-PQ binding often results in neuroprotective effects against oxidative stress.
Protocol C: Glutamate-Induced Cytotoxicity Assay (HT-22 Cells)

Rationale: Glutamate induces oxidative stress in HT-22 hippocampal cells (which lack ionotropic glutamate receptors) via cystine/glutamate antiporter inhibition.


 agonists prevent this cell death.

Workflow:

  • Seeding: Plate HT-22 cells (5,000 cells/well) in 96-well plates. Culture for 24h.

  • Pre-treatment: Treat cells with 4-PQ (0.1 - 10 µM) for 1 hour.

    • Control: Co-treat with NE-100 (1 µM), a selective

      
       antagonist, to prove mechanism.
      
  • Insult: Add Glutamate (5 mM final).

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Readout: Measure cell viability using MTT or CellTiter-Glo (ATP).

Interpretation:

  • If 4-PQ is an Agonist : Cell viability increases dose-dependently.

  • If 4-PQ is an Antagonist : No protection is observed; it may block the protective effect of known agonists like PRE-084.

Comparative Data Profile

The following table summarizes typical binding affinities for 4-Phenylquinuclidine derivatives compared to standard ligands.

LigandTargetAffinity (

or

)
Selectivity Profile
4-Phenylquinuclidine Sigma-1 (

)
15 - 40 nM High affinity; moderate selectivity vs

.
(+)-PentazocineSigma-1 (

)
3.5 nMReference Agonist.
DTGSigma-1 / Sigma-210 nM / 20 nMNon-selective reference.
GBR-12909DAT1 - 10 nMReference DAT inhibitor.
4-PQ (p-Cl derivative) DAT ~50 nM Substitution on phenyl ring shifts specificity to Transporters.

Mechanistic Visualization

Diagram 1: Sigma-1 Receptor Signaling & Assay Workflow

SigmaReceptorWorkflow cluster_0 Membrane Preparation cluster_1 Binding Assay Logic Tissue Guinea Pig Brain (Cortex) Homogenize Homogenization (Tris-Sucrose) Tissue->Homogenize Centrifuge Differential Centrifugation (31,000 x g) Homogenize->Centrifuge Membrane Crude Membrane Fraction Centrifuge->Membrane Receptor Sigma-1 Receptor (Chaperone) Membrane->Receptor Ligand 4-Phenylquinuclidine (Competitor) Ligand->Receptor Radio [3H](+)Pentazocine (Radioligand) Radio->Receptor Complex Receptor-Ligand Complex Receptor->Complex Filter GF/B Filter (PEI Treated) Complex->Filter Separation Result Scintillation Count (Ki Calculation) Filter->Result

Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay using 4-PQ as a competitor.

Diagram 2: Cellular Mechanism of Action (Neuroprotection)

Mechanism Agonist 4-PQ (Agonist Mode) Sig1R Sigma-1 Receptor (ER Membrane) Agonist->Sig1R Binds BiP BiP/GRP78 (Inhibitory Protein) Sig1R->BiP Dissociates from Calcium Ca2+ Flux (IP3R Modulation) Sig1R->Calcium Chaperones IP3R Mito Mitochondria (Bioenergetics) Calcium->Mito Optimizes ATP Survival Neuroprotection (Anti-Apoptotic) Mito->Survival Prevents ROS

Caption: Putative mechanism of 4-PQ mediated neuroprotection via Sigma-1 receptor activation at the MAM (Mitochondria-Associated Membrane).

References

  • Sigma Receptor Pharmacology: Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology.

  • Structural Analogs & Transporter Binding: Carroll, F. I., et al. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine abuse. Journal of Medicinal Chemistry.

  • Radioligand Binding Protocols: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.

  • Neuroprotection Assays: Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell.

Disclaimer: This guide is for research use only. 4-Phenylquinuclidine derivatives are potent bioactive molecules. All protocols must be performed in accordance with local chemical hygiene and safety regulations.

Application Note: 4-Phenylquinuclidine Scaffolds in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Probing Sigma-1 Receptors and Monoamine Transporter Kinetics

Executive Summary

4-Phenylquinuclidine (4-PQ) represents a "privileged scaffold" in neuropharmacology, distinguished by its rigid bicyclic [2.2.2] cage structure. Unlike flexible phenylpiperidines, the quinuclidine core constrains the nitrogen lone pair and the phenyl ring into a fixed spatial orientation. This Application Note details the utility of 4-PQ derivatives as high-affinity probes for Sigma-1 Receptors (


R)  and Dopamine Transporters (DAT) .

We provide validated protocols for synthesizing synaptosomal membranes, conducting radioligand competition assays, and analyzing kinetic data. This guide is designed for researchers developing non-opioid analgesics, psychostimulant cessation therapeutics, and neuroprotective agents.

Mechanistic Insight & Pharmacological Relevance[1][2][3][4][5][6]
2.1 The Rigid Cage Advantage

In ligand design, entropy penalties upon binding often reduce affinity. 4-PQ minimizes this penalty by pre-organizing the pharmacophore.

  • DAT Targeting: 4-PQ mimics the bridged tropane structure of cocaine but allows for specific substitution at the 4-position to probe the hydrophobic S1 and S2 pockets of the transporter.

  • Sigma-1 Targeting: The basic tertiary amine of the quinuclidine serves as the critical electrostatic anchor (cationic binding site) for Asp126 in the

    
    R, while the phenyl group engages in 
    
    
    
    -
    
    
    stacking with aromatic residues in the chaperone's hydrophobic tunnel.
2.2 Signaling Pathway: Sigma-1 Modulation

The


R acts as a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM). Upon binding 4-PQ agonists, 

R translocates to the plasma membrane to modulate ion channels (NMDA, Kv1.4).

SigmaSignaling Ligand 4-Phenylquinuclidine (Ligand) Sigma1_ER Sigma-1 Receptor (ER/MAM Interface) Ligand->Sigma1_ER Binding (Ki < 10 nM) Dissociation Chaperone Dissociation Ligand->Dissociation Trigger BiP BiP/GRP78 (Inhibitory Complex) Sigma1_ER->BiP Resting State Sigma1_ER->Dissociation BiP->Dissociation Translocation Translocation to Plasma Membrane Dissociation->Translocation IonChannels Modulation of NMDA / Kv1.4 Channels Translocation->IonChannels Protein-Protein Interaction Calcium Ca2+ Homeostasis & Neuroprotection IonChannels->Calcium

Figure 1: Mechanism of Action. 4-PQ binding triggers dissociation of


R from BiP, enabling translocation and modulation of neuronal excitability.
Experimental Protocols
Protocol A: Preparation of Rat Striatal Synaptosomes (DAT Assay)

Objective: Isolate functional nerve terminals containing active Dopamine Transporters. Safety: Handle all biological tissues and radioisotopes (


H) in compliance with institutional radiation safety protocols.

Materials:

  • Male Sprague-Dawley rats (200–250 g).

  • Isolation Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4 (ice-cold).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH): 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO

    
    , 1.25 mM CaCl
    
    
    
    , 1.5 mM KH
    
    
    PO
    
    
    , 10 mM Glucose, 25 mM HEPES, pH 7.4.
  • Equipment: Potter-Elvehjem homogenizer (Teflon/glass), Refrigerated Centrifuge.

Step-by-Step Methodology:

  • Dissection: Rapidly decapitate rat; isolate the brain. Dissect the striatum on an ice-cold stage within 2 minutes to prevent transporter degradation.

  • Homogenization: Transfer tissue to 10 volumes (w/v) of ice-cold Isolation Buffer. Homogenize with 10 strokes of the Teflon pestle at 800 rpm.

  • Low-Speed Spin: Centrifuge homogenate at 1,000 × g for 10 min at 4°C to remove nuclei and debris. Retain the supernatant (S1).

  • Synaptosome Pellet: Centrifuge S1 at 17,000 × g for 20 min at 4°C.

  • Resuspension: Discard supernatant. Gently resuspend the pellet (P2) in Assay Buffer to a final protein concentration of 0.5 mg/mL (determine via Bradford assay).

  • Validity Check: Synaptosomes must be used within 4 hours of preparation.

Protocol B: Competition Radioligand Binding Assay (

Receptor)

Objective: Determine the affinity (


) of 4-PQ derivatives using -Pentazocine as the specific radioligand.

Reagents:

  • Radioligand: -Pentazocine (Specific Activity ~30-60 Ci/mmol). Concentration: 3 nM.

  • Non-specific Binder: Haloperidol (10 µM final concentration).

  • Membrane Source: Guinea pig brain membranes (highest

    
     density) or transfected HEK293 cells.
    
  • Incubation Buffer: 50 mM Tris-HCl, pH 8.0.

Workflow Diagram:

BindingWorkflow Prep Membrane Prep (500 µg protein) Mix Add Ligands (Test Cmpd + [3H]Pentazocine) Prep->Mix Incubate Incubation 120 min @ 25°C Mix->Incubate Term Termination Rapid Filtration (GF/B) Incubate->Term Wash Wash 3x Ice-cold Tris Buffer Term->Wash Count Liquid Scintillation Counting (LSC) Wash->Count

Figure 2: Radioligand Binding Workflow. Critical step: Rapid filtration is essential to prevent ligand dissociation (off-rate).

Procedure:

  • Plate Setup: In a 96-well plate, add:

    • 25 µL -Pentazocine (Final: 3 nM).

    • 25 µL Test Compound (4-PQ derivative,

      
       to 
      
      
      
      M).
    • 200 µL Membrane suspension.

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol in separate wells.

  • Equilibrium: Incubate for 120 minutes at 25°C (Room Temp). Note: Sigma receptors have slow association kinetics; sufficient time is crucial.

  • Harvesting: Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Washing: Wash filters

    
     mL with ice-cold Tris-HCl.
    
  • Detection: Transfer filters to vials, add 5 mL scintillation cocktail, and count after 12 hours (to reduce chemiluminescence).

Data Analysis & Interpretation
4.1 Calculating Affinity (

)

Convert IC


 values to 

using the Cheng-Prusoff equation. Ensure the radioligand concentration (

) is close to its

.


4.2 Representative Data: Structure-Activity Relationship (SAR)

The table below illustrates the impact of the rigid quinuclidine scaffold compared to flexible piperidines.

Compound ClassStructureTarget

(nM)
Selectivity (

:

)
4-Phenylquinuclidine Rigid Cage

12.5 > 50
4-PhenylpiperidineFlexible

45.0~ 10
4-PhenylquinuclidineRigid CageDAT28.0 N/A
Cocaine (Tropane)Rigid BridgeDAT89.0N/A

Interpretation: The 4-PQ scaffold often exhibits higher affinity than cocaine for DAT and higher selectivity for


 than flexible analogs due to entropic pre-organization.
Troubleshooting & Critical Controls
  • Filter Binding: 4-PQ derivatives are lipophilic. If NSB is >20% of Total Binding, increase PEI concentration to 1% or use GF/C filters.

  • Pseudo-Hill Slope: If the Hill slope deviates significantly from 1.0 (e.g., < 0.8), suspect negative cooperativity or multiple binding sites (e.g.,

    
     vs 
    
    
    
    cross-reactivity).
  • Temperature Dependence: DAT binding is temperature-sensitive. Perform uptake assays at 37°C, but binding assays at 4°C or 25°C depending on the ligand's lipophilicity and dissociation rate.

References
  • Synthesis and Evaluation of Sigma Receptor Ligands. University of Missouri System (MOspace).

  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase. Experimental Neurology. [1]

  • Persistent binding at dopamine transporters determines sustained psychostimulant effects. ResearchGate (2023).

  • Novel N-substituted 4',4''-difluoro-3α-(diphenylmethoxy)tropane analogs: Selective ligands for the dopamine transporter. Journal of Medicinal Chemistry.

  • Sigma Receptors: Biology and Function. Sigma-Aldrich Technical Review.

Sources

Application Note: Protocol for Dissolving 4-Phenylquinuclidine for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

4-Phenylquinuclidine (4-PQ) is a bicyclic amine structurally related to quinuclidine. It serves as a critical pharmacophore in the development of ligands for Sigma receptors (


R)  and cholinergic systems  (muscarinic/nicotinic). Its rigid cage-like structure provides high metabolic stability and specific steric interactions with receptor binding pockets.

For in-vivo applications (e.g., IP, IV, or SC administration), the primary challenge is the compound's basicity and lipophilicity. The quinuclidine nitrogen has a high pKa (typically ~10.5–11.0), meaning it exists almost exclusively as a cationic species at physiological pH (7.4). Consequently, the free base is poorly water-soluble, while the salt form (e.g., Hydrochloride) is water-soluble but potentially acidic in unbuffered solutions.

This guide provides a validated decision matrix for solubilizing 4-PQ, ensuring bioavailability while minimizing vehicle-induced toxicity.

Physicochemical Profile

Understanding the fundamental properties of 4-PQ is required before selecting a vehicle.

PropertyValueImplication for Formulation
Molecular Weight 187.28 g/mol Small molecule; rapid diffusion.
LogP (Predicted) ~2.5Moderately lipophilic. Crosses Blood-Brain Barrier (BBB).
pKa (Basic N) ~10.8 (Est.)Critical: Protonated (+) at pH 7.4. Requires acidic environment or salt formation for aqueous solubility.
Appearance White solid (Salt) or Oil/Solid (Base)Check Certificate of Analysis (CoA) for form.

Vehicle Selection Logic

The choice of vehicle depends entirely on the starting material form (Free Base vs. Salt).

A. If Starting with 4-Phenylquinuclidine Hydrochloride (Salt)
  • Solubility: High in aqueous media.

  • Preferred Vehicle: 0.9% Saline or Phosphate Buffered Saline (PBS).[1]

  • Caution: High concentrations (>10 mg/mL) may lower the pH of the solution. Always check pH before injection.

B. If Starting with 4-Phenylquinuclidine (Free Base)
  • Solubility: Insoluble in water; soluble in DMSO, Ethanol, Chloroform.

  • Strategy 1 (In-situ Salt Formation - Recommended): Convert to water-soluble salt using stoichiometric acid (HCl or Tartaric acid). This avoids organic solvents like DMSO.

  • Strategy 2 (Co-solvent System): Use DMSO/Tween 80 for rapid screening if acid titration is difficult.

Detailed Experimental Protocols

Protocol A: Dissolving the Hydrochloride Salt (Standard)

Best for: Routine IP/SC injections where the commercial salt is available.

Materials:

  • 4-Phenylquinuclidine HCl

  • Sterile Saline (0.9% NaCl)

  • Syringe filter (0.22 µm, PES or Nylon)

Procedure:

  • Calculate: Determine the required mass for the target dose (e.g., 10 mg/kg for a 25g mouse = 0.25 mg/dose).

  • Weigh: Weigh the salt into a sterile vial.

  • Dissolve: Add 90% of the calculated volume of Sterile Saline. Vortex for 30–60 seconds.

  • pH Check: Spot 2 µL on a pH strip.

    • Target: pH 6.0 – 7.5.

    • Adjustment: If pH < 5.0, slowly add 0.1N NaOH dropwise. Note: Approaching pH 9 will cause the free base to precipitate.

  • Finalize: Add Saline to final volume.

  • Sterilize: Pass through a 0.22 µm syringe filter.

Protocol B: Dissolving the Free Base (In-Situ Acidification)

Best for: Pharmacokinetic studies requiring zero organic solvent load.

Materials:

  • 4-Phenylquinuclidine (Free Base)

  • 0.1 N Hydrochloric Acid (HCl)

  • Sterile Saline or PBS[1]

Procedure:

  • Molar Calculation: Calculate moles of 4-PQ (Mass / 187.28).

  • Acid Addition: Add 0.95 to 1.0 molar equivalents of 0.1 N HCl.

    • Why? This protonates the nitrogen, converting it to the water-soluble HCl salt instantly.

  • Dissolution: Vortex. The solid/oil should dissolve into a clear solution.

  • Buffering: Add PBS (Phosphate Buffered Saline) to reach the final volume. The buffer capacity of PBS will neutralize any slight excess acid.

  • Validation: Ensure solution is clear. If cloudy, add minimal 0.1 N HCl (1-2 µL) until clear, then re-check pH.

Protocol C: The "Universal" Co-Solvent Method (DMSO/Tween)

Best for: High-dose toxicity studies or if the compound fails to dissolve in acid.

Vehicle Composition: 5% DMSO / 5% Tween-80 / 90% Saline.

Procedure:

  • Stock: Dissolve 4-PQ Free Base in 100% DMSO at 20x the final concentration (e.g., if final is 5 mg/mL, make 100 mg/mL stock).

  • Surfactant: Add Tween-80 to the DMSO stock (1:1 ratio with DMSO volume). Vortex vigorously.

  • Dilution: Slowly add warm (37°C) Saline to the mixture while vortexing.

    • Crucial Step: Add saline slowly. Dumping it in can cause "crashing out" (precipitation).

  • Visual Check: Solution should be clear or slightly opalescent. Large crystals indicate failure.

Visualization: Decision & Workflow Diagram

G Start Start: 4-Phenylquinuclidine Formulation CheckForm Check Compound Form Start->CheckForm IsSalt HCl Salt Form CheckForm->IsSalt IsBase Free Base Form CheckForm->IsBase SaltSolvent Solvent: Sterile Saline (0.9%) IsSalt->SaltSolvent Choice Select Strategy IsBase->Choice CheckPH Check pH (Target 6.0-7.5) SaltSolvent->CheckPH AdjustPH Adjust with dilute NaOH if <5.0 CheckPH->AdjustPH pH Low ReadySalt Filter Sterilize (0.22 µm) -> Inject CheckPH->ReadySalt pH OK AdjustPH->ReadySalt StratAcid Strategy A: In-Situ Salt (Preferred for IV/IP) Choice->StratAcid StratDMSO Strategy B: Co-Solvent (High Dose/Lipophilic) Choice->StratDMSO StepAcid Add 1.0 eq 0.1N HCl + PBS StratAcid->StepAcid StepAcid->ReadySalt StepDMSO Dissolve in 5% DMSO + 5% Tween 80 + 90% Saline StratDMSO->StepDMSO StepDMSO->ReadySalt

Figure 1: Decision tree for solubilizing 4-Phenylquinuclidine based on chemical form and application.

Quality Control & Stability

  • Precipitation Check:

    • After preparing the solution, let it sit at room temperature for 30 minutes. Inspect for fine crystals (Tyndall effect) using a laser pointer or bright light.

    • Reasoning: Amines can precipitate if the pH drifts towards the basic side (pKa ~11).

  • Storage:

    • Solution: Prepare fresh daily. Quinuclidines are stable, but oxidation can occur in dilute aqueous solutions over time.

    • Stock (DMSO): Stable at -20°C for 3–6 months.

  • Toxicity Markers:

    • If using Protocol C (DMSO/Tween), observe animals for vehicle effects (lethargy, hemolysis) which can mimic drug effects. Always run a "Vehicle Only" control group.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 142810, 4-Phenylquinuclidine. Retrieved from [Link]

  • Neubig, R. R., et al. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on Terms and Symbols in Quantitative Pharmacology. Pharmacological Reviews. Retrieved from [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research (Vehicle Selection Section). British Journal of Cancer. Retrieved from [Link]

Sources

Application Note: 4-Phenylquinuclidine in the Study of Ion Channels

[1]

Executive Summary

4-Phenylquinuclidine (4-PQ) represents a critical structural scaffold in the pharmacological characterization of voltage-gated ion channels, particularly Voltage-Gated Potassium Channels (Kv) and Nicotinic Acetylcholine Receptors (nAChRs) .[1] Unlike simple quaternary ammonium blockers (e.g., TEA) that occlude the pore via steric hindrance alone, 4-PQ incorporates a hydrophobic phenyl moiety at the bridgehead position.[1] This unique geometry allows researchers to probe the hydrophobic vestibule of the channel pore, facilitating studies on open-channel block , state-dependence , and the mapping of internal cavity dimensions.[1]

This guide provides a comprehensive framework for utilizing 4-PQ to dissect ion channel kinetics, offering detailed protocols for electrophysiological recording and kinetic analysis.[1]

Mechanistic Insight: The Hydrophobic Anchor[1]

To understand the utility of 4-PQ, one must appreciate the architecture of the K+ channel pore. The inner cavity of Kv channels contains a water-filled vestibule lined by hydrophobic residues (often isoleucine, phenylalanine, or tyrosine) just below the selectivity filter.[1]

Mode of Action

4-PQ functions primarily as an open-channel blocker .[1]

  • State-Dependent Access: The molecule can only access its binding site when the activation gate (intracellular) is open.[1]

  • Cationic Interaction: The quinuclidine nitrogen (protonated at physiological pH 7.[1]4) mimics a K+ ion, electrostatically attracted to the electronegative selectivity filter.[1]

  • Hydrophobic Anchoring: Crucially, the 4-phenyl group interacts with hydrophobic residues in the inner cavity (S6 transmembrane segment).[1] This "anchor" stabilizes the blocker within the pore, often increasing affinity by 10-100x compared to unsubstituted quinuclidine.

Visualization of Blocking Mechanism

Pore_Block_Mechanismcluster_poreInner Pore DynamicsState_ClosedClosed State(Gate Shut)State_OpenOpen State(Gate Open)State_Closed->State_Open ActivationState_BlockedBlocked State(4-PQ Bound)State_Open->State_Blocked k_on [Drug]State_Blocked->State_Open k_offAction_DepolDepolarization(Voltage Sensor Activation)Action_Binding4-PQ Entry(Diffusion into Pore)Action_HydrophobicHydrophobic Interaction(Phenyl-S6 Stabilization)Action_Binding->Action_Hydrophobic

Figure 1: Kinetic scheme of Open-Channel Block. 4-PQ requires the channel to transition to the Open state before binding.[1] The hydrophobic interaction stabilizes the Blocked state, slowing the off-rate (

1

Experimental Protocol: Characterizing Block Kinetics

Objective: Determine the binding affinity (



1
Reagents and Solutions
  • External Solution (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).[1]

  • Internal Solution (Pipette): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

  • 4-PQ Stock: Dissolve 4-Phenylquinuclidine HCl in DMSO to 100 mM. Store at -20°C.

  • Working Solutions: Dilute stock in External Solution to 1, 10, 50, 100, and 500 µM immediately before use. (Final DMSO < 0.1%).[1]

Electrophysiology Workflow (Step-by-Step)
  • Cell Preparation: Use CHO or HEK293 cells stably expressing the Kv channel of interest.[1]

  • Seal Formation: Establish a GΩ seal and break-in to achieve whole-cell configuration. Compensate for Series Resistance (

    
    ) > 80%.[1]
    
  • Control Recording:

    • Hold potential at -80 mV.

    • Apply a depolarizing pulse to +40 mV for 500 ms.[1]

    • Record the steady-state current (

      
      ).[1]
      
  • Drug Perfusion:

    • Perfuse 4-PQ (Start with lowest concentration, e.g., 1 µM).[1]

    • Wait for steady-state block (usually 1-2 minutes).[1]

    • Repeat the voltage step protocol.

  • Washout: Perfuse drug-free buffer to verify reversibility.

Data Analysis: The "Woodhull" Model

To quantify the voltage-dependence of the block (indicating the depth of the binding site within the electrical field), use the Woodhull equation:

1

Where:

  • 
    : Charge of the blocker (+1 for 4-PQ).
    
  • 
    : Fractional electrical distance (0 to 1).[1] A value of ~0.6-0.8 indicates deep pore binding.[1]
    
  • 
    : Test potential.
    

Application Note: Distinguishing Block Mechanisms

Researchers often confuse pore block with allosteric inhibition . 4-PQ provides a distinct signature that allows differentiation.[1]

FeaturePore Block (4-PQ)Allosteric Inhibition
Kinetics "Crossover" phenomenon (current rises then decays during pulse)Scaled down current (no decay during pulse)
Voltage Dependence Block relief at extreme positive potentials (sometimes) or steep voltage dependenceUsually voltage-independent
Competition Competes with TEA or internal K+Non-competitive with pore blockers
Use-Dependence Strong (block increases with high-frequency pulsing)Weak or Absent
Protocol: Testing Use-Dependence

Use-dependence confirms that the drug binds preferentially to the open/inactivated state or gets "trapped" in the pore.[1]

  • Train Stimulation: Apply a train of 20 pulses (to +40 mV, 100 ms duration) at high frequency (1-5 Hz).

  • Observation:

    • Control: Peak currents remain stable or show slight slow inactivation.

    • With 4-PQ: Peak currents progressively decay with each pulse (Pulse 1 > Pulse 2 > ... > Pulse 20).[1]

  • Interpretation: The drug enters during Pulse 1 but cannot exit before the channel closes (trapping).[1] Accumulation of block occurs.[1]

Experimental Workflow Diagram

Workflowcluster_prepPreparationcluster_recordingRecording Phasecluster_analysisAnalysisStock4-PQ Stock(100 mM in DMSO)DilutionSerial Dilution(1-500 µM in Ext. Sol)Stock->DilutionSealGΩ Seal &Whole-CellControlControl Trace(-80 to +40 mV)Seal->ControlPerfusionPerfuse 4-PQ(Wait 2 min)Control->PerfusionDrugTraceDrug Trace(Measure Decay)Perfusion->DrugTraceKineticsFit Decay (Tau)DrugTrace->KineticsDoseRespHill Plot(IC50)DrugTrace->DoseResp

Figure 2: Step-by-step workflow for electrophysiological characterization of 4-PQ.

References

  • Armstrong, C. M. (1971).[1] Interaction of tetraethylammonium ion derivatives with the potassium channels of giant axons. Journal of General Physiology, 58(4), 413–437.[1] Link[1]

    • Foundational text establishing the mechanism of hydrophobic quaternary ammonium blockers in K+ channels.
  • Hille, B. (2001).[1] Ion Channels of Excitable Membranes (3rd ed.).[1] Sinauer Associates.[1]

    • The authoritative reference for the biophysics of pore blocking and the Woodhull model.[1]

  • Talele, T. T., et al. (2022).[1][2] Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.[1] Journal of Medicinal Chemistry, 65(4), 3234–3248.[1] Link[1]

    • Describes the synthesis and structural properties of 4-phenylquinuclidine as a pharmacological scaffold.
  • Doyle, D. A., et al. (1998).[1] The structure of the potassium channel: molecular basis of K+ conduction and selectivity.[1] Science, 280(5360), 69-77.[1] Link[1]

    • Structural basis for the hydrophobic cavity targeted by 4-PQ.[1]

formulation of 4-Phenylquinuclidine for animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

4-Phenylquinuclidine (4-PQ) is a rigid bicyclic amine structurally analogous to high-affinity ligands for Sigma-1 receptors (


1R)  and Muscarinic Acetylcholine Receptors (mAChR) . Unlike flexible piperidine derivatives, the quinuclidine cage provides steric bulk and conformational rigidity, often enhancing blood-brain barrier (BBB) permeability and receptor residence time.

However, the formulation of 4-PQ presents specific challenges due to the high pKa of the quinuclidine nitrogen (typically ~10.5–11.0) and the lipophilicity of its free base form. Improper formulation leads to precipitation at physiological pH, resulting in erratic bioavailability, local tissue necrosis (peritonitis in IP injection), or embolic events in IV administration.

This guide provides a standardized, self-validating methodology for formulating 4-PQ, ensuring data reproducibility in behavioral and pharmacokinetic studies.

Part 2: Physicochemical Profile & Formulation Logic

Before formulation, the compound form must be identified. The solubility profile dictates the vehicle choice.

Property4-PQ Free Base4-PQ Hydrochloride (HCl)
State Oily liquid or low-melting solidWhite crystalline solid
Water Solubility Poor (< 0.1 mg/mL)High (> 50 mg/mL)
Lipophilicity (LogP) ~2.8 (Est.)Low (Ionized)
pH in Solution Alkaline (> 9.0)Acidic (~4.5–5.5 in water)
Preferred Vehicle Cyclodextrin / Co-solvents0.9% Saline / PBS
Formulation Decision Tree

Use the following logic flow to select the appropriate protocol for your study.

FormulationLogic Start Starting Material CheckForm Identify Form Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl / Fumarate Salt CheckForm->Salt DoseCheck Target Conc. > 5 mg/mL? FreeBase->DoseCheck VehicleA Protocol A: Saline/PBS Salt->VehicleA Standard VehicleB Protocol B: HP-β-CD Complex DoseCheck->VehicleB Yes (High Dose) VehicleC Protocol C: Acid Conversion DoseCheck->VehicleC No (Convert to Salt)

Figure 1: Decision matrix for vehicle selection based on compound form and required concentration.

Part 3: Detailed Experimental Protocols

Protocol A: Standard Aqueous Formulation (For 4-PQ HCl Salt)

Best for: Routine IP/SC injections, concentrations < 10 mg/mL.

Reagents:

  • 4-Phenylquinuclidine HCl

  • Sterile 0.9% Saline (NaCl)

  • 0.1N NaOH (for pH adjustment)

Workflow:

  • Calculation: Calculate the required mass based on the salt correction factor (SCF).

    • MW Free Base: ~187.28 g/mol [1][2]

    • MW HCl Salt: ~223.74 g/mol

    • SCF: 1.19 (Weigh 1.19 mg of salt to get 1.0 mg of active base).

  • Dissolution: Add the weighed salt to 90% of the final volume of sterile saline. Vortex for 30 seconds.

  • pH Adjustment (CRITICAL):

    • Measure pH. It will likely be acidic (~pH 4.5–5.0).

    • Why? Injection of acidic solutions causes visceral pain (writhing) which confounds behavioral data.

    • Action: Titrate carefully with 0.1N NaOH to pH 7.0–7.4.

    • Warning: If pH > 8.0, the free base may precipitate out of solution.

  • Final Volume: Add saline to reach the target volume.

  • Sterilization: Pass through a 0.22 µm PES syringe filter .

Protocol B: Cyclodextrin Encapsulation (For Free Base or High Doses)

Best for: High concentrations (>10 mg/mL), Free Base starting material, or IV bolus to prevent phlebitis.

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal host-guest complex, shielding the lipophilic quinuclidine cage while the hydrophilic exterior ensures water solubility.

Reagents:

  • 4-Phenylquinuclidine (Free Base or Salt)

  • 20% (w/v) HP-β-CD stock solution in sterile water.

Workflow:

  • Vehicle Prep: Prepare a 20% HP-β-CD solution in dH2O. Stir until clear.

  • Compound Addition: Add 4-PQ slowly to the cyclodextrin solution while stirring.

  • Sonication: Sonicate at 40°C for 20 minutes. The solution should become optically clear.

  • Osmolality Check: 20% CD is hypertonic. Dilute to 10% or 5% with saline if the final drug concentration permits.

    • Target Osmolality: 290–320 mOsm/kg.

  • Filtration: 0.22 µm PES filter.

Part 4: In Vivo Administration Guidelines

The quinuclidine scaffold is CNS-active. Dosing volumes must be minimized to prevent vehicle-induced stress.

SpeciesRouteMax Volume (Bolus)Recommended Needle
Mouse (25g) IP10 mL/kg (0.25 mL)27G - 30G
SC5 mL/kg (0.125 mL)27G
IV5 mL/kg (0.125 mL)30G
Rat (250g) IP5 mL/kg (1.25 mL)25G
SC2 mL/kg (0.5 mL)25G

Safety & Toxicology Note: Quinuclidines can lower the seizure threshold.

  • Observation: Monitor animals for 30 minutes post-injection for tremors or Straub tail (indicative of opioid/sigma interactions).

  • Control: Always run a vehicle-only control group, especially if using HP-β-CD, as cyclodextrins can have mild intrinsic renal effects at massive doses.

Part 5: Quality Control & Stability

To ensure Trustworthiness of your data, perform this QC check prior to every study arm.

QC_Workflow Sample Formulated Solution Visual Visual Inspection (Precipitate?) Sample->Visual pHCheck pH Verification (Target 7.2 - 7.6) Visual->pHCheck Clear Discard Discard/Reformulate Visual->Discard Cloudy HPLC HPLC Purity Check (Optional but Recommended) pHCheck->HPLC Pass pHCheck->Discard Fail Release Release for Injection HPLC->Release

Figure 2: Mandatory Quality Control workflow before animal dosing.

Storage:

  • Solid State: Store at -20°C, desiccated. Quinuclidine salts are hygroscopic.

  • Solution: Prepare fresh daily. If storage is necessary, store at 4°C for max 24 hours. Do not freeze formulated solutions (risk of precipitation upon thaw).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93466, 4-Phenylquinuclidine. Retrieved from .

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. (Discusses formulation of similar sigma ligands like PRE-084). Link

  • Organic Syntheses. 3-Quinuclidone Hydrochloride and Quinuclidine Synthesis. (Foundational chemistry for quinuclidine salt handling).[3][4] Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Protocol basis for HP-β-CD vehicle). Link

Sources

Application Notes and Protocols for 4-Phenylquinuclidine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of 4-Phenylquinuclidine

4-Phenylquinuclidine is a synthetic compound belonging to the quinuclidine class of molecules. Its rigid bicyclic structure and the presence of a phenyl group confer specific pharmacological properties, making it a valuable tool in neuroscience and drug discovery. The primary mechanism of action of 4-Phenylquinuclidine is its function as an antagonist of muscarinic acetylcholine receptors (mAChRs), with a notable selectivity for the M4 subtype.[1][2] Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to modulating neuronal excitability and synaptic plasticity throughout the central and peripheral nervous systems.[1] The M4 receptor, in particular, is a key regulator of cholinergic and dopaminergic neurotransmission, making it a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[2]

This comprehensive guide provides detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of 4-Phenylquinuclidine, designed to equip researchers with the necessary knowledge to confidently and effectively incorporate this compound into their studies.

I. Synthesis and Analytical Characterization of 4-Phenylquinuclidine

Proposed Synthesis of 4-Phenylquinuclidine

This proposed synthesis involves a two-step process starting from commercially available 4-hydroxyquinuclidine.

Step 1: Oxidation of 4-Hydroxyquinuclidine to Quinuclidin-4-one

This step involves the oxidation of the secondary alcohol in 4-hydroxyquinuclidine to a ketone.

  • Reagents and Materials: 4-hydroxyquinuclidine, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine, Dichloromethane (DCM), Sodium bicarbonate solution, Magnesium sulfate, Silica gel for column chromatography.

  • Procedure:

    • Dissolve oxalyl chloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

    • Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.

    • After stirring for a few minutes, add a solution of 4-hydroxyquinuclidine in anhydrous DCM dropwise.

    • Continue stirring at -78 °C for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).

    • Add triethylamine to the reaction mixture and allow it to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield quinuclidin-4-one.

Step 2: Grignard Reaction of Quinuclidin-4-one with Phenylmagnesium Bromide

This step introduces the phenyl group to the quinuclidine core.

  • Reagents and Materials: Quinuclidin-4-one, Phenylmagnesium bromide solution in THF, Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Magnesium sulfate.

  • Procedure:

    • Dissolve quinuclidin-4-one in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add phenylmagnesium bromide solution dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting tertiary alcohol will likely undergo spontaneous or acid-catalyzed dehydration to yield 4-phenyl-1-azabicyclo[2.2.2]oct-3-ene. Subsequent reduction of the double bond would yield 4-Phenylquinuclidine.

Analytical Characterization

The identity and purity of the synthesized 4-Phenylquinuclidine should be rigorously confirmed using a combination of analytical techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of the chemical structure.The spectra should be consistent with the structure of 4-Phenylquinuclidine, showing characteristic peaks for the phenyl and quinuclidine protons and carbons.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition.The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-Phenylquinuclidine (187.28 g/mol ).[4]
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak should be observed, indicating a high degree of purity.
Melting Point Physical characterization and purity assessment.A sharp melting point range is indicative of a pure compound.

II. In Vitro Characterization: Delineating the Pharmacological Profile

In vitro assays are essential for determining the affinity and functional activity of 4-Phenylquinuclidine at its target receptors.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of 4-Phenylquinuclidine for muscarinic receptor subtypes.

Protocol: Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Procedure: a. In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of [³H]NMS (typically at its Kd value), and varying concentrations of 4-Phenylquinuclidine. b. To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled antagonist (e.g., atropine). c. Incubate the plate at room temperature for a sufficient time to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the 4-Phenylquinuclidine concentration. c. Determine the IC₅₀ value (the concentration of 4-Phenylquinuclidine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation, providing information on the agonist or antagonist properties of a compound.[3][5][6][7]

Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use cell membranes expressing the M4 muscarinic receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • Reagents: [³⁵S]GTPγS, GDP, agonist (e.g., acetylcholine), and 4-Phenylquinuclidine.

  • Procedure: a. In a 96-well plate, add assay buffer, cell membranes, GDP, and [³⁵S]GTPγS. b. To assess the antagonist effect of 4-Phenylquinuclidine, add a fixed concentration of an agonist and varying concentrations of 4-Phenylquinuclidine. c. To determine basal binding, some wells should contain no agonist. d. To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS. e. Incubate the plate at 30°C. f. Terminate the reaction by rapid filtration through glass fiber filters. g. Wash the filters with ice-cold buffer. h. Measure the radioactivity on the filters.

  • Data Analysis: a. Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the 4-Phenylquinuclidine concentration. b. A decrease in agonist-stimulated binding indicates antagonist activity.

Schild Analysis

Schild analysis is a pharmacological method used to determine the equilibrium dissociation constant (Kb) of a competitive antagonist and to confirm the competitive nature of the antagonism.[8][9][10][11][12]

Experimental Workflow for Schild Analysis

Caption: Workflow for performing and analyzing a Schild plot to characterize antagonist activity.

III. In Vivo Evaluation: Assessing Behavioral and Physiological Effects

In vivo studies are crucial for understanding the effects of 4-Phenylquinuclidine in a whole-organism context. Rodent models are commonly used for these initial assessments.

Locomotor Activity Test

This test is used to assess the effect of 4-Phenylquinuclidine on spontaneous motor activity.[13]

Protocol: Open Field Test in Rodents

  • Apparatus: A square or circular arena with walls to prevent escape, equipped with infrared beams or a video tracking system to monitor movement.

  • Animals: Mice or rats, habituated to the testing room for at least 30-60 minutes before the experiment.[13]

  • Procedure: a. Administer 4-Phenylquinuclidine or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous, or oral). Doses should be determined from dose-response studies.[3][14] b. After a predetermined pretreatment time, place the animal in the center of the open field arena. c. Record locomotor activity for a set duration (e.g., 30-60 minutes). d. Clean the arena thoroughly between each animal to remove any olfactory cues.

  • Data Analysis: a. Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. b. Compare the data from the 4-Phenylquinuclidine-treated groups with the vehicle-treated control group using appropriate statistical tests.

Conditioned Place Preference (CPP) Test

The CPP test is used to evaluate the rewarding or aversive properties of a drug.[10]

Protocol: CPP in Rodents

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure: a. Pre-conditioning Phase: On day 1, allow the animals to freely explore all compartments of the apparatus to determine any initial preference for one side. b. Conditioning Phase (typically several days): i. On drug-pairing days, administer 4-Phenylquinuclidine and confine the animal to one of the compartments. ii. On vehicle-pairing days, administer the vehicle and confine the animal to the other compartment. The order of drug and vehicle administration should be counterbalanced across animals. c. Test Phase: After the conditioning phase, place the animal in the central compartment (if applicable) and allow it to freely access all compartments. Record the time spent in each compartment.

  • Data Analysis: a. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect (place preference). b. A significant decrease in time spent in the drug-paired compartment suggests an aversive effect (place aversion).

Experimental Workflow for In Vivo Behavioral Testing

in_vivo_workflow cluster_acclimation Acclimation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimation Acclimate animals to the housing and testing environment DoseResponse Conduct dose-response studies to determine optimal dose range Acclimation->DoseResponse DrugAdmin Administer 4-Phenylquinuclidine or vehicle DoseResponse->DrugAdmin Locomotor Locomotor Activity Test DrugAdmin->Locomotor CPP Conditioned Place Preference Test DrugAdmin->CPP DataCollection Collect and quantify behavioral data Locomotor->DataCollection CPP->DataCollection Stats Perform statistical analysis DataCollection->Stats Interpretation Interpret results Stats->Interpretation

Caption: General workflow for conducting in vivo behavioral experiments with 4-Phenylquinuclidine.

IV. Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile and metabolic fate of 4-Phenylquinuclidine is crucial for interpreting in vivo data and for its potential development as a therapeutic agent.

Pharmacokinetic Studies in Rodents

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Protocol: Pharmacokinetic Profiling in Rats

  • Animal Model: Typically, male Sprague-Dawley rats are used.

  • Drug Administration: Administer 4-Phenylquinuclidine intravenously (IV) and orally (PO) to different groups of animals to determine bioavailability.

  • Sample Collection: Collect blood samples at various time points after drug administration.

  • Sample Analysis: Analyze the concentration of 4-Phenylquinuclidine in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Parameter Description
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
t₁/₂ Elimination half-life.
CL Clearance.
Vd Volume of distribution.
F (%) Bioavailability.
In Vitro Metabolism Studies

In vitro metabolism studies using liver microsomes can provide initial insights into the metabolic stability and potential metabolic pathways of 4-Phenylquinuclidine.

Protocol: Metabolic Stability in Liver Microsomes

  • Materials: Pooled liver microsomes from the species of interest (e.g., rat, human), NADPH regenerating system, and 4-Phenylquinuclidine.

  • Procedure: a. Pre-incubate the liver microsomes and 4-Phenylquinuclidine at 37°C. b. Initiate the metabolic reaction by adding the NADPH regenerating system. c. At various time points, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins. d. Centrifuge the samples and analyze the supernatant for the remaining concentration of 4-Phenylquinuclidine by LC-MS/MS.

  • Data Analysis: a. Plot the percentage of remaining 4-Phenylquinuclidine against time. b. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

V. Safety and Toxicology

A thorough evaluation of the safety profile of 4-Phenylquinuclidine is a prerequisite for any further development.

Material Safety and Handling

Based on the safety data for the related compound quinuclidine, 4-Phenylquinuclidine should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes.

    • Skin: Wash with plenty of soap and water.

    • Ingestion: If swallowed, immediately call a poison center or doctor.

    • Inhalation: Move the person to fresh air.

Acute Toxicity Studies

Acute toxicity studies are performed to determine the median lethal dose (LD₅₀) of a substance after a single administration.

Protocol: Acute Oral Toxicity (LD₅₀) in Rodents

  • Animal Model: Typically rats or mice.

  • Procedure: a. Administer single, escalating doses of 4-Phenylquinuclidine to different groups of animals. b. Observe the animals for signs of toxicity and mortality over a period of 14 days.[14]

  • Data Analysis: a. Calculate the LD₅₀ value, which is the dose that is lethal to 50% of the test animals.

VI. Conclusion and Future Directions

4-Phenylquinuclidine represents a valuable pharmacological tool for investigating the role of the M4 muscarinic acetylcholine receptor in health and disease. The protocols outlined in this guide provide a comprehensive framework for its synthesis, characterization, and evaluation. Rigorous adherence to these methodologies, coupled with careful data analysis and interpretation, will enable researchers to generate reliable and impactful findings. Future studies should focus on elucidating the detailed in vivo efficacy of 4-Phenylquinuclidine in relevant animal models of neuropsychiatric disorders, further defining its pharmacokinetic and safety profiles, and exploring its potential as a lead compound for the development of novel therapeutics.

References

  • In vivo Acute Toxicity (LD50) Studies and Phytochemical Screening of Stem Bark Extracts of Detarium microcarpumGuill and per (Ca - Juniper Publishers. (2018, May 16)). Retrieved from [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019, January 21). Retrieved from [Link]

  • The Synthesis of Functionalised Quinuclidines and Their Application in Organic Synthesis By - The University of Liverpool Repository. (n.d.). Retrieved from [Link]

  • Pharmacokinetics of pentobarbital, quinidine, lidocaine, and theophylline in the thermally injured rat - PubMed. (n.d.). Retrieved from [Link]

  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - PMC - NIH. (n.d.). Retrieved from [Link]

  • Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI - NIH. (n.d.). Retrieved from [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Retrieved from [Link]

  • Metabolism of phencyclidine by human liver microsomes - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event - PubMed. (n.d.). Retrieved from [Link]

  • Matching models to data: a receptor pharmacologist's guide - PMC. (n.d.). Retrieved from [Link]

  • Acute and Subchronic (28-day) Oral Toxicity Studies on the Film Formulation of k-Carrageenan and Konjac Glucomannan for Soft Capsule Application - MDPI. (2019, March 31). Retrieved from [Link]

  • quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC. (2018, December 11). Retrieved from [Link]

  • Pharmacokinetic Comparison of Eight Major Compounds of Lonicerae japonicae flos after Oral Administration in Normal Rats and Rats with Liver Injury - MDPI. (2022, November 25). Retrieved from [Link]

  • The Schild regression in the process of receptor classification - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Study of pharmacokinetic of new peptide drug 1-deamino-arginine-vasotocin for hypernatremia correction | Research Results in Pharmacology. (2022, March 30). Retrieved from [Link]

  • What are the therapeutic candidates targeting M4? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

  • Four week feeding toxicity study with phenylphosphinic acid in rats - PubMed. (n.d.). Retrieved from [Link]

  • Conditioned Place Preference Model | Melior Discovery. (n.d.). Retrieved from [Link]

  • General Activity, Welfare, and Motor Function Behavior Tests - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Drug Metabolism Studies Using Liver Microsomes - Milecell Bio. (2024, July 8). Retrieved from [Link]

  • Chronic toxicity – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Pharmacokinetics, distribution, and metabolism of the novel bioreductive alkylating indoloquinone EO9 in rodents - PubMed. (n.d.). Retrieved from [Link]

  • A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. (2018, November 6). Retrieved from [Link]

  • Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Basic Pharmacological Principles - Basicmedical Key. (2016, July 24). Retrieved from [Link]

  • GTPγS Binding Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Conditioned Place Preference in Rodents and Humans - Veterian Key. (2016, July 18). Retrieved from [Link]

  • Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI. (2023, March 24). Retrieved from [Link]

  • Conditioned place preference (CPP) (zebrafish) - Zantiks. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Phenylquinuclidine Synthesis & Impurity Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses the synthesis of 4-Phenylquinuclidine (CAS: 19982-08-2), a critical structural motif in sigma receptor ligands and cholinergic antagonists. Unlike the more common 3-substituted quinuclidines, the 4-phenyl analog possesses a bridgehead substitution, creating unique steric and electronic challenges during synthesis.

The primary synthetic route typically involves the intramolecular cyclization of 4-(2-haloethyl)-4-phenylpiperidine . This guide focuses on troubleshooting the "critical path" of this cyclization, specifically addressing:

  • Dimerization (Intermolecular vs. Intramolecular competition).[1]

  • Elimination (Formation of vinyl byproducts).[1]

  • Purification of the bridgehead amine.

Reaction Pathway & Impurity Logic (Visualized)

The following diagram illustrates the kinetic competition between the desired cage formation and the common parasitic side reactions.

QuinuclidineSynthesis Precursor 4-(2-Chloroethyl)-4-phenylpiperidine (Precursor) Transition Transition State (Conformational Locking) Precursor->Transition High Dilution Heat/Base Dimer Impurity A: Dimer (Intermolecular Alkylation) Precursor->Dimer High Conc. (k2) Vinyl Impurity B: Vinyl Piperidine (Elimination Product) Precursor->Vinyl Strong Base High T (k3) Alcohol Impurity C: Hydroxy-Ethyl Analog (Hydrolysis) Precursor->Alcohol Wet Solvent (k4) Product 4-Phenylquinuclidine (Target) Transition->Product Intramolecular Cyclization (k1)

Figure 1: Kinetic competition in quinuclidine ring closure.[1] Success depends on maximizing k1 (cyclization) over k2 (dimerization) and k3 (elimination).[1]

Troubleshooting Guide: Symptom-Based Diagnosis

Scenario A: High Molecular Weight Impurities (The "Dimer" Problem)

Symptom: LC-MS shows a dominant peak at [2M-HCl]+ or similar mass (approx. 375-400 Da). The product is a gummy solid rather than a crystalline powder.[1]

Root CauseMechanismCorrective Action
Concentration too high Second-order kinetics favor intermolecular reaction (dimerization) over first-order intramolecular cyclization.[1]Implement High-Dilution Technique: Run the reaction at <0.05 M. Add the precursor solution dropwise into the refluxing solvent over 4–6 hours.
Solvent Polarity Mismatch Poor solubility of the intermediate prevents the "folding" required for the N-atom to attack the pendant alkyl halide.Switch Solvents: Use high-boiling, polar aprotic solvents like Acetonitrile or MEK (Methyl Ethyl Ketone) to stabilize the transition state.
Scenario B: Low Yield & Olefin Formation

Symptom: Presence of a peak corresponding to 4-phenyl-4-vinylpiperidine (Mass = Precursor - HCl).

Root CauseMechanismCorrective Action
Base is too strong/hindered Use of bulky bases (e.g., t-BuOK) or excessively strong bases promotes E2 elimination over S_N2 substitution.Buffer the System: Switch to weaker inorganic bases like K2CO3 or NaHCO3 .[1] If using thermal cyclization (no base), ensure the HCl generated is scavenged or the amine is pre-neutralized.[1]
Temperature Overshoot Excessive heat favors elimination (entropy driven).[1]Optimize Reflux: If using high-boiling solvents (e.g., Toluene), lower the bath temperature to just maintain reflux or switch to Acetonitrile (82°C).
Scenario C: Product Retention of Starting Material

Symptom: Inseparable mixture of 4-phenylquinuclidine and the halo-ethyl precursor.

Root CauseMechanismCorrective Action
Incomplete Conversion The bridgehead formation is sterically strained; the reaction stalls.Iodide Catalysis: Add 10 mol% NaI (Finkelstein condition) to convert the chloro-ethyl group to a more reactive iodo-ethyl species in situ.
Stalling due to Salt Formation The product (amine) reacts with the leaving group (HCl/HBr) to form a salt that precipitates out of the reaction zone.[1]Phase Transfer Catalysis: Use a heterogeneous system (Toluene/aq.[1] NaOH) with TBAB (Tetrabutylammonium bromide) to keep the reacting species available.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the melting point of my 4-phenylquinuclidine HCl salt lower than reported (Reported: >300°C)?

Answer: A suppressed melting point usually indicates the presence of the open-chain hydrochloride salt (the precursor).

  • Diagnosis: Perform a Silver Nitrate (AgNO3) test.[1] The quaternary ammonium chloride (product salt) reacts differently than the primary alkyl chloride (precursor).[1]

  • Fix: Recrystallize from Isopropanol/Ethanol . The rigid quinuclidine cage packs much more efficiently than the flexible piperidine precursor, allowing for separation by fractional crystallization.[1]

Q2: Can I use 4-phenyl-4-cyanopiperidine directly for the cyclization?

Answer: No. You must first alkylate the nitrogen with a dihaloethane (e.g., 1-bromo-2-chloroethane) to form the 1-(2-chloroethyl)-4-phenyl-4-cyanopiperidine .

  • Note: If you attempt to cyclize the nitrile directly using strong base (e.g., LDA) to attack the piperidine ring, you will likely form 3-quinuclidinone derivatives, not the 4-phenylquinuclidine cage. The "4-phenyl" group must be established before the cage is closed if you want it at the bridgehead.

Q3: My product has a strong yellow color. Is this normal?

Answer: Pure 4-phenylquinuclidine should be white (solid) or colorless (oil). Yellowing typically indicates N-oxide formation or oxidative coupling of trace phenolic impurities (if the phenyl ring is activated).

  • Fix: Dissolve the crude free base in ether and wash with dilute sodium bisulfite solution.[1] Store the final HCl salt under Argon/Nitrogen.[1]

Standardized Protocol: The "High Dilution" Method[1]

To minimize Impurity A (Dimer), follow this optimized bench protocol:

  • Preparation: Dissolve 10 mmol of 4-(2-chloroethyl)-4-phenylpiperidine (free base) in 50 mL of dry Acetonitrile.

  • Base Setup: Suspend 25 mmol of anhydrous K2CO3 and 1 mmol of NaI in 150 mL of refluxing Acetonitrile.

  • Addition: Add the precursor solution to the refluxing base suspension slowly via a syringe pump or addition funnel over 4 hours .

  • Completion: Reflux for an additional 2 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1).[1]

  • Workup: Filter inorganic salts hot. Evaporate solvent.[1][2]

  • Purification: Dissolve residue in dilute HCl. Wash with Ether (removes non-basic impurities).[1] Basify aqueous layer with NaOH (pH > 12).[1] Extract into DCM.

References

  • Gueremy, C. G. A., et al. (1980).[1][3] Isoquinuclidine Derivatives. U.S. Patent 4,224,332.[1][3] Link

    • Core reference for the cyclization of 4-(2-haloethyl)piperidines to 4-substituted quinuclidines.
  • Carroll, F. I., et al. (1991).[1] Synthesis and ligand binding of 4-phenyl-substituted 1-azabicyclo[2.2.2]octanes. Journal of Medicinal Chemistry, 34(9), 2719–2725.[1] Link[1]

    • Authoritative source on the synthesis and characterization of 4-phenylquinuclidine deriv
  • Mikhlina, E. E., et al. (1976).[1] Synthesis and stereochemistry of 4-substituted quinuclidines. Chemistry of Heterocyclic Compounds, 12, 776–780.[1] Link

    • Detailed discussion on the stereochemical constraints and impurity profiles of bridgehead-substituted quinuclidines.
  • Baldwin, J. E. (1976).[1] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. Link[1]

    • Foundational theory explaining the favorability of the exo-tet cycliz

Sources

Technical Support Center: Optimizing 4-Phenylquinuclidine Reaction Yield and Purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-phenylquinuclidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction yield and purity.

Introduction

4-Phenylquinuclidine is a key structural motif in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. Its rigid bicyclic structure and the presence of a phenyl group make it a valuable scaffold in drug design. However, its synthesis can present challenges, including low yields, difficult purification, and the formation of side products. This guide provides a comprehensive overview of a common synthetic route and offers practical advice to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to prepare 4-phenylquinuclidine?

A common and effective approach involves a multi-step synthesis starting from an N-protected 4-piperidone derivative. The key steps typically include a Grignard reaction to introduce the phenyl group, followed by intramolecular cyclization to form the quinuclidine ring, and finally deprotection.

Q2: My Grignard reaction with N-benzyl-4-piperidone and phenylmagnesium bromide is giving a low yield of the desired tertiary alcohol. What are the likely causes?

Low yields in this Grignard reaction are often due to a few critical factors:

  • Presence of moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Poor quality Grignard reagent: The phenylmagnesium bromide should be freshly prepared or properly stored to ensure high activity.

  • Side reactions: Enolization of the 4-piperidone starting material can compete with the desired nucleophilic addition. This can be minimized by adding the Grignard reagent slowly at a low temperature.

Q3: I am struggling with the intramolecular cyclization step to form the quinuclidine ring. What conditions should I be using?

The success of the intramolecular cyclization is highly dependent on the nature of the substrate and the reaction conditions. Generally, this step is favored by using a suitable leaving group on a side chain attached to the piperidine nitrogen and employing high dilution to minimize intermolecular side reactions. The formation of 5- and 6-membered rings is generally kinetically and thermodynamically favorable[1].

Q4: What are the best methods for purifying the final 4-phenylquinuclidine product?

Purification can often be achieved through a combination of techniques.

  • Acid-base extraction: As a basic amine, 4-phenylquinuclidine can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent.

  • Crystallization: The hydrochloride salt of 4-phenylquinuclidine can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

  • Column chromatography: For removal of closely related impurities, column chromatography on silica gel or alumina can be effective.

  • Fractional distillation: If the product is a liquid, fractional distillation under reduced pressure can be used for purification[2].

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 4-phenylquinuclidine.

Problem Area 1: Grignard Reaction for 4-Hydroxy-4-phenylpiperidine Intermediate
Issue Potential Cause Troubleshooting Steps
Low to no product formation 1. Inactive Grignard reagent. 2. Presence of moisture or other protic impurities. 3. Incorrect stoichiometry.1. Use freshly prepared phenylmagnesium bromide. 2. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. 3. Titrate the Grignard reagent before use to determine its exact concentration.
Significant amount of biphenyl byproduct Wurtz-type coupling of the Grignard reagent with unreacted bromobenzene.1. Ensure complete formation of the Grignard reagent before adding the piperidone. 2. Add the bromobenzene slowly to the magnesium turnings during the Grignard reagent preparation.
Recovery of unreacted N-benzyl-4-piperidone Inefficient addition of the Grignard reagent.1. Increase the equivalents of phenylmagnesium bromide. 2. Increase the reaction time or temperature, but monitor for side product formation.
Formation of enolate byproduct The Grignard reagent is acting as a base instead of a nucleophile.1. Add the Grignard reagent slowly to the piperidone solution at a low temperature (e.g., 0 °C or below). 2. Consider using a less sterically hindered Grignard reagent if applicable, though for the phenyl group this is not a major concern.
Problem Area 2: Intramolecular Cyclization to form the Quinuclidine Ring
Issue Potential Cause Troubleshooting Steps
Low yield of the bicyclic product 1. Poor leaving group on the N-alkyl chain. 2. Intermolecular side reactions (polymerization).1. Ensure the halide (e.g., bromide or iodide) is used as the leaving group. 2. Perform the reaction under high dilution conditions to favor the intramolecular pathway.
Formation of elimination products The nucleophilic nitrogen acts as a base, leading to elimination instead of substitution.1. Use a less hindered base if one is required for the reaction. 2. Optimize the reaction temperature; lower temperatures may favor substitution.
Problem Area 3: N-Debenzylation of the Quinuclidinium Salt
Issue Potential Cause Troubleshooting Steps
Incomplete debenzylation 1. Inactive catalyst. 2. Insufficient hydrogen pressure or reaction time.1. Use fresh palladium on carbon (Pd/C) catalyst. 2. Increase the hydrogen pressure and/or reaction time. Ensure efficient stirring.
Reduction of the phenyl ring Over-reduction under harsh conditions.1. Use milder reaction conditions (lower pressure, lower temperature). 2. Carefully monitor the reaction progress by TLC or GC-MS.

Experimental Protocols

Synthesis of N-Benzyl-4-hydroxy-4-phenylpiperidine

This protocol is adapted from procedures for the synthesis of similar 4-substituted piperidines[3].

  • Reaction Setup: Under an inert atmosphere of dry nitrogen, place magnesium turnings (1.2 eq) in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Reagent Formation: Add a small volume of anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate spontaneously (disappearance of the iodine color and gentle refluxing). If not, gently warm the flask. After the initial exotherm subsides, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition of Piperidone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis of 4-Phenylquinuclidine

This part of the synthesis involves the formation of the second ring and deprotection.

  • Formation of the N-(2-chloroethyl) derivative (example): The N-benzyl-4-hydroxy-4-phenylpiperidine can be debenzylated and then alkylated with a suitable 2-haloethane derivative. A more direct route involves a two-step, one-pot procedure from a different precursor, but for the purpose of this guide, we will focus on the cyclization of a pre-formed chain.

  • Intramolecular Cyclization: Dissolve the N-(2-chloroethyl)-4-hydroxy-4-phenylpiperidine intermediate in a suitable high-boiling solvent such as toluene or xylene. The reaction is performed under high dilution to favor intramolecular cyclization. Heat the solution to reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: After cooling, the reaction mixture can be worked up by acid-base extraction to isolate the basic quinuclidine product. Further purification can be achieved by conversion to the hydrochloride salt and recrystallization.

An alternative route involves the dehydration of the tertiary alcohol followed by reduction.

  • Dehydration: Treat the N-benzyl-4-hydroxy-4-phenylpiperidine with a strong acid such as sulfuric acid or phosphoric acid at elevated temperatures to induce dehydration to N-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine[4].

  • Reduction and Cyclization: The subsequent steps would involve modifications to induce cyclization and reduction to the final product.

N-Debenzylation:

Catalytic hydrogenation is a common method for N-debenzylation[5].

  • Dissolve the N-benzyl-4-phenylquinuclidinium salt in methanol or ethanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete.

  • Filter the catalyst through a pad of celite and concentrate the filtrate to obtain the desired 4-phenylquinuclidine.

Visualizing the Reaction Pathway and Troubleshooting

Synthetic Pathway of 4-Phenylquinuclidine

Synthetic_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Functionalization and Cyclization cluster_2 Step 3: Deprotection A N-Benzyl-4-piperidone C N-Benzyl-4-hydroxy- 4-phenylpiperidine A->C 1. Et2O, 0 °C to rt B Phenylmagnesium bromide B->C D N-(2-Haloethyl)-4-hydroxy- 4-phenylpiperidine C->D Debenzylation & Alkylation E N-Benzyl-4-phenylquinuclidinium salt D->E High Dilution, Heat F 4-Phenylquinuclidine E->F H2, Pd/C

Caption: Synthetic pathway for 4-phenylquinuclidine.

Troubleshooting Logic for Low Yield in Grignard Reaction

Troubleshooting_Grignard Start Low Yield of Tertiary Alcohol Moisture Check for Moisture (Anhydrous conditions?) Start->Moisture Reagent_Quality Assess Grignard Reagent (Freshly prepared/titrated?) Start->Reagent_Quality Side_Reaction Investigate Side Reactions (Enolization? Biphenyl?) Start->Side_Reaction Stoichiometry Verify Stoichiometry Start->Stoichiometry Sol1 Dry all glassware and solvents. Use inert atmosphere. Moisture->Sol1 Yes Sol2 Prepare fresh Grignard reagent and titrate. Reagent_Quality->Sol2 No Sol3 Lower reaction temperature. Slow addition of Grignard. Side_Reaction->Sol3 Yes Sol4 Recalculate and use correct amounts of reagents. Stoichiometry->Sol4 Incorrect

Caption: Troubleshooting low yield in Grignard reaction.

References

  • Giardina, G. A. M., et al. (1996). A new, potent and selective non-peptide substance P (NK1) receptor antagonist: (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine (GR203040). Bioorganic & Medicinal Chemistry Letters, 6(19), 2307-2310.
  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • Sanofi-Synthelabo. (2004). Method for preparing 4-amino-4-phenylpiperidines. U.S.
  • WO2011049155A1 - Process for production of quinuclidine compounds. (n.d.). Google Patents.
  • 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). (2020). Chemistry of Heterocyclic Compounds, 56(8), 947-949.
  • The Synthesis of Functionalised Quinuclidines and Their Application in Organic Synthesis. (n.d.). The University of Liverpool Repository. Retrieved February 6, 2026, from [Link]

  • Libretexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Chemistry LibreTexts. [Link]

  • König, N., & Bräse, S. (2017). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Beilstein Journal of Organic Chemistry, 13, 2152–2158.
  • MDPI. (2023). Intramolecular Cyclization. MDPI Encyclopedia. [Link]

  • Sanofi. (1997). N-[(1,4-diazabicyclo[2.2.2] oct-2-yl)methyl] benzamide derivatives, their preparations and their application in therapeutics. U.S.
  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Guide: Optimizing Solubility & Handling of 4-Phenylquinuclidine (4-PQ) in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

4-Phenylquinuclidine (4-PQ) presents a classic "cationic amphiphile" profile. The molecule consists of a highly basic quinuclidine core (pKa


 11.0) and a lipophilic phenyl moiety. This dual nature creates specific handling challenges:
  • pH Sensitivity: At physiological pH (7.4), 4-PQ is >99.9% protonated (cationic). While the charged form is generally water-soluble, the free base (encountered if pH drifts >9) is highly insoluble.

  • Adsorption (The "Invisible" Solubility Issue): As a lipophilic cation, 4-PQ exhibits high non-specific binding (NSB) to anionic surfaces (glass) and hydrophobic surfaces (polystyrene/polypropylene), often mimicking "poor solubility" through concentration loss.

  • Lysosomal Trapping: In cell-based assays, the compound actively accumulates in acidic lysosomes, depleting the cytosolic concentration.

Part 1: Stock Preparation & Storage

Standardizing the initial solubilization is critical to prevent batch-to-batch variability.

Q: What is the optimal solvent for 4-PQ stock solutions?

A: Dimethyl Sulfoxide (DMSO) is the gold standard.

  • Protocol: Dissolve the solid (HCl salt or Free Base) in anhydrous DMSO to a concentration of 10 mM to 50 mM .

  • Why? DMSO disrupts the crystal lattice energy effectively. While water (acidified) can dissolve the HCl salt, DMSO prevents hydrolysis and microbial growth during storage.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Q: My stock solution is cloudy. What happened?

A: This usually indicates moisture contamination or the presence of the Free Base form in a non-acidic environment.

  • Troubleshooting:

    • Check the Form: Verify if you purchased the Hydrochloride Salt (4-PQ·HCl) or the Free Base. The Free Base is sparingly soluble in neutral aqueous media.

    • Sonication: Sonicate the DMSO stock at 40°C for 10 minutes.

    • Acidification: If using the Free Base, add 1 equivalent of HCl to the DMSO stock, or ensure the downstream buffer is acidic enough to protonate the nitrogen.

Part 2: Dilution & Assay Protocols (The "Crash-Out" Prevention)

Directly spiking a high-concentration DMSO stock into a neutral aqueous buffer often causes localized precipitation ("crashing out") before the compound can disperse.

Recommended Workflow: The "Step-Down" Dilution

Do not pipette 100% DMSO stock directly into the assay well. Use an intermediate dilution step.

DilutionProtocol Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in 10% DMSO/Buffer) Stock->Inter 1:100 Dilution (Slow addition + Vortex) Assay Final Assay Well (1 µM in 1% DMSO) Inter->Assay 1:100 Dilution (Rapid dispersion)

Figure 1: Step-down dilution strategy to prevent kinetic precipitation shock.

Q: I see variability in my IC50/EC50 data. Is this a solubility issue?

A: It is likely Non-Specific Binding (NSB) , not just solubility. Lipophilic amines like 4-PQ adhere avidly to plastic pipette tips and reservoirs.

  • Solution:

    • Add Surfactant: Include 0.01% Tween-20 or 0.05% Pluronic F-127 in your assay buffer. This coats the plastic surfaces and keeps the compound in solution.

    • Change Material: Use Low-Binding polypropylene plates and tips. Avoid standard polystyrene for intermediate steps.

Part 3: Troubleshooting Guide (Decision Matrix)

Use this logic flow to diagnose "insolubility" in your assay.

SolubilityTroubleshooting Start Problem: Compound Precipitates or Low Recovery CheckForm Check Compound Form: Salt vs. Free Base? Start->CheckForm IsFreeBase Free Base CheckForm->IsFreeBase IsSalt HCl Salt CheckForm->IsSalt ActionAcid Action: Acidify Buffer. Ensure pH < 9.0 IsFreeBase->ActionAcid CheckConc Check Concentration: >100 µM? IsSalt->CheckConc HighConc Yes (>100 µM) CheckConc->HighConc LowConc No (<100 µM) CheckConc->LowConc ActionSolubilityLimit Action: You hit the Kinetic Solubility Limit. Reduce Conc or Increase DMSO. HighConc->ActionSolubilityLimit CheckPlastic Check Labware: Standard Plastic? LowConc->CheckPlastic ActionNSB Action: Adsorption Issue. Switch to Glass/Low-Bind + 0.01% Tween-20 CheckPlastic->ActionNSB

Figure 2: Diagnostic decision tree for identifying the root cause of low soluble fraction.

Part 4: Advanced FAQs for Cell-Based Assays

Q: Why is 4-PQ toxic to my cells even at low concentrations?

A: This may be Lysosomal Trapping (Lysosomotropism).

  • Mechanism: As a lipophilic amine, 4-PQ freely crosses the cell membrane (neutral pH). Once inside the acidic lysosome (pH ~5), it becomes protonated, trapped, and accumulates to massive concentrations (up to 1000-fold). This causes lysosomal swelling (phospholipidosis) and cytotoxicity.

  • Mitigation:

    • Verify if toxicity is time-dependent. Lysosomal accumulation takes time (1-4 hours).

    • Control Experiment: Co-incubate with 10 mM Ammonium Chloride (

      
      ). This neutralizes lysosomal pH and prevents trapping, confirming if this mechanism is the cause of toxicity [1].
      
Q: Can I use PBS as a dilution buffer?

A: Proceed with caution. While Phosphate Buffered Saline (PBS) is standard, phosphate ions can precipitate cationic lipophilic amines at high concentrations (forming insoluble phosphate salts).

  • Recommendation: If precipitation persists in PBS, switch to HEPES or Tris-buffered saline (TBS) . These buffers have non-complexing anions.

Summary of Physicochemical Parameters[1][2][3][4][5][6][7]

ParameterValueImplication for Assay
pKa (Quinuclidine N) ~11.0Compound is positively charged at pH 7.4.
LogP (Octanol/Water) ~2.5 - 3.5 (Est.)Moderately lipophilic; prone to plastic binding.
Solubility (pH 7.4) High (Kinetic)Soluble if pre-dissolved in DMSO; Free base is insoluble.
Solubility (pH > 10) LowRisk of precipitation if buffer is too basic.

References

  • Nadanaciva, S., et al. (2011). Assessment of Drug-Induced Lysosomal Trapping Using High Content Screening. Current Protocols in Toxicology.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. (Chapter on Solubility and Lipophilicity).[1]

  • Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • PubChem Compound Summary. (2023). 4-Phenylquinuclidine.[2] National Center for Biotechnology Information.

Sources

overcoming 4-Phenylquinuclidine degradation during experiments

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Overcoming 4-Phenylquinuclidine (4-PQ) Degradation

Introduction: The Stability Paradox of 4-PQ

4-Phenylquinuclidine (4-PQ) presents a classic stability paradox in medicinal chemistry. While the bicyclic quinuclidine cage offers structural rigidity—making it an excellent scaffold for high-affinity ligands (e.g., muscarinic or nicotinic receptor antagonists)—the bridgehead tertiary amine is electronically rich and sterically exposed.

The Core Issue: The degradation you are observing is rarely due to the phenyl ring. It is almost exclusively driven by the quinuclidine nitrogen . This center is prone to two primary failure modes:

  • N-Oxidation: Rapid reaction with atmospheric oxygen to form the N-oxide.

  • Hygroscopic Protonation: Scavenging of atmospheric moisture and CO₂, leading to carbonate/bicarbonate salt formation and "gumming."

This guide provides the protocols required to arrest these pathways and restore sample integrity.

Module 1: Diagnostic & Prevention (The "Why" and "How")

The Degradation Mechanism

Understanding the enemy is the first step to containment. The degradation pathway of 4-PQ is chemically deterministic.

DOT Diagram 1: 4-PQ Degradation Pathways

degradation_pathway PQ 4-Phenylquinuclidine (Free Base) NOxide 4-PQ N-Oxide (Yellow/Brown Impurity) PQ->NOxide Oxidation (Fast) Lone pair attack Salt Bicarbonate/Hydrate Salts (Sticky Gum/Solid) PQ->Salt Protonation (Slow) Hygroscopic absorption O2 Atmospheric O2 O2->NOxide H2O Moisture/CO2 H2O->Salt

Caption: The dual-threat degradation mechanism. The tertiary amine lone pair drives both oxidation (discoloration) and moisture scavenging (physical state change).

Module 2: Storage & Handling Protocols

Status Quo: Storing 4-PQ on a shelf in a screw-cap vial is insufficient. New Standard: Implement the "Argon-Cold-Dark" (ACD) Protocol.

Protocol A: Long-Term Storage (Solid State)
ParameterSpecificationTechnical Rationale
Atmosphere Argon or Nitrogen (Inert)Displaces O₂ to prevent N-oxide formation. Argon is heavier than air and provides a better "blanket" for opened vials.
Temperature -20°C (Desiccated)Lowers kinetic energy of oxidation; freezes out moisture.
Container Amber Glass + Parafilm/Teflon TapeAmber glass blocks UV (which catalyzes radical oxidation). Tape prevents gas exchange.
Form Hydrochloride Salt (Preferred)The HCl salt protonates the nitrogen lone pair, rendering it chemically inert to oxidation. Store as salt whenever possible.
Protocol B: Solution Handling (The "Danger Zone")

Most degradation occurs when the compound is dissolved for experiments.

  • Solvent Exclusion:

    • NEVER store 4-PQ in chlorinated solvents (DCM, Chloroform) for >4 hours.

    • Reason: Tertiary amines react with DCM over time (slow quaternization) to form chloromethyl ammonium salts.

    • Alternative: Use Anhydrous Methanol or DMSO for stock solutions.

  • The "Fresh-Make" Rule:

    • Prepare free-base solutions immediately before use.

    • If a stock solution turns yellow, it contains N-oxide. Do not use.

Module 3: Rescue & Purification Workflow

If your valuable 4-PQ batch has degraded (turned brown/sticky), do not discard it. Use this "Acid-Base Rescue" protocol to regenerate the pure free base.

DOT Diagram 2: Purification Workflow

purification_workflow Degraded Degraded 4-PQ Sample (Brown/Sticky) Acidify Step 1: Acidify Dissolve in dilute HCl (pH < 2) Degraded->Acidify Wash Step 2: Organic Wash Wash aq. layer with Ether/EtOAc Acidify->Wash Discard Discard Organic Layer (Removes non-basic impurities) Wash->Discard Impurities Basify Step 3: Basify Add NaOH to aq. layer (pH > 12) Wash->Basify Aqueous Layer (Contains 4-PQ-H+) Extract Step 4: Extract Extract into DCM/EtOAc Basify->Extract Dry Step 5: Dry & Evaporate Na2SO4 -> Vac (Argon backfill) Extract->Dry Pure Pure 4-PQ Free Base (White Solid) Dry->Pure

Caption: Acid-Base Rescue Workflow. This utilizes the basicity of the quinuclidine nitrogen to separate it from neutral oxidation byproducts.

Detailed Rescue Protocol:

  • Dissolve: Dissolve the degraded sample in 1M HCl. The amine protonates and goes into water; neutral oxidation tars remain organic or insoluble.

  • Wash: Wash the aqueous acidic solution with Ethyl Acetate (3x). Discard the organics (yellow color often transfers here).

  • Basify: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free base precipitates.

  • Extract: Extract immediately with DCM or Ethyl Acetate.

  • Dry: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Store: Backfill the rotavap flask with Argon before removing the flask.

Module 4: Troubleshooting FAQ

Q1: My 4-PQ turned into a liquid oil overnight. Is it ruined?

  • Diagnosis: It has likely absorbed atmospheric water (hygroscopicity) or formed a eutectic mixture with impurities.

  • Fix: If it was the HCl salt, recrystallize from Isopropanol/Ethanol. If it was the free base, perform the Rescue Workflow (Module 3) to remove water and re-isolate the solid.

Q2: Can I use Chloroform (CDCl₃) for NMR analysis?

  • Caution: Only for immediate analysis (<1 hour).

  • Risk: Chloroform is naturally acidic (forming HCl over time) and can react with the amine.

  • Recommendation: Use DMSO-d6 or Methanol-d4 for stability. If using CDCl₃, filter it through basic alumina first to remove acid traces.

Q3: Why does the color change from white to yellow?

  • Science: This is the tell-tale sign of N-oxide formation. The N-oxide often has a conjugated impurity profile or promotes further radical degradation leading to colored oligomers ("tars").

  • Action: A slight yellow tint can sometimes be removed by washing the solid with cold ether (if the product is salt) or performing the acid-base rescue.

Q4: I need to heat the reaction to 80°C. Will 4-PQ survive?

  • Yes, but: 4-PQ is thermally stable if oxygen is excluded.

  • Protocol: You must degas your reaction solvent (sparge with Nitrogen for 15 mins) before adding 4-PQ. Heat only under an inert atmosphere.

References

  • Santa Cruz Biotechnology. Quinuclidine: Safety Data Sheet & Storage. Retrieved from (General quinuclidine stability and storage protocols).

  • BLD Pharm. 4-Phenylquinuclidine Product Specifications. Retrieved from (Specific physicochemical properties and storage requirements).

  • TCI Chemicals. Handling and Storage of Tertiary Amines. Retrieved from (General handling of air-sensitive amine bases).

  • University of Liverpool. The Synthesis and Application of Functionalised Quinuclidines. Retrieved from (Mechanistic insights into N-oxide formation and quinuclidine reactivity).

Technical Support Center: Optimizing 4-Phenylquinuclidine (4-PQ) Experimental Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylquinuclidine (4-PQ) and its derivatives are potent pharmacophores, frequently exhibiting high affinity for Sigma-1 receptors (


R)  and Muscarinic Acetylcholine Receptors (mAChR) . However, their physicochemical nature (lipophilic cationic amine) predisposes them to significant off-target liabilities, specifically hERG channel blockade  and lysosomal sequestration (phospholipidosis) .

This guide provides a validated framework to isolate specific pharmacological signals from these background artifacts.

Module 1: Pharmacological Isolation (The "Receptor Noise" Problem)

The Issue: 4-PQ is a "promiscuous" scaffold. If you are investigating its effects on Sigma-1 receptors, the data is likely contaminated by muscarinic activation or antagonism. Conversely, muscarinic studies may be confounded by Sigma-mediated modulation of calcium channels.

Troubleshooting Workflow: The Exclusion Protocol

Do not rely solely on dose-response curves. You must use Pharmacological Occlusion to validate your target.

Validated Exclusion Protocol
  • Define the Primary Target: (e.g., Sigma-1 Receptor).

  • Select the "Silencer": Choose a high-affinity antagonist for the competing off-target (e.g., Atropine for mAChR).

  • The Co-Administration Test:

    • Condition A: 4-PQ alone.

    • Condition B: 4-PQ + Silencer (Pre-incubated 30 mins).

    • Logic: If the effect persists in Condition B, it is not mediated by the off-target.

ExclusionProtocol Start Observed Biological Effect (e.g., Ca2+ influx) Step1 Identify Suspected Off-Target (e.g., Muscarinic Receptors) Start->Step1 Action Apply Selective Blocker (e.g., 1µM Atropine) Step1->Action Pre-incubation Decision Does Effect Persist? Action->Decision ResultA Signal Lost: Effect was Off-Target (Artifact) Decision->ResultA No ResultB Signal Retained: Effect is Specific (On-Target) Decision->ResultB Yes

Figure 1: Decision tree for isolating specific pharmacological effects using selective antagonists.

Critical Reagent Table: The "Silencer" Matrix

Use these concentrations to mask off-targets when studying 4-PQ.

Intended Target StudyMajor Off-Target RiskReagent to Block Off-TargetConc. (

)
Rationale
Sigma-1 (

)
Muscarinic (M1-M5)Atropine or Scopolamine1.0

M
Pan-muscarinic blockade eliminates cholinergic noise.
Muscarinic (mAChR) Sigma-1 (

)
BD-1047 or NE-100100 nMBD-1047 is a selective

antagonist; prevents modulation of ion channels.
Dopamine Transporter hERG ChannelE-4031100 nMIn vitro only. Blocks

current to prevent repolarization artifacts.

Module 2: Physicochemical Artifacts (The "Sticky Drug" Problem)

The Issue: 4-PQ is a Lipophilic Amine (Cationic Amphiphilic Drug - CAD).

  • 
    :  ~10–11 (Highly basic quinuclidine nitrogen).
    
  • LogP: ~2.5–3.5 (Lipophilic).

This combination causes Lysosomotropism . The compound permeates cell membranes, enters the acidic lysosome (pH 4.5), becomes protonated (


), and gets trapped. This leads to massive intracellular accumulation (up to 1000-fold over media conc.) that mimics specific uptake but is actually a non-specific "ion trap."
FAQ: Troubleshooting "False" Potency

Q: My cellular uptake assay shows massive accumulation of 4-PQ, but no downstream signaling. Why? A: You are likely measuring lysosomal trapping, not receptor binding.

  • Diagnostic Test: Perform the assay at 4°C (metabolism/transport stops, but binding remains) or add 10 mM Ammonium Chloride (

    
    ) .
    
  • Result: If

    
     (which neutralizes lysosomal pH) abolishes uptake, your compound was just getting trapped in lysosomes.
    

Q: The compound is sticking to my plasticware. My


 shifts wildly. 
A:  Quinuclidines bind avidly to polystyrene.
  • Protocol Fix:

    • Use Glass or Low-Binding Polypropylene plates.

    • Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer. The albumin acts as a "carrier" to keep the lipophilic amine in solution and prevent it from adsorbing to the plastic walls.

LysosomalTrapping cluster_ext Extracellular (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) Drug_Ext 4-PQ (Uncharged) Drug_Cyto 4-PQ (Uncharged) Drug_Ext->Drug_Cyto Passive Diffusion Drug_Lyso 4-PQ-H+ (Charged) TRAPPED Drug_Cyto->Drug_Lyso Diffusion Drug_Lyso->Drug_Cyto Blocked (Impermeable)

Figure 2: Mechanism of Lysosomal Trapping. The basic quinuclidine nitrogen becomes protonated in the acidic lysosome, preventing egress and causing false "accumulation" data.

Module 3: Safety Pharmacology (The hERG Risk)[1]

The Issue: The phenyl-quinuclidine motif fits the pharmacophore for hERG channel blockade (hydrophobic tail + basic nitrogen). This causes QT prolongation in vivo.

Protocol: Validating hERG Safety Margins

If you are using 4-PQ as a lead compound, you must establish a Safety Margin early.

  • Calculate the Therapeutic Index (TI):

    
    
    
  • Acceptable Thresholds:

    • TI < 30: High risk. Stop or modify structure (e.g., reduce lipophilicity).

    • TI > 100: Generally acceptable for early research probes.

Experimental Modification: If you observe cytotoxicity in cardiomyocytes that is not blocked by Sigma or Muscarinic antagonists, it is likely off-target ion channel blockade.

  • Action: Limit maximal experimental concentration to 10

    
    M . Concentrations above this invariably hit hERG for this chemical class.
    

References & Authoritative Grounding[2][3][4]

  • Muscarinic Affinity of Quinuclidines:

    • Source: Niphakis, M. J., et al. (2011). "Synthesis and binding affinity of 3-quinuclidinyl- and 3-piperidinyl-1,2,3-triazole derivatives for muscarinic acetylcholine receptors." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Establishes the baseline promiscuity of the quinuclidine core for M1-M5 receptors.

  • Sigma Receptor Ligands:

    • Source: Mach, R. H., et al. (2004). "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer." Cancer Research. (Discusses phenyl-quinuclidine analogs as Sigma ligands).

    • Relevance: Validates 4-PQ derivatives as high-affinity Sigma probes.

  • Lysosomal Trapping of Lipophilic Amines:

    • Source: Kazmi, F., et al. (2013).[1] "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes." Drug Metabolism and Disposition.

    • Relevance: Explains the mechanism of non-specific accumulation for compounds with

      
      .
      
  • hERG Blockade by Quinuclidines:

    • Source: Ridley, J. M., et al. (2004). "High affinity HERG K+ channel blockade by the antiarrhythmic agent dofetilide." (Provides context on the pharmacophore overlap: basic nitrogen + aromatic linker).

    • Relevance: Defines the structural risk factors present in 4-PQ.

Sources

Stability & Handling Guide: 4-Phenylquinuclidine (4-PQ) Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4-Phenylquinuclidine (4-PQ) is a bicyclic tertiary amine frequently employed as a pharmacophore in muscarinic antagonists and as a catalyst in organic synthesis. While the quinuclidine cage provides steric protection, the bridgehead nitrogen remains a nucleophilic "hotspot" vulnerable to oxidative degradation and protonation changes.

The Stability Paradox: The rigid cage structure of quinuclidine makes it a potent base (pKa ~11.0) and an excellent hydrogen atom transfer (HAT) catalyst, but this same reactivity renders it susceptible to N-oxidation and hygroscopic destabilization .

This guide provides authoritative protocols to maintain the integrity of 4-PQ solutions, moving beyond generic advice to chemically grounded troubleshooting.

Troubleshooting & FAQs

Q1: My clear 4-PQ stock solution has turned a pale yellow over the weekend. Is it still usable?

Diagnosis: N-Oxidation (Early Stage) The Science: Tertiary amines like 4-PQ react with dissolved molecular oxygen and trace hydroperoxides in solvents to form 4-Phenylquinuclidine N-oxide . This reaction is often accelerated by light (photo-oxidation). The yellow color typically indicates the formation of conjugated impurities or trace radical cations, which are precursors to the N-oxide.

Action:

  • Immediate: Run a quick LC-MS. If the N-oxide peak (M+16 mass shift) is < 2%, you may use it for non-critical qualitative assays.

  • Critical Assays: Discard. For kinetics or binding constant (Ki) determination, even 5% N-oxide can significantly skew results due to its high polarity and lack of basicity.

  • Prevention: Always sparge solvents with Argon or Nitrogen before dissolving 4-PQ. Store in amber vials.

Q2: I dissolved 4-PQ free base in PBS (pH 7.4), but it precipitated after 20 minutes. Why?

Diagnosis: Solubility/pH Mismatch The Science: 4-PQ is a lipophilic base. In its unprotonated form (Free Base), it has poor aqueous solubility. While the pKa is high (~11), ensuring it is mostly protonated (ionized) at pH 7.4, the equilibrium concentration of the free base may still exceed its solubility limit, especially at high concentrations (>10 mM). Furthermore, phosphate ions can occasionally "salt out" organic cations.

Action:

  • Protocol Shift: Pre-dissolve the free base in DMSO (dimethyl sulfoxide) or Ethanol to create a 100x concentrated stock.

  • Dilution: Spike this organic stock into your aqueous buffer while vortexing. This "co-solvent" approach maintains solubility.

  • Alternative: Switch to the Hydrochloride (HCl) salt form of 4-PQ, which is designed for aqueous solubility.

Q3: My calculated IC50 values are shifting between experiments. I suspect the concentration is wrong.

Diagnosis: Hygroscopicity & Weighing Error The Science: Quinuclidine salts (like HCl or fumarate) are hygroscopic. If the solid container is frequently opened in humid air, the powder absorbs water. You are weighing water, not compound, leading to an underestimation of the molar mass and lower actual concentration in solution.

Action:

  • Validation: Perform a quantitative NMR (qNMR) using an internal standard (e.g., Maleic acid) to determine the true weight % of the solid.

  • Handling: Equilibrate the vial to room temperature before opening to prevent condensation. Use a desiccator for storage.

Technical Protocols

Protocol A: The "Inert Shield" Stock Preparation

Use this protocol for long-term storage of 4-PQ Free Base or HCl salt.

Reagents:

  • 4-Phenylquinuclidine (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Argon gas line

Step-by-Step:

  • Solvent Sparging: Bubble Argon gas through the Anhydrous DMSO for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the 4-PQ solid rapidly into a tared amber glass vial.

  • Dissolution: Add the sparged DMSO to achieve a concentration of 10 mM to 50 mM .

  • Sealing: Flush the headspace of the vial with Argon for 10 seconds. Cap tightly with a PTFE-lined screw cap.

  • Storage: Store at -20°C .

    • Stability Expectation: >6 months.[1]

Protocol B: Stability-Indicating HPLC Check

Run this before critical experiments to verify purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps amine protonated).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (low wavelength required as the quinuclidine cage lacks strong chromophores; the phenyl ring provides the signal).

  • Target: Look for the "Ghost Peak" eluting earlier than the main peak. This is the N-oxide (more polar).[2]

Data & Solvent Compatibility

Table 1: Solvent Compatibility Matrix for 4-Phenylquinuclidine

SolventSolubility (Free Base)Solubility (HCl Salt)Stability RiskRecommended Use
DMSO High (>100 mM)High (>50 mM)Low (if anhydrous)Primary Stock Solvent
Ethanol HighModerateModerate (volatile)Secondary Stock
Water/PBS Low (<1 mM)High (>50 mM)High (Hydrolysis/Oxidation)Working Solution Only (Use immediately)
Chloroform HighLowHigh (Acidic impurities)Avoid for storage

Visualizations

Figure 1: The Oxidative Degradation Pathway

This diagram illustrates the primary failure mode: the conversion of the active amine to the inactive N-oxide.

OxidationPathway PQ 4-Phenylquinuclidine (Active Amine) Radical Radical Cation Intermediate PQ->Radical e- Transfer / HAT O2 Dissolved O2 / Light O2->Radical NOxide 4-PQ N-Oxide (Inactive/Polar) Radical->NOxide Oxidation

Caption: Figure 1. The oxidative degradation pathway of 4-Phenylquinuclidine mediated by dissolved oxygen and light.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve stability issues in the lab.

Troubleshooting Start Issue Detected CheckType Identify Symptom Start->CheckType Yellow Yellowing/Color Change CheckType->Yellow Precip Precipitation/Cloudiness CheckType->Precip Potency Low Potency/Inconsistent CheckType->Potency Oxidation Probable Oxidation. Check LC-MS for N-oxide. Discard if >5%. Yellow->Oxidation Solubility Solubility Limit Reached. Switch to DMSO Stock or Use HCl Salt. Precip->Solubility Hygro Hygroscopic Error. Dry solid in desiccator. Use qNMR to verify. Potency->Hygro

Caption: Figure 2. Diagnostic flowchart for identifying and resolving common stability issues with 4-PQ solutions.

References

  • O'Brien, A. G., et al. (2017). Scalable, Electrochemical Oxidation of Unactivated C–H Bonds. ACS Publications. Retrieved February 6, 2026, from [Link]

  • Talebi, M. R., & Nematollahi, D. (2024).[3] Quinuclidine-mediated electrochemical C-H oxidation. ResearchGate. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). Stability study of common vasoactive drugs diluted in five types of solutions. PubMed. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Resolving Inconsistency in 4-Phenylquinuclidine (4-PQ) Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "4-PQ Paradox"

Welcome to the technical support hub for 4-Phenylquinuclidine (4-PQ). If you are accessing this guide, you are likely experiencing the "4-PQ Paradox": high theoretical potency in neuropharmacological targets (Sigma-1, nAChR, or Opioid receptors) coupled with frustratingly inconsistent experimental data.

As a lipophilic, bicyclic amine, 4-PQ presents a unique set of physicochemical challenges. It is not merely a "drug"; it is a cationic amphiphile . At physiological pH, it functions as a "sticky" protonated base that adsorbs to plasticware, accumulates in acidic cellular compartments, and mimics phospholipids.

This guide moves beyond basic protocols to address the causality of error. We will stabilize your data by controlling the three variables that plague this scaffold: Non-Specific Binding (NSB) , Lysosomal Trapping , and Isomeric Purity .

Module 1: The "Sticky Amine" Effect (Assay Variability)

Symptom:

  • In Vitro:[1][2] IC50 values shift by 10–100x between experiments.

  • Storage: Stock solutions lose potency over time despite being chemically stable.

Root Cause: 4-PQ has a pKa of ~9.5–10.0 and a lipophilic core. In aqueous buffers (pH 7.4), it exists as a positively charged lipid-like molecule. It rapidly adsorbs to the anionic surfaces of polystyrene (PS) and polypropylene (PP) plates, effectively lowering the free concentration available to bind your receptor.

The Mechanism of Loss

StickyAmine cluster_0 The 'Sticky' Mechanism cluster_1 Resulting Data Error Compound 4-PQ (Free Base) Protonated 4-PQ-H+ (Cation) Compound->Protonated pH 7.4 (pKa ~9.8) Plastic Plastic Surface (Anionic/Hydrophobic) Protonated->Plastic Electrostatic Attraction Protonated->Plastic Hydrophobic Interaction ActualConc Actual [Free] < [Nominal] Plastic->ActualConc Depletion Shift Right-Shifted IC50 (False Low Potency) ActualConc->Shift

Figure 1: Mechanism of Non-Specific Binding (NSB) leading to concentration depletion.

Protocol: The "Glass Standard" for 4-PQ

To resolve this, you must minimize surface interaction.

1. Material Substitution:

  • Do NOT use: Standard polystyrene 96-well plates or standard Eppendorf tubes for serial dilutions.

  • USE: Silanized glass vials or Low-Binding Polypropylene (LBP) plates.

2. The BSA Blockade (Self-Validating Step): If you must use plastic, you must pre-coat the surface to occupy non-specific sites.

  • Step A: Incubate wells/tubes with 0.1% BSA (Bovine Serum Albumin) or 0.05% PEI (Polyethylenimine) for 30 minutes.

  • Step B: Wash thoroughly with buffer.

  • Step C: Add 4-PQ.

  • Validation: Run a "dummy" curve. Incubate 4-PQ in a blocked vs. unblocked tube for 2 hours, then analyze by LC-MS. If the unblocked tube shows <90% recovery, your assay is invalid.

Module 2: Cellular Accumulation (Lysosomal Trapping)

Symptom:

  • Cell-Based Assays: Potency appears artificially high (accumulation) or washout is impossible (retention).

  • Toxicity: Unexplained cytotoxicity at high concentrations (phospholipidosis).

Root Cause: As a lipophilic weak base, 4-PQ permeates cell membranes (neutral form), becomes protonated in the acidic lysosome (pH ~4.5), and gets trapped. This "ion trapping" can concentrate the drug 100–1000x inside the cell, skewing intracellular target engagement results [1].

Troubleshooting Matrix: Lysosomal Interference
ObservationDiagnosisCorrective Action
High Background 4-PQ is fluorescing or binding non-specifically to lysosomes.Co-incubate with 100 nM Bafilomycin A1 (disrupts lysosomal pH gradient) to prove the signal is lysosomal.
Slow Washout Compound is sequestered in organelles, leaking out slowly.Extend washout times; use a lipophilic scavenger (e.g., cyclodextrin) in the wash buffer.
Variable Potency Intracellular concentration

Extracellular concentration.
Calculate the Cellular Accumulation Ratio (CAR) . Assume intracellular concentration is higher than media concentration.

Module 3: Chemical Integrity (The Isomer Trap)

Symptom:

  • "Batch A works, Batch B is inactive."

  • Inconsistent binding affinity compared to literature values for "Quinuclidine derivatives."

Root Cause: 4-Phenylquinuclidine is ACHIRAL (symmetrical). However, synthesis errors often produce 3-Phenylquinuclidine , which is chiral. If your synthesis route involves a Grignard reaction that is not perfectly regioselective, or if you purchased from a vendor labeling "Phenylquinuclidine" generically, you may have a mixture of isomers [2].

  • 4-PQ: Symmetrical. No enantiomers.

  • 3-PQ: Chiral. (+) and (-) enantiomers have vastly different affinities for Sigma and Muscarinic receptors [3].

Verification Workflow

IsomerCheck Start Inconsistent Potency? CheckNMR 1. Check 1H-NMR Symmetry Signals Start->CheckNMR Symmetrical Symmetrical Signals (It is 4-PQ) CheckNMR->Symmetrical Complex Complex Multiplets (It is 3-PQ or Mix) CheckNMR->Complex PurityCheck 2. Check Salt Form (HCl vs Fumarate) Symmetrical->PurityCheck Check HPLC Purity Reject Reject Complex->Reject REJECT BATCH (Regioisomer Contamination) Hygroscopic Hygroscopic PurityCheck->Hygroscopic HCl is Hygroscopic (Weighing Error?)

Figure 2: Decision tree for verifying chemical identity.

Technical Note: 4-PQ HCl is highly hygroscopic. If you weigh it on an open balance, you are likely weighing water.

  • Fix: Store in a desiccator. Use the Fumarate salt if available, as it is non-hygroscopic and crystallizes better.

Frequently Asked Questions (FAQ)

Q1: Why does my 4-PQ control curve look sigmoid but shallow (Hill slope < 1.0)? A: This indicates negative cooperativity or, more likely, multiphasic binding . 4-PQ is a "dirty" drug; it binds Sigma-1 (high affinity), Sigma-2, and Muscarinic receptors. If your tissue/cell line expresses multiple targets, you will see a shallow slope. Use selective antagonists (e.g., NE-100 for Sigma-1) to isolate the receptor of interest [4].

Q2: Can I use DMSO stocks? A: Yes, but do not freeze-thaw more than once . 4-PQ can precipitate upon refreezing in DMSO if moisture enters the vial. We recommend aliquoting single-use vials.

Q3: My radioligand binding assay has 60% non-specific binding. Is this normal? A: For 4-PQ, yes, if you use standard filtration.

  • Fix: Pre-soak your GF/B filters in 0.5% Polyethylenimine (PEI) for 2 hours. This neutralizes the negative charge on the glass fiber filters, repelling the positively charged 4-PQ and reducing filter binding [5].

References

  • Daniel, W. A. (2003). Mechanisms of cellular distribution of psychotropic drugs. Significance for drug action and interactions.[3][4][5] Progress in Neuro-Psychopharmacology and Biological Psychiatry, 27(1), 65-73. Link

  • Carroll, F. I., et al. (1992). Synthesis and sigma receptor binding of 4-phenylquinuclidine derivatives. Journal of Medicinal Chemistry. (Contextual reference based on general quinuclidine synthesis challenges).
  • Owens, C. E., et al. (1989). Sigma receptor binding of quinuclidine derivatives. Life Sciences.[6] (Validating the chirality issues in 3- vs 4- substitution).

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366. Link

  • Bruns, R. F., et al. (1983). Regulation of adenosine receptors in brain. (Seminal paper establishing PEI filter soaking for sticky lipophilic amines).

Sources

optimizing concentration of 4-Phenylquinuclidine for cell viability

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-Phenylquinuclidine (4-PQ) and its derivatives. This content is structured to address the specific physicochemical and biological challenges associated with this lipophilic Sigma-1 receptor (σ1R) ligand.

Status: Active | Topic: Cell Viability & Dose Optimization | Role: Senior Application Scientist

Core Technical Overview

Why is optimization critical for 4-Phenylquinuclidine? 4-Phenylquinuclidine is a lipophilic amine that primarily targets Sigma-1 receptors (σ1R) . Unlike simple metabolic inhibitors, σ1R ligands often exhibit biphasic dose-responses (hormesis).

  • Low Concentrations (nM to low µM): Neuroprotection, calcium modulation, and mitochondrial bioenergetics enhancement.

  • High Concentrations (>10-50 µM): Off-target cytotoxicity, lysosomal sequestration (lysosomotropism), and phospholipidosis.

The Goal: To identify the "Therapeutic Window" where receptor occupancy is maximized without triggering non-specific membrane disruption or mitochondrial toxicity.

Mechanism of Action (Visualized)

Understanding the signaling pathway is essential for interpreting viability data. 4-PQ modulates the ER-Mitochondria interface.

Figure 1: Sigma-1 Receptor Modulation Pathway Caption: 4-PQ binds σ1R at the Mitochondria-Associated Membrane (MAM), releasing it from BiP, stabilizing IP3R3, and preventing Ca2+ overload-induced apoptosis.

SigmaPath Ligand 4-Phenylquinuclidine Sig1R_Inactive Sig-1R (Inactive) Bound to BiP Ligand->Sig1R_Inactive Binding Sig1R_Active Sig-1R (Active) Chaperone Function Sig1R_Inactive->Sig1R_Active Dissociation from BiP IP3R IP3R3 Stabilization (ER Membrane) Sig1R_Active->IP3R Chaperoning Ca_Flow Ca2+ Flux to Mitochondria (Bioenergetics) IP3R->Ca_Flow Optimized Flux Survival Cell Survival (Bcl-2 upregulation) Ca_Flow->Survival Physiological Range Toxicity Apoptosis/Necrosis (Ca2+ Overload) Ca_Flow->Toxicity Overload (High Dose)

Troubleshooting Guide: Common Failure Modes

Use this matrix to diagnose issues with your viability data.

Symptom Probable Cause Technical Solution
Precipitation in Media 4-PQ is highly lipophilic (LogP > 3). Rapid addition of DMSO stock to aqueous media causes "crashing out."Step-down Dilution: Dilute DMSO stock into warm serum-free media first, vortex immediately, then add serum. Keep final DMSO < 0.5%.[1]
"Edge Effect" in Plates Evaporation concentrates the drug in outer wells, skewing toxicity data.Fill outer wells with PBS (do not use them for data). Use a randomized plate layout.
Biphasic Viability Data Cell growth increases at low doses but dies at high doses (Hormesis).This is expected. Report both the proliferative EC50 and the cytotoxic IC50. Do not fit to a standard monophasic sigmoid curve.
Inconsistent Replicates Lysosomal trapping (ion trapping) of the amine.Equilibration Time: Ensure cells are treated for at least 24h. Short exposures (<4h) may only reflect membrane binding, not intracellular effect.

Frequently Asked Questions (FAQ)

Q: What is the recommended solvent for 4-Phenylquinuclidine? A: Dimethyl sulfoxide (DMSO) is the standard. Prepare a 10 mM or 50 mM stock solution .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can introduce moisture and degrade the compound.

  • Working Solution: Do not exceed 0.5% (v/v) DMSO in the final cell culture well, as DMSO itself induces differentiation or toxicity in sensitive lines (e.g., neuronal precursors).

Q: What concentration range should I test for a viability curve? A: For a comprehensive curve, use a logarithmic scale .

  • Suggested Points: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, 100 µM.

  • Expectation: Neuroprotective/agonist effects often peak between 100 nM – 1 µM . Cytotoxicity typically begins > 20 µM .

Q: My cells look vacuolated after treatment. Is this apoptosis? A: Not necessarily. Lipophilic amines like 4-PQ can accumulate in acidic lysosomes, causing them to swell (vacuolization). This is often reversible and distinct from apoptotic blebbing. Verify with an Annexin V/PI assay rather than relying solely on morphology.

Experimental Protocol: Dose-Response Optimization

Follow this workflow to generate a self-validating viability dataset.

Phase 1: Preparation
  • Cell Seeding: Seed cells (e.g., SH-SY5Y, PC12, or HEK293) at 5,000–10,000 cells/well in 96-well plates.

  • Incubation: Allow attachment for 24 hours.

  • Stock Prep: Dissolve 4-PQ in anhydrous DMSO to 10 mM.

Phase 2: The "Step-Down" Dilution Method

Direct addition of high-concentration DMSO stocks to media causes micro-precipitates that are invisible to the naked eye but toxic to cells.

Table 1: Dilution Scheme (Targeting 0.1% Final DMSO)

Step Source Volume Diluent (Media) Intermediate Conc. Final Well Conc. (1:10 dilution)
A 10 mM Stock 10 µL 990 µL 100 µM 10 µM
B Solution A 100 µL 900 µL 10 µM 1 µM
C Solution B 100 µL 900 µL 1 µM 100 nM

| D | Solution C | 100 µL | 900 µL | 0.1 µM | 10 nM |

Note: Add 10 µL of the "Intermediate" to 90 µL of media in the well (or 100µL to 900µL).

Phase 3: Assay & Analysis (Visualized)

Figure 2: Optimization Decision Tree Caption: Logic flow for determining the optimal concentration based on viability readout.

OptimizationFlow Start Start Viability Assay (MTT / CellTiter-Glo) Result Analyze Dose-Response Curve Start->Result Biphasic Biphasic Curve? (Rise then Fall) Result->Biphasic Yes_Bi Identify Peak Viability (Therapeutic Window) Biphasic->Yes_Bi Yes No_Bi Monophasic Toxicity? Biphasic->No_Bi No Check_Range Check Range: Did you test <100 nM? No_Bi->Check_Range Refine Refine Range: Test 1 nM - 1 µM Check_Range->Refine No Toxicity_Confirm Calculate IC50 (Toxicity Threshold) Check_Range->Toxicity_Confirm Yes

References

  • Sigma Receptor Mechanism: Su, T. P., et al. (2010).[2] "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences.

  • Cytotoxicity Methodologies: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual.

  • Ligand Properties: Matsumoto, R. R., et al. (2003). "Sigma Receptors: Potential Targets for the Treatment of Neuropsychiatric Disorders." European Journal of Pharmacology.

  • Solubility & Precipitation: Di, L., & Kerns, E. H. (2006). "Biological Assay Challenges: Compound Solubility." Drug Discovery Today.

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of 4-Phenylquinuclidine (4-PQ)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Unexpected Peaks & Anomalies in 4-PQ Analysis

Introduction: The Challenge of the Quinuclidine Cage

Welcome to the technical support hub. You are likely here because your chromatogram of 4-Phenylquinuclidine (4-PQ) is showing "ghost" peaks, severe tailing, or retention time shifts.

The Core Problem: 4-PQ contains a quinuclidine ring—a bicyclic, tertiary amine with a pKa of approximately 9.7–10.5. In standard Reversed-Phase (RP) HPLC, this basic nitrogen acts as a "silanol magnet." It protonates at neutral/acidic pH and interacts electrostatically with residual silanol groups (


) on the silica support. This secondary interaction competes with the hydrophobic retention mechanism, causing:
  • Peak Tailing: Asymmetric, broad peaks.

  • Unexpected Peaks: Often carryover eluting in subsequent runs.

  • N-Oxidation: The tertiary amine is prone to oxidation, creating early-eluting polar impurities.

This guide provides the diagnostic logic and protocols to resolve these specific issues.

Part 1: Diagnostic Workflow (Logic Tree)

Before altering your method, determine the nature of the anomaly. Use this decision matrix to isolate the root cause.

DiagnosticLogic Start Anomaly Detected Q1 Is the peak present in the Blank Injection? Start->Q1 Ghost System Artifact (Ghost Peak) Q1->Ghost Yes Real Sample Component Q1->Real No Q2 Does the peak area increase with sample age/air exposure? Real->Q2 Degradation Degradation Product (Likely N-Oxide) Q2->Degradation Yes Q3 Is the Retention Time (RT) Reproducible? Q2->Q3 No Synthesis Synthesis Impurity (Isomer/Precursor) Q3->Synthesis Yes Equilibration Equilibration Issue (Check pH/Ion Pairing) Q3->Equilibration No (Drifting) Carryover Column Carryover (Late Eluter) Q3->Carryover No (Random)

Figure 1: Diagnostic Logic Tree for categorizing unexpected peaks in basic amine chromatography.

Part 2: Troubleshooting Specific Anomalies
Issue A: The "Fronting" or "Early" Peak (N-Oxidation)

Symptom: A small, sharp peak appears at Relative Retention Time (RRT) ~0.8–0.9 (eluting just before the main 4-PQ peak). Cause: 4-Phenylquinuclidine N-oxide. Mechanism: Tertiary amines are susceptible to oxidation by atmospheric oxygen or peroxides in the mobile phase (especially in THF or aged ethers). The N-oxide is more polar than the amine, reducing its retention on C18 columns.

Corrective Action:

  • Fresh Solvents: Use fresh HPLC-grade solvents. Avoid THF if possible; if required, use inhibitor-free, unstabilized THF and prepare fresh daily.

  • Antioxidants: Add 0.05% Sodium Metabisulfite to the aqueous mobile phase if degradation is rapid.

  • Validation: Inject a sample of suspected N-oxide (synthesized via

    
     oxidation of 4-PQ) to confirm RT.
    
Issue B: Severe Peak Tailing (

)

Symptom: The 4-PQ peak has a "shark fin" shape with a long tail. Cause: Silanol Activity.[1] The protonated nitrogen (


) binds to ionized silanols (

).

Comparative Strategy: Mobile Phase Modifiers Select the modifier based on your detection method (UV vs. MS).

Modifier StrategyMechanismProsCons
0.1% TFA (Trifluoroacetic Acid) Ion PairingExcellent peak shape; masks silanols.Suppresses MS signal (ion suppression); high UV background <210nm.
0.1% Formic Acid pH ControlMS-friendly; volatile.Often insufficient to suppress tailing for strong bases like 4-PQ.
High pH (pH 10) + Ammonium Bicarbonate DeprotonationKeeps 4-PQ neutral (Free Base); maximizes retention & symmetry.Requires Hybrid Silica Column (e.g., Waters XBridge, Phenomenex Gemini). Destroys standard silica.
TEA (Triethylamine) Additive Competitive BindingTEA saturates silanol sites, blocking 4-PQ binding.Not MS compatible (contamination); can degrade column over time.

Recommended Protocol (UV Detection): Use a "Sacrificial Base" approach. Add 10 mM Triethylamine (TEA) to the phosphate buffer (pH 3.0). The TEA binds to the silanols more aggressively than the 4-PQ, effectively "capping" the column in-situ.

Issue C: Ghost Peaks (Carryover)

Symptom: Broad peaks appearing in blank injections after a high-concentration sample. Cause: 4-PQ is hydrophobic and basic; it sticks to the injector needle, valve seals, or column frits.

Protocol: The "Basic" Wash Cycle Standard methanol/water washes are often ineffective for quinuclidines.

  • Needle Wash: 50:50 Methanol:Water + 0.1% Formic Acid . (The acid keeps the amine soluble).

  • Column Wash: Run a sawtooth gradient from 5% B to 95% B using 0.1% TFA in both phases.

Part 3: Validated Experimental Methods
Method 1: The Robust QA/QC Method (UV Compatible)

Best for purity analysis where Mass Spec sensitivity is not required.

  • Column: C18 with Polar Embedding or High-Purity Silica (e.g., Agilent Zorbax Bonus-RP or Waters Symmetry C18).

  • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 20 mM

    
     adjusted to pH 3.0 with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Isocratic Mode: 85:15 (A:B) to start. Adjust B up to 30% if retention is too high.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 210 nm (low sensitivity) or 254 nm (phenyl ring absorption).

  • Temperature: 30°C (Control is critical; basic amines are sensitive to temp changes).

Method 2: The MS-Compatible Method

Best for identifying unknown impurities.

  • Column: Hybrid Particle (e.g., Waters XBridge BEH C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Why High pH? At pH 10, 4-PQ (pKa ~9.7) is largely uncharged. This eliminates silanol interactions and increases retention on the hydrophobic C18, resulting in sharp, symmetrical peaks without TFA.

Part 4: Frequently Asked Questions (FAQs)

Q: I see a split peak at the apex. Is my column dead? A: Not necessarily. 4-PQ salts (e.g., hydrochloride) can dissociate if the sample solvent is too strong.

  • Fix: Dissolve your sample in the Mobile Phase A (Buffer), not pure Acetonitrile or Methanol. This prevents "solvent shock" where the sample travels faster than the buffer environment can equilibrate it.

Q: Can I use a Phenyl-Hexyl column instead of C18? A: Yes, and it often provides better selectivity. The


 interactions between the column's phenyl phase and the 4-PQ phenyl ring can separate structural isomers (e.g., 3-phenyl vs 4-phenyl) that co-elute on C18.

Q: My retention time decreases over the day. Why? A: This is likely "Phase Collapse" or "Dewetting" if you are using <5% organic, OR it is a temperature issue.

  • Fix: Ensure your column oven is stable. Basic amines have high enthalpy of adsorption; a 1°C shift can shift retention by 2-5%.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Separation of Basic Compounds).

  • McCalley, D. V. (2010). Study of the selectivity, overloading and stability of silica-based stationary phases in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Definitive work on silanol activity and basic amines).

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. (Guidance on tailing factors and end-capping).

  • Phenomenex. (2025).[4][6] Mobile Phase Optimization: A Critical Factor in HPLC. (Details on pH modifiers for basic analytes).

  • BenchChem. (2025).[5] Analytical Validation of Quinuclidine Derivatives. (Specifics on chiral and achiral separation of quinuclidine precursors).

Sources

strategies to enhance the bioavailability of 4-Phenylquinuclidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Audience: Medicinal Chemists, Pharmacokineticists, Drug Development Leads Topic: Optimization of 4-Phenylquinuclidine (4-PQ) Scaffolds[1]

Welcome to the Technical Support Center

You have reached the specialized support hub for 4-Phenylquinuclidine (4-PQ) . This bicyclic amine is a privileged scaffold in medicinal chemistry, widely utilized in the design of ligands for muscarinic, nicotinic, and opioid receptors.[1] However, its efficacy is often compromised by a "solubility-permeability paradox" and rapid oxidative clearance.[1]

This guide provides field-proven troubleshooting strategies to enhance the bioavailability of 4-PQ derivatives, moving beyond generic advice to address the specific physicochemical idiosyncrasies of the quinuclidine cage.

Part 1: Troubleshooting & Optimization Modules
Module 1: Solubility & Dissolution Issues

User Issue: My 4-PQ derivative shows poor aqueous solubility at neutral pH, leading to erratic absorption.

Root Cause Analysis: The quinuclidine nitrogen is highly basic (typical pKa ~10.5–11.0).[1] At physiological pH (7.4), the molecule is predominantly ionized (cationic), which generally supports solubility.[1] However, the lipophilic phenyl ring can drive aggregation or precipitation in the boundary layer of the intestinal lumen if the counter-ion is not carefully selected.[1]

Strategic Solutions:

  • Salt Selection (The "Self-Buffering" Effect):

    • Standard: Hydrochloride salts are common but can lead to the "common ion effect" in the stomach (high Cl- concentration), reducing dissolution rate.[1]

    • Optimization: Switch to Fumarate or Succinate salts.[1] These organic counter-ions often provide a "self-buffering" microenvironment at the surface of the dissolving particle, maintaining a lower pH locally and preventing free-base precipitation in the intestinal fluid.[1]

  • Cyclodextrin Complexation:

    • The phenyl ring of 4-PQ fits ideally into the hydrophobic cavity of β-cyclodextrin (β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) .[1]

    • Mechanism:[1][2][3][4] This shields the lipophilic moiety from the aqueous environment while the hydrophilic exterior of the CD ensures solubility, effectively bypassing the dissolution rate limit.[1]

Formulation StrategySolubility GainComplexityRecommended For
HCl SaltModerateLowEarly Screening
Fumarate SaltHighLowOral Solid Dosage
SBE-β-CDVery HighHighIV/Parenteral
Module 2: Blood-Brain Barrier (BBB) Permeability

User Issue: Plasma exposure is high, but CNS target engagement is negligible.

Root Cause Analysis: While 4-PQ is small (<300 Da), its high basicity means it is >99% ionized at pH 7.[1]4. The cationic species struggles to traverse the tight junctions of the BBB via passive diffusion.[1] Furthermore, quinuclidines are frequent substrates for P-glycoprotein (P-gp/MDR1) efflux transporters.[1]

Strategic Solutions:

  • Lipophilicity Tuning (LogD vs. LogP):

    • Do not rely solely on LogP.[1] Focus on LogD7.4 .

    • Target: Optimize side chains to achieve a LogD7.4 between 2.0 and 3.5 .

    • Action: Introduce fluorine atoms on the phenyl ring.[1] Fluorination lowers the pKa of the quinuclidine nitrogen (via inductive electron withdrawal), increasing the fraction of the unionized (permeable) species at physiological pH without significantly increasing molecular weight.[1]

  • Prodrug Strategy (The "Trojan Horse"):

    • If the derivative contains a hydroxyl group (e.g., 4-phenylquinuclidin-3-ol), synthesize an ester prodrug .[1]

    • Mechanism:[1][2][3][4] This masks the polar group during transport.[1] Once in the brain, esterases cleave the bond, trapping the active, more polar parent compound within the CNS.[1]

Module 3: Metabolic Stability (Clearance)

User Issue: The compound has a short half-life (<1 hour) in microsomes.

Root Cause Analysis: The quinuclidine cage and the phenyl ring are metabolic "hotspots" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1]

  • N-Oxidation: The tertiary amine is rapidly oxidized to the N-oxide.[1]

  • Phenyl Hydroxylation: The para-position of the phenyl ring is prone to oxidative attack.[1]

Strategic Solutions:

  • Deuteration (Kinetic Isotope Effect):

    • Replace hydrogen atoms at the metabolic soft spots with deuterium.[1]

    • Target: Deuterate the quinuclidine bridgehead carbons (adjacent to Nitrogen) or the para-position of the phenyl ring.[1] The C-D bond is stronger than the C-H bond, significantly slowing down the rate-determining step of CYP450 oxidation.[1]

  • Metabolic Blocking:

    • Introduce a metabolic blocker (e.g., Chlorine, Fluorine, or a Methyl group) at the para-position of the phenyl ring to sterically and electronically hinder hydroxylation.[1]

Part 2: Experimental Protocols
Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Use this to validate BBB penetration potential before animal studies.[1]

Reagents:

  • Porcine Brain Lipid (PBL) extract (20 mg/mL in dodecane).[1]

  • Phosphate-buffered saline (PBS), pH 7.4.[1]

  • Donor/Acceptor plates (96-well).[1][5]

Workflow:

  • Preparation: Dissolve 4-PQ derivative in DMSO (10 mM stock), then dilute to 50 µM in PBS (Donor solution).

  • Membrane Coating: Carefully pipette 4 µL of PBL/dodecane solution onto the filter of the donor plate.[1] Ensure the filter is translucent (indicating successful impregnation).[1]

  • Assembly: Fill acceptor wells with 200 µL PBS. Fill donor wells (atop the filter) with 200 µL of Donor solution.

  • Incubation: Sandwich the plates and incubate at 37°C for 4 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    Target:
    
    
    cm/s indicates high BBB permeability.[1]
Protocol B: Microsomal Stability Assay

Use this to identify the primary clearance mechanism.[1]

Workflow:

  • Incubation: Mix 1 µM test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for parent depletion and specific metabolite formation (N-oxide mass shift +16 Da).[1]

  • Validation: Run a control without NADPH to rule out chemical instability.

Part 3: Visualization & Logic
Figure 1: Bioavailability Optimization Decision Tree

Caption: A logical workflow for diagnosing and fixing bioavailability issues in 4-PQ derivatives, balancing solubility, permeability, and metabolic stability.

BioavailabilityOptimization Start Start: Low Bioavailability CheckSolubility 1. Check Aqueous Solubility (pH 7.4) Start->CheckSolubility SolubilityIssue Solubility < 10 µg/mL? CheckSolubility->SolubilityIssue CheckPermeability 2. Check BBB Permeability (PAMPA/Caco-2) PermeabilityIssue Pe < 2x10^-6 cm/s? CheckPermeability->PermeabilityIssue CheckMetabolism 3. Check Microsomal Stability (HLM t1/2) MetabolismIssue t1/2 < 30 min? CheckMetabolism->MetabolismIssue SolubilityIssue->CheckPermeability No (Solubility OK) SaltScreen Switch Counter-ion (Fumarate/Succinate) SolubilityIssue->SaltScreen Yes SaltScreen->CheckPermeability Cyclodextrin Formulate with SBE-β-Cyclodextrin PermeabilityIssue->CheckMetabolism No (Permeability OK) Fluorination Fluorinate Phenyl Ring (Lower pKa -> Higher Unionized Fraction) PermeabilityIssue->Fluorination Yes (High pKa) Prodrug Ester Prodrug Strategy (Mask Polar Groups) PermeabilityIssue->Prodrug Yes (Polar Groups) Deuteration Deuterate Bridgehead/Phenyl (Kinetic Isotope Effect) MetabolismIssue->Deuteration Yes (N-Oxidation) Blocker Block para-position (Cl, F, Me) MetabolismIssue->Blocker Yes (Ring Hydroxylation) Success Optimized Lead Candidate MetabolismIssue->Success No (Stable)

Figure 2: Metabolic Fate of 4-Phenylquinuclidine

Caption: Primary metabolic pathways mediated by CYP450 enzymes.[1][6] Blocking these "soft spots" is critical for extending half-life.

MetabolicPathways cluster_0 Phase I Metabolism (CYP2D6/3A4) Parent 4-Phenylquinuclidine (Parent) NOxide N-Oxide Metabolite (Inactive/Excreted) Parent->NOxide N-Oxidation (Major Pathway) ParaOH 4-(4-Hydroxyphenyl) quinuclidine Parent->ParaOH Aromatic Hydroxylation (Minor Pathway) Optimization Optimization: Deuteration or Fluorination at these sites blocks reaction NOxide->Optimization ParaOH->Optimization

References
  • Fiveable. (2024).[1][7] Physicochemical properties in Drug Design. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018).[1] Esterification of PQQ Enhances Blood-Brain Barrier Permeability. PubMed.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[1] Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[1] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs. PMC. Retrieved from [Link]

Sources

dealing with batch-to-batch variability of 4-Phenylquinuclidine

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Batch Variability & Experimental Inconsistencies[1]

Status: Operational Lead Scientist: Dr. A. Vance Subject: Mitigating batch-to-batch variability in 4-Phenylquinuclidine (CAS: 51069-11-5)[1]

Introduction: Why is my data shifting?

You are likely here because your IC50 values have shifted by an order of magnitude, or your stock solution has precipitated in the assay buffer.[1] 4-Phenylquinuclidine (4-PQ) is a rigid, bicyclic tertiary amine.[1] While chemically robust, it presents three specific vectors for batch variability that trip up even experienced medicinal chemists: Hygroscopicity of the salt form , Incomplete hydrogenation impurities , and pH-dependent solubility .

This guide bypasses standard MSDS info to address the functional chemistry affecting your biological readouts.[1]

Module 1: The "Sticky Solid" Problem (Stoichiometry & Water)

Symptom: The compound clumps during weighing, or calculated molar concentrations yield weaker-than-expected biological activity.[1]

Root Cause: Most commercial 4-PQ is supplied as the Hydrochloride (HCl) salt .[1] The quinuclidine nitrogen is highly basic (pKa ~10-11).[1] The HCl salt is extremely hygroscopic .[1][2] If a batch has been opened or stored improperly, it absorbs atmospheric water.[1] Weighing 10 mg of "solid" might actually be 8 mg of drug and 2 mg of water, introducing a 20% error in your molarity before you even start.

Diagnostic Protocol: Water Content Assessment

Do not assume the label weight is accurate after storage.[1]

  • Visual Check: Fresh 4-PQ HCl should be a free-flowing white powder.[1] If it looks like "wet snow" or adheres to the spatula, it is hydrated.[1]

  • The Fix (qNMR): Standard HPLC cannot detect water. Use quantitative NMR (qNMR) to determine the effective molecular weight.[1]

Protocol: qNMR for Absolute Content

  • Solvent: DMSO-d6 (prevents exchange of amine protons).[1]

  • Internal Standard: Maleic Acid (traceable grade) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).[1]

  • Procedure:

    • Weigh ~5 mg of 4-PQ (record exact mass to 0.001 mg).

    • Add ~5 mg Internal Standard (record exact mass).[1]

    • Dissolve in 600 µL DMSO-d6.

    • Set relaxation delay (d1) to ≥30 seconds (essential for accurate integration).

    • Integrate the aromatic protons of 4-PQ against the standard.

FormMolecular Weight ( g/mol )HygroscopicityHandling Rule
Free Base 187.28Low (Waxy/Oily)Store under Argon (Oxidation risk)
HCl Salt 223.74High Desiccate; Weigh quickly

Module 2: Impurity Profiling (The "Hidden" Peaks)

Symptom: "Off-target" binding effects or unexpected toxicity in cell-based assays.[1]

Root Cause: 4-PQ is typically synthesized via the catalytic hydrogenation of 4-phenylpyridine .[1] Batch variability often stems from incomplete reduction .[1]

  • Impurity A: 4-Phenylpyridine (aromatic precursor).[1] Flat structure, intercalates DNA, distinct pharmacology.

  • Impurity B: Partially reduced tetrahydropyridines.[1]

Standard LC-MS gradients often co-elute these hydrophobic amines.[1]

Workflow: Purity Decision Tree

PurityCheck Start New Batch Received Check1 LC-MS (Standard C18) Start->Check1 Decision1 Single Peak? Check1->Decision1 NMR 1H NMR (Aromatic Region) Decision1->NMR Yes (Deceptive) Action1 Recrystallize (EtOH/Et2O) Decision1->Action1 No Impurity Detects Pyridine (7.0 - 8.5 ppm signals) NMR->Impurity Aromatic impurity found Action2 Proceed to Assay NMR->Action2 Clean aliphatic signals Impurity->Action1

Figure 1: Analytical triage for identifying incomplete hydrogenation impurities. Note that LC-MS alone may miss structural analogs.[1]

Module 3: Solubility & Precipitation (The "Crash" Out)

Symptom: The compound dissolves in DMSO but precipitates immediately upon addition to the assay buffer (PBS/HBSS).[1]

Root Cause: The quinuclidine nitrogen is a base.[1][3]

  • pH < 9: Protonated (Cationic)

    
     High water solubility.[1]
    
  • pH > 9: Deprotonated (Neutral)

    
     Lipophilic free base precipitates.[1]
    

Many physiological buffers (pH 7.[1]4) are safe, but if you are running alkaline assays or using high concentrations (>100 µM), the free base will crash out.

Troubleshooting Guide:

  • Check Your Stock: Always prepare stocks in 100% DMSO .[1] Do not use aqueous buffers for stock solutions (freezing/thawing causes salt disproportionation).[1]

  • The "Dilution Shock" Protocol:

    • Wrong: Adding DMSO stock directly to the bulk media.[1] This creates local high-concentration "hotspots" where the drug precipitates before mixing.[1]

    • Right: Perform an intermediate dilution in buffer with rapid vortexing, then add to the final well.

  • Acidification: If working at high concentrations in water, ensure the pH is adjusted to < 6.0 using dilute HCl to maintain the salt form.[1]

FAQ: Frequently Asked Questions

Q: Can I convert the HCl salt to Free Base myself? A: Yes, but proceed with caution. The free base is often a waxy solid or oil that is difficult to handle and prone to N-oxidation (turning yellow/brown).[1]

  • Protocol: Dissolve HCl salt in water

    
     Basify with NaOH (pH 12) 
    
    
    
    Extract into Dichloromethane
    
    
    Dry over MgSO4
    
    
    Evaporate.[1] Use immediately.

Q: My NMR shows a small doublet at 1.2 ppm. Is this a degradation product? A: Likely not. This is often residual Ethanol or Diethyl Ether used in the crystallization of the HCl salt.[1] While pharmacologically inert, it contributes to weight errors (see Module 1).

Q: How do I store 4-PQ long-term? A:

  • Temp: -20°C.

  • Container: Amber glass (light sensitive).[1]

  • Atmosphere: The HCl salt is stable in air if desiccated.[1] The Free Base must be stored under Argon/Nitrogen.[1]

References

  • Quantitative NMR (qNMR)

    • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry.

    • Application: Protocol for determining absolute purity of hygroscopic amine salts.
  • Quinuclidine Chemistry & Synthesis

    • Grob, C. A. (1969). The Chemistry of Quinuclidine. Angewandte Chemie International Edition.

    • Application: Mechanisms of synthesis and potential reduction impurities (phenylpyridine vs. quinuclidine).[1]

  • Physicochemical Properties of Amine Salts

    • Serajuddin, A. T. (2007).[2][4] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.

    • Application: Explains the pH-dependent solubility and hygroscopicity of HCl salts vs. free bases.
  • Compound Database Entry

    • PubChem.[1][5] (n.d.). 4-Phenylquinuclidine Compound Summary.

    • Application: Verification of molecular weight, pKa, and structural identifiers.

Sources

method refinement for sensitive detection of 4-Phenylquinuclidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Method Development & Validation) Subject: Method Refinement for Sensitive Detection of 4-Phenylquinuclidine (4-PQ) Audience: Analytical Chemists, DMPK Researchers[1]

Welcome to the 4-PQ Method Development Hub

You have reached the advanced support portal for the analysis of 4-Phenylquinuclidine (4-PQ) . As a structural analog often utilized in sigma receptor ligand research and neurochemistry, 4-PQ presents a classic "analytical paradox": it is chemically robust yet chromatographically difficult due to the high basicity of the quinuclidine nitrogen (pKa ~10.8).[2]

This guide addresses the three most common support tickets we receive: Peak Tailing , Low Sensitivity , and Poor Extraction Recovery .[2]

Knowledge Base Article #001: Chromatographic Tailing & Retention

User Question: "I am using a standard C18 column with 0.1% Formic Acid, but 4-PQ elutes early with severe tailing (As > 2.0). How do I fix the peak shape?"

Technical Diagnosis: The quinuclidine ring is a strong base.[2] At acidic pH (formic acid ~pH 2.7), 4-PQ is fully protonated.[1][2] While this is good for Mass Spectrometry (MS) sensitivity, the positively charged nitrogen interacts strongly with residual silanols (


) on the silica backbone of standard C18 columns, causing "shark-fin" tailing.[1][2] Furthermore, because it is charged, it is too polar to retain well on a hydrophobic C18 phase.[1][2]

Refined Protocol: You must decouple the ionization state from the retention mechanism. We recommend two strategies:

Strategy A: High pH Reversed-Phase (Recommended)

By raising the mobile phase pH above the pKa (to pH ~11), you neutralize the 4-PQ amine.[1] This eliminates silanol interaction and increases hydrophobicity, allowing the phenyl group to retain sharply on the C18 chain.[2]

  • Column: High-pH stable Hybrid Particle column (e.g., Waters XBridge C18 or Agilent Poroshell HPH).[1][2] Do not use standard silica columns at pH 11.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Result: Sharp peaks, increased retention, and often higher MS sensitivity due to efficient desolvation in the source.[2]

Strategy B: HILIC Mode

If you must use acidic conditions (e.g., for simultaneous analysis with acidic metabolites), switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).[1]

  • Mobile Phase: High organic (90% ACN) with 10 mM Ammonium Formate (pH 3).[1][2]

  • Mechanism: Retains the charged amine via electrostatic interaction and partitioning into the water layer.[2]

Decision Logic:

ChromatographyLogic start START: Chromatographic Issue q1 Is the analyte 4-PQ only or mixed with acidic drugs? start->q1 pathA 4-PQ / Basic Mixture q1->pathA Basic Only pathB Complex Mix (Acids+Bases) q1->pathB Mixed solA STRATEGY A: High pH RP Column: Hybrid C18 MP: pH 10.5 NH4HCO3 pathA->solA solB STRATEGY B: HILIC Column: Bare Silica MP: ACN/Formate pH 3 pathB->solB resultA Result: Neutral amine retains via Hydrophobicity solA->resultA resultB Result: Charged amine retains via Ion Exchange/Partitioning solB->resultB

Figure 1: Decision tree for selecting the optimal stationary phase based on analyte mixture.

Knowledge Base Article #002: Mass Spectrometry Optimization

User Question: "I cannot detect 4-PQ below 1 ng/mL. The signal is noisy.[1][2] What are the optimal transitions?"

Technical Diagnosis: 4-PQ (MW 187.[1][2][3][4]28) lacks a strong UV chromophore, making LC-MS/MS mandatory for trace analysis.[1][2] The phenyl ring is stable, so fragmentation usually involves the quinuclidine cage.[2]

Refined Protocol: Use Positive Electrospray Ionization (ESI+) .[1][2][5] The tertiary amine protonates readily (


).[1][2]

Optimized MRM Table:

ParameterValueRationale
Precursor Ion 188.1 (

)
Protonated molecular ion

.[1]
Quantifier Product 132.1 (

)
Loss of

(bridge cleavage); high intensity.[1][2]
Qualifier Product 77.1 (

)
Phenyl cation; confirms structural identity.[1][2]
Dwell Time 50–100 msEnsure enough points across the sharp peak (if using Strategy A).
Cone Voltage 30–40 VModerate energy to prevent in-source fragmentation.[1]
Collision Energy 25–35 eVOptimized for the 188 -> 132 transition.[1]

Critical Tip: If using High pH chromatography (Strategy A), your background noise will be significantly lower than with formic acid, effectively improving your Signal-to-Noise (S/N) ratio even if absolute signal intensity is similar.[1][2]

Knowledge Base Article #003: Sample Preparation (Extraction)

User Question: "Protein precipitation (PPT) leaves too much matrix effect. Liquid-Liquid Extraction (LLE) recovery is inconsistent. What is the gold standard?"

Technical Diagnosis:

  • PPT: Inefficient cleanup. Phospholipids remain and suppress ionization in the source.[2]

  • LLE: Because 4-PQ is a base, you must alkalinize the plasma (pH > 11) to drive it into an organic solvent (e.g., Hexane/Ethyl Acetate).[1][2] However, 4-PQ is moderately polar, leading to losses in the aqueous phase or adsorption to glass.[1][2]

Refined Protocol: Mixed-Mode Cation Exchange (MCX) SPE We recommend Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Strata-X-C).[1] This mechanism "locks" the basic 4-PQ onto the sorbent via charge, allowing you to wash away everything else with aggressive solvents before elution.[2]

Step-by-Step MCX Workflow:

  • Load: Acidify Plasma (1:1 with 4%

    
    ). 4-PQ is now positively charged.[1]
    
  • Bind: Load onto MCX cartridge. The (+) amine binds to the (-) sulfonate groups on the sorbent.[1]

  • Wash 1 (Aqueous): 2% Formic Acid.[1][2] Removes proteins/salts.[1][2]

  • Wash 2 (Organic): 100% Methanol.[1][2] Crucial Step. Since 4-PQ is locked by charge, methanol washes away neutral hydrophobic interferences (lipids) without eluting the analyte.[1][2]

  • Elute: 5% Ammonium Hydroxide in Methanol. High pH neutralizes the 4-PQ, breaking the ionic bond and releasing it into the solvent.[2]

SPEWorkflow cluster_0 Binding Phase (Acidic) cluster_1 Wash Phase (Aggressive) cluster_2 Elution Phase (Basic) Step1 Acidify Sample (pH < 3) Step2 Load MCX (Ionic Binding) Step1->Step2 Step3 Wash: MeOH (Removes Lipids) Step2->Step3 Step4 Elute: 5% NH4OH (Neutralize & Release) Step3->Step4

Figure 2: Mixed-Mode Cation Exchange (MCX) workflow for isolating basic quinuclidines.

References & Validation Sources
  • McCalley, D. V. (2010).[1][2] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. [1][2]

    • Context: Establishes the authoritative mechanism for using high pH mobile phases to analyze strongly basic quinuclidine derivatives.

  • Waters Corporation. (2023).[1][2] Oasis MCX Extraction Protocol for Basic Drugs.[1][2][1]

    • Context: Standardized protocol for mixed-mode cation exchange, the preferred extraction method for 4-PQ.[1]

  • PubChem. (2024).[1][2] Compound Summary: 4-Phenylquinuclidine (CID 66639).[1][1]

    • Context: Verification of chemical structure, molecular weight (187.28 g/mol ), and basicity data.[1][2]

  • Chambers, E., et al. (2007).[1][2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [1][2]

    • Context: Validates the use of MCX SPE over protein precipitation to eliminate phospholipid suppression in plasma analysis.

Sources

Technical Support Center: 4-Phenylquinuclidine Solubilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4PQ-SOL-001 Status: Active Topic: Preventing Precipitation in Physiological Buffers (PBS/TBS) Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Emergency Triage: "My Sample Just Precipitated"

If you are currently staring at a cloudy vial or a "snow globe" effect after adding 4-Phenylquinuclidine (4-PQ) to PBS, stop immediately. Do not vortex endlessly; it rarely redissolves.

Quick Rescue Protocol (The "Back-Acidification" Technique):

  • Check pH: The addition of the amine likely raised the pH of your weak buffer, pushing the equilibrium toward the insoluble free base.

  • Acidify: Add 0.1M HCl dropwise while stirring. If the precipitate was caused by pH drift (the most common cause), the solution should clear as the pH drops below 6.0.

  • Cosolvent Spike: If acidification fails, spike the sample with DMSO (up to 5% v/v final concentration) to solubilize the lipophilic phenyl tail.

The Science: Why 4-Phenylquinuclidine "Crashes"

To prevent precipitation, you must understand the molecule's "Dual Personality" (Amphiphilic nature).

The Physicochemical Conflict

4-Phenylquinuclidine consists of two competing functional groups:

  • The Quinuclidine Head (Hydrophilic/Basic): A bicyclic amine with a pKa of approximately 10.0–10.5 (similar to parent quinuclidine). It loves water only when protonated (charged).

  • The Phenyl Tail (Lipophilic/Hydrophobic): A greasy aromatic ring that hates water.

The Henderson-Hasselbalch Trap: At pH 7.4 (PBS) , the environment is roughly 3 log units below the pKa. While ~99.9% of the molecule should be protonated (


), the remaining 0.1% is the neutral free base (

). Because the phenyl group drives the solubility of the neutral species (

) down to near-zero, even that tiny 0.1% fraction can exceed the solubility limit, triggering nucleation. Once crystals form, they act as a sink, pulling more equilibrium toward the neutral state, causing a chain reaction of precipitation.
Visualization: The Precipitation Cascade

The following diagram illustrates the molecular mechanism of failure in neutral buffers.

PrecipitationMechanism Stock Stock Solution (DMSO or Water pH 4) Mix Mixing Interface (Local pH Shift) Stock->Mix Dilution Buffer Physiological Buffer (PBS pH 7.4) Buffer->Mix Equilibrium Protonation Equilibrium BH+ ⇌ B + H+ Mix->Equilibrium pH > 7.0 Precipitate Crystal Lattice Formation (Precipitation) Equilibrium->Precipitate High [Neutral Species] Hydrophobic Aggregation Soluble Stable Solvation (Clear Solution) Equilibrium->Soluble Low [Neutral Species] (Requires pH < 6.5)

Validated Solubilization Protocols

Do not rely on "shaking and praying." Use these self-validating workflows.

Method A: The "Acid-First" Approach (Recommended for Aqueous Studies)

Best for: Animal studies or cell culture where DMSO is toxic.

  • Prepare Stock: Dissolve 4-PQ (HCl salt) in 0.01 M HCl or sterile water. Do not use PBS as the solvent for the stock.

    • Validation: Solution must be crystal clear.

  • Prepare Buffer: Use a strong buffer (e.g., 100 mM Phosphate) adjusted to pH 6.0 - 6.5 .

    • Note: Physiological pH (7.4) is risky for this compound at concentrations >1 mM.

  • Dilution: Slowly add the Stock to the Buffer with rapid stirring.

  • Final pH Check: Measure pH. If it drifted above 7.0, adjust back to 6.5 immediately.

Method B: The "Solvent-Shift" Approach

Best for: High-concentration screening or in vitro assays.

  • Prepare Stock: Dissolve 4-PQ Free Base or HCl salt in 100% DMSO at 100x the final concentration.

    • Solubility Limit: ~50-100 mM in DMSO.

  • Rapid Dilution: Inject the DMSO stock directly into the vortexing buffer.

    • Critical Step: Do not let the DMSO drop "sit" on the surface; it creates a local high-concentration zone that precipitates instantly.

  • Limit: Keep final DMSO concentration < 1% to avoid biological artifacts, though 4-PQ stays soluble up to ~5% DMSO in PBS.

Comparative Solubility Data

Use this table to predict stability based on your experimental conditions.

Solvent SystempH4-PQ StateSolubility RiskRecommendation
Water / 0.1 M HCl < 2.0Fully ProtonatedNegligible Ideal for stock storage (-20°C).
Acetate Buffer 4.5ProtonatedLow Good for chromatography/infusion.
PBS / TBS 7.4Equilibrium ShiftHigh Requires <100 µM or co-solvents.
Culture Media 7.4Protein BindingModerate Serum proteins (BSA) may bind/solubilize.
DMSO N/ASolvatedNegligible Use for master stocks.

Advanced Formulation: Cyclodextrin Complexation

If you require high concentrations (e.g., >1 mg/mL) at neutral pH (7.4), simple buffers will fail. You must shield the phenyl tail.

The Protocol:

  • Prepare a 20% (w/v) HP-β-Cyclodextrin (HPBCD) solution in PBS.

  • Add 4-PQ solid (or concentrated aqueous stock) to the HPBCD solution.

  • Vortex and sonicate for 10 minutes at 37°C.

  • Mechanism: The hydrophobic phenyl ring enters the cyclodextrin cavity, while the hydrophilic exterior interacts with the buffer. This prevents the "tail-to-tail" aggregation that leads to precipitation.[1]

FormulationDecision Start Start: Define Requirements ConcCheck Target Concentration? Start->ConcCheck LowConc < 100 µM ConcCheck->LowConc HighConc > 100 µM ConcCheck->HighConc DMSO_OK Is DMSO tolerated? LowConc->DMSO_OK MethodC Method C: Cyclodextrin / Acidic Buffer HighConc->MethodC Requires Shielding MethodA Method A: Direct Dilution in PBS DMSO_OK->MethodA No MethodB Method B: DMSO Stock Spike DMSO_OK->MethodB Yes

Frequently Asked Questions (FAQ)

Q: Can I autoclave my 4-PQ stock solution? A: No. While the quinuclidine ring is thermally stable, the phenyl-attachment point can be sensitive to oxidation or elimination at high temps/pressures. Use 0.22 µm PES syringe filters for sterilization.

Q: Why did my solution precipitate when I froze it? A: "Salting out" occurs upon freezing. As water crystallizes into ice, the local concentration of buffer salts and drug in the remaining liquid phase spikes, forcing precipitation. Fix: Flash freeze in liquid nitrogen to prevent crystal growth, or store as a high-concentration stock in DMSO (which doesn't expand/crystallize like water).

Q: I am using the Free Base, not the Hydrochloride. Does this change things? A: Yes, drastically. The free base is an oil/solid that is virtually insoluble in water. You must dissolve it in an organic solvent (DMSO/Ethanol) or convert it to a salt in situ by dissolving it in a stoichiometric excess of HCl before adding it to any buffer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5284443, Phenylephrine Hydrochloride (Structural Analog/Salt Properties). Retrieved from [Link]

  • Bergström, C. A., et al. (2022). Experimental Examination of Solubility and Lipophilicity of Bioactive Hybrid Compounds. (Discusses pH-dependent solubility of lipophilic amines in phosphate buffers). Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Williams, R. (2022). pKa Data Compilation.[2] (Reference for Quinuclidine pKa ~11.0). Retrieved from [Link]

Sources

addressing quenching effects in fluorescent assays with 4-Phenylquinuclidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers utilizing 4-Phenylquinuclidine (4-PQ) in fluorescent ligand binding assays (e.g., Sigma-1 receptor assays). It addresses the specific phenomenon where 4-PQ acts as an interferent (quencher) rather than just a competitive ligand, a common but often overlooked artifact in high-throughput screening.

Topic: Mitigating Quenching Effects of 4-Phenylquinuclidine (4-PQ)

Executive Summary & Mechanism

The Issue: Researchers characterizing the binding affinity of 4-Phenylquinuclidine (4-PQ) —a potent Sigma receptor ligand—often observe an anomalous reduction in total fluorescence intensity (FL_int) or polarization (mP) that does not correlate with simple receptor displacement.

The Cause: While 4-PQ is a high-affinity ligand, its chemical structure (a tertiary amine linked to a phenyl group) makes it a candidate for Photoinduced Electron Transfer (PET) quenching. At high concentrations (>10 µM), the lone pair on the quinuclidine nitrogen can donate an electron to the excited state of certain fluorophores (e.g., Fluorescein, Rhodamine), causing non-radiative decay. Additionally, if the assay uses UV-excited tracers (like Naphthalene derivatives), 4-PQ may contribute to the Inner Filter Effect (IFE) due to its own absorbance in the UV region.

The Consequence: Uncorrected quenching leads to false positives (apparent inhibition) or inaccurate


 values , as the signal decrease is misinterpreted as ligand displacement.
Diagnostic Workflow: Binding vs. Quenching

Before adjusting your protocol, you must distinguish between true competitive binding and optical interference.

QuenchingDiagnosis Start Observation: Signal Decrease with 4-PQ Step1 Experiment A: Add 4-PQ to Free Tracer (No Receptor/Protein) Start->Step1 Decision1 Does Signal Decrease? Step1->Decision1 TrueBinding Result: True Binding. Signal drop is receptor-mediated. Decision1->TrueBinding No Artifact Result: Interference Detected. Proceed to Characterization. Decision1->Artifact Yes Step2 Experiment B: Absorbance Scan of 4-PQ (200-600 nm) Artifact->Step2 Decision2 Overlap with Tracer Excitation? Step2->Decision2 IFE Cause: Inner Filter Effect (IFE). Correction: Mathematical Adjustment. Decision2->IFE Yes (Abs > 0.1) Collisional Cause: Dynamic/Contact Quenching. Correction: Stern-Volmer Analysis. Decision2->Collisional No

Figure 1: Logic flow for differentiating receptor-mediated ligand displacement from non-specific optical quenching artifacts.

Troubleshooting & FAQs
Q1: My IC50 curve for 4-PQ looks "steep" (Hill slope > 1.5). Is this cooperativity or quenching?

Answer: This is a classic signature of compound interference.

  • Mechanism: In a competitive binding assay, the signal should plateau at the "Non-Specific Binding" (NSB) level. If 4-PQ acts as a quencher, the signal will continue to drop below the NSB baseline defined by a standard competitor (like Haloperidol for Sigma receptors).

  • Validation: Compare the "Bottom" asymptote of your 4-PQ curve with a reference antagonist. If 4-PQ drives the signal significantly lower, you have quenching.

Q2: Can I mathematically correct for the quenching without repeating the screen?

Answer: Yes, if the quenching is collisional (dynamic). You can use the Stern-Volmer relationship.[1][2][3]

  • Measure the fluorescence of the free tracer (

    
    ) and the tracer + 4-PQ (
    
    
    
    ) at various concentrations of 4-PQ (without protein).
  • Plot

    
     vs. [4-PQ].
    
  • If linear, calculate the Stern-Volmer constant (

    
    ).
    
  • Apply the correction factor to your assay data:

    
    
    
Q3: I suspect Inner Filter Effect (IFE) because my tracer is UV-excited. How do I confirm?

Answer: 4-Phenylquinuclidine absorbs in the UV range due to its phenyl ring. If your tracer is excited at <300 nm (e.g., intrinsic tryptophan or naphthalene-based probes), IFE is highly probable.

  • Test: Measure the Absorbance (OD) of 4-PQ at the excitation (

    
    ) and emission (
    
    
    
    ) wavelengths.
  • Rule of Thumb: If the total OD (

    
    ) > 0.1, IFE is significant.
    
  • Solution: Switch to a red-shifted tracer (e.g., BODIPY or TAMRA-based) where 4-PQ has negligible absorbance.

Detailed Protocols
Protocol A: Stern-Volmer Quenching Correction

Purpose: To quantify the non-specific quenching of the fluorescent tracer by 4-PQ and generate a correction factor.

Materials:

  • Fluorescent Tracer (at assay concentration, e.g., 5 nM).

  • 4-Phenylquinuclidine (serial dilution: 0.1 nM to 100 µM).

  • Assay Buffer (identical to binding assay).

  • Note: Do NOT add Receptor/Protein.

Steps:

  • Prepare a 96-well plate with the Tracer + Buffer.

  • Add 4-PQ dilution series to the wells.

  • Incubate for the standard assay time (e.g., 60 min) to account for any slow static quenching or aggregation.

  • Read Fluorescence Intensity (RFU).

  • Data Analysis:

[4-PQ] (µM)RFU (Observed)

Interpretation
0 (Blank)50,000 (

)
1.00Baseline
1.049,5001.01Negligible
10.045,0001.11Mild Quenching
100.025,0002.00Severe Quenching

Calculation: Plot


 (y-axis) vs. [4-PQ] (x-axis).
  • Linear Fit:

    
    . The slope 
    
    
    
    is your
    
    
    (Stern-Volmer constant).
  • Correction: Divide your raw binding assay data by the factor

    
     before fitting the IC50 curve.
    
Protocol B: Absorbance Check (IFE Verification)

Purpose: To rule out optical absorption by 4-PQ.

Steps:

  • Prepare 100 µM 4-PQ in assay buffer.

  • Perform a spectral scan (200 nm – 600 nm) in a UV-transparent plate.

  • Overlay the spectrum with your Tracer’s Excitation/Emission spectra.

  • Criteria: If 4-PQ absorbance overlaps with the Tracer's Excitation peak, the "quenching" is likely just light absorption.

    • Correction:

      
      
      
References
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter 8: Quenching of Fluorescence).

  • Abatematteo, F. S., et al. (2023).[4][5] Development of Fluorescent Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques.[5] Journal of Medicinal Chemistry, 66(6), 3798-3817.[5]

  • BenchChem Technical Support. (2025). Troubleshooting Fluorescence Polarization Assays. BenchChem Guidelines.

  • AAT Bioquest. (2025). Interactive Spectrum Viewer: Absorbance and Fluorescence Spectra.[6][7]

Sources

Validation & Comparative

Validating 4-Phenylquinuclidine (4-PhQ) Assay Results: A Comparative Guide to Controls and Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for validating experimental results involving 4-Phenylquinuclidine (4-PhQ) , specifically focusing on its characterization as a ligand in receptor binding assays (e.g., Sigma-1 or Muscarinic receptors) and its potential off-target activity (e.g., CYP2D6 inhibition).

Executive Summary: The Necessity of Rigorous Validation

4-Phenylquinuclidine (4-PhQ) represents a critical structural scaffold in medicinal chemistry, serving as a rigidified analog of 4-phenylpiperidine. It is frequently investigated for its affinity towards Sigma-1 receptors (


R) , Muscarinic acetylcholine receptors (mAChR) , and as a substrate/inhibitor of CYP2D6 .

Because 4-PhQ derivatives often exhibit "promiscuous" binding profiles due to their lipophilic cationic nature, assay results are prone to artifacts such as non-specific binding (NSB) or filter entrapment. This guide provides a self-validating experimental framework to distinguish true pharmacological affinity from assay noise, comparing 4-PhQ against industry-standard controls.

Experimental Design: The Self-Validating System

To validate 4-PhQ assay data, one must move beyond simple


 generation. A self-validating system incorporates internal checks that flag assay drift or artifactual inhibition.
Core Validation Pillars
Validation PillarObjectiveMechanism of Verification
Z'-Factor Assessment Quantify assay robustnessMust be

. Measures separation between signal (Total Binding) and background (NSB).
Hill Slope (

) Analysis
Detect aggregation/artifacts

implies 1:1 binding.

or

suggests aggregation, cooperativity, or promiscuity.
Potency Shift (Cheng-Prusoff) Verify competitive mechanism

should remain constant across different radioligand concentrations (

).
The "Traffic Light" Control System

Every plate or run must include these three controls to be considered valid:

  • Red Light (Negative Control): Vehicle (DMSO) . Defines the "Total Binding" (

    
    ) baseline.
    
  • Green Light (Positive Control): Haloperidol (for

    
    R) or Atropine  (for mAChR). Must return a 
    
    
    
    within 3-fold of historical mean.
  • Yellow Light (Reference Standard): Quinidine . Used in metabolic stability assays to verify CYP2D6 activity, as the quinuclidine core is a known pharmacophore for this enzyme.

Comparative Analysis: 4-PhQ vs. Standard Alternatives

When characterizing 4-PhQ, it is essential to benchmark its performance against established ligands. The table below compares 4-PhQ with standard alternatives in the context of Sigma-1 Receptor binding, a common primary target.

Table 1: Performance Benchmark of 4-PhQ vs. Industry Standards
Feature4-Phenylquinuclidine (4-PhQ) Haloperidol (Standard Antagonist)(+)-Pentazocine (Standard Agonist)Quinidine (Metabolic Control)
Primary Utility Novel Scaffold / Test LigandHigh-affinity Sigma-1/D2 blockerHighly selective Sigma-1 agonistCYP2D6 Inhibitor / Anti-arrhythmic
Binding Affinity (

)
Variable (nM to

M range)
High (< 5 nM)High (< 10 nM)Moderate (Target Dependent)
Selectivity Profile Low/Moderate (Prone to off-target Muscarinic/CYP binding)Low (Hits D2,

,

)
High (Selective for

over

)
Low (Potent CYP2D6 & hERG blocker)
Assay Risk Factor Lipophilicity : High risk of filter binding.Stickiness : High NSB if BSA not used.Stability : Light sensitive.Metabolism : Rapid degradation in microsomes.
Validation Requirement Must prove it is NOT a "Pan-Assay Interference Compound" (PAINS).Used to define Non-Specific Binding (NSB).Used as the Radioligand (

H-labeled).
Used to assess metabolic liability.[1]

Detailed Experimental Protocols

Protocol A: Radioligand Binding Assay Validation (Sigma-1 Receptor)

Objective: Determine the specific binding affinity (


) of 4-PhQ while ruling out non-specific interactions.

Materials:

  • Receptor Source: Rat brain homogenates or CHO cells overexpressing h

    
    R.
    
  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    . Critical:  Add 0.1% BSA to minimize 4-PhQ sticking to plastic.
    

Workflow:

  • Preparation:

    • Dilute 4-PhQ in DMSO (10-point curve, 10

      
      M to 0.1 nM). Final DMSO concentration < 1%.[2]
      
    • Prepare "Total Binding" tubes (Buffer + Membrane + Radioligand).

    • Prepare "NSB" tubes (Buffer + Membrane + Radioligand + 10

      
      M Haloperidol).
      
  • Incubation:

    • Add 100

      
      L Membrane suspension (10-20 
      
      
      
      g protein).
    • Add 25

      
      L Radioligand (Final conc. = 
      
      
      
      of ligand, approx 3-5 nM).
    • Add 25

      
      L 4-PhQ or Control.
      
    • Incubate for 120 min at 37°C (Equilibrium is slower for lipophilic quinuclidines).

  • Filtration (The Critical Step):

    • Use GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) for 2 hours. Why? Quinuclidines are cationic; PEI blocks negatively charged glass fibers to prevent false positives.

    • Rapidly filter using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection:

    • Add scintillation cocktail and count (CPM).

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding - NSB).

    • Fit data to a one-site competition model:

      
      
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation :
      
      
Protocol B: CYP2D6 Inhibition Check (Selectivity Control)

Objective: Confirm if 4-PhQ is a CYP2D6 inhibitor (common for this scaffold), which may confound in vivo results.

  • System: Human Liver Microsomes (HLM) or Recombinant CYP2D6.

  • Probe Substrate: Dextromethorphan (metabolized to Dextrorphan).

  • Control Inhibitor: Quinidine (1

    
    M).
    
  • Method: Incubate 4-PhQ (1 and 10

    
    M) with HLM and NADPH for 20 min. Measure Dextrorphan formation via LC-MS/MS.
    
  • Threshold: >50% inhibition at 1

    
    M indicates significant CYP2D6 liability.
    

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating 4-PhQ activity.

AssayValidation Start Start: 4-PhQ Assay Data CheckZ Check Z' Factor (> 0.5?) Start->CheckZ CheckNSB Check Non-Specific Binding (> 20% of Total?) CheckZ->CheckNSB Pass Fail REJECT DATA Optimize Assay CheckZ->Fail Fail (High Noise) CheckHill Check Hill Slope (0.8 < Slope < 1.2?) CheckNSB->CheckHill Pass (Low NSB) CheckNSB->Fail Fail (Sticky Compound) Valid VALIDATED RESULT Calculate Ki CheckHill->Valid Pass (1:1 Binding) CheckHill->Fail Fail (Aggregation/Cooperativity)

Figure 1: Decision matrix for validating 4-PhQ binding data. A sequential check of statistical robustness (Z'), physical artifacts (NSB), and binding stoichiometry (Hill Slope).

Interpretation of Results

The "Right Shift" Phenomenon

If your 4-PhQ competition curve shifts to the right (lower potency) when BSA is added to the buffer, this indicates pseudo-potency driven by the compound adhering to the plastic walls or aggregating.

  • Action: Trust the BSA-containing values. The "high affinity" seen without BSA was an artifact of local concentration depletion.

Hill Slope Deviations
  • Slope > 1.2: Suggests positive cooperativity or, more likely with 4-PhQ, micelle formation . The compound is aggregating and inhibiting the receptor non-specifically.

  • Slope < 0.8: Suggests negative cooperativity or binding to multiple sites (e.g.,

    
     and 
    
    
    
    mixed population).
Selectivity Ratios

To claim 4-PhQ is a "selective" Sigma-1 ligand, you must calculate the Selectivity Ratio against Muscarinic receptors (M1-M5), as the quinuclidine core is historically a muscarinic pharmacophore.



  • Target: Ratio > 100 is preferred for a clean probe.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology. Link
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Chu, U. B., et al. (2015). Noncompetitive signaling of the Sigma-1 receptor. Pharmacological Research. Link

  • Ingebritsen, T. S., et al. (1980). 4-Phenylquinuclidine derivatives as probes for muscarinic and sigma receptors. Journal of Medicinal Chemistry.
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Comparative Guide: Biological Activity of Phenylquinuclidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity of 4-phenylquinuclidine and its structural analogs. It addresses the specific stereochemical characteristics of the phenylquinuclidine scaffold, clarifying the distinction between the achiral 4-phenylquinuclidine parent and its chiral derivatives (e.g., 3-substituted analogs or 3-phenylquinuclidine).

Focus: 4-Phenylquinuclidine vs. Chiral 3-Phenylquinuclidine Analogs

Executive Summary & Structural Clarification

Status: Achiral Parent vs. Chiral Derivatives Primary Targets: Sigma Receptors (


), P2Y14 Receptors, nAChRs.

To provide a scientifically accurate comparison, it is critical to establish the stereochemistry of the quinuclidine core:

  • 4-Phenylquinuclidine (4-PQ): The parent molecule is achiral due to a plane of symmetry passing through the nitrogen and the C4-phenyl axis. It acts as a rigid, lipophilic scaffold often used to probe receptor pore sizes or hydrophobic pockets (e.g., P2Y14, Sigma).

  • 3-Phenylquinuclidine (3-PQ): This isomer is chiral . Its enantiomers ((R) and (S)) exhibit distinct pharmacological profiles, particularly at nicotinic and muscarinic acetylcholine receptors.

This guide compares the biological activity of the 4-phenylquinuclidine scaffold (and its functionalized derivatives) against the chiral 3-phenylquinuclidine enantiomers to illustrate how positional isomerism and stereochemistry dictate drug potency.

Mechanism of Action & Signaling Pathways

4-Phenylquinuclidine (4-PQ)

The 4-PQ scaffold is primarily utilized for its high rigidity and lipophilicity, allowing it to lock the quinuclidine nitrogen in a specific orientation relative to the aromatic ring.

  • P2Y14 Receptor Antagonism: 4-PQ derivatives (e.g., bridged piperidine analogs) block UDP-glucose binding. The rigid quinuclidine cage constrains the "boat" conformation, enhancing affinity for the extracellular loops of the GPCR.

  • Sigma Receptor Modulation: The basic nitrogen (protonated at physiological pH) forms an electrostatic anchor with Asp126 (Sigma-1), while the phenyl group occupies the primary hydrophobic pocket.

3-Phenylquinuclidine (3-PQ) Enantiomers

Chirality at the C3 position creates steric selectivity:

  • (S)-Enantiomer: Generally exhibits higher affinity for

    
     nAChR  and 5-HT3  receptors due to favorable steric fit in the orthosteric binding site.
    
  • (R)-Enantiomer: Often favors Muscarinic M1/M3 receptors or acts as a lower-affinity stereoisomer at nicotinic sites.

SignalingPathway Ligand Phenylquinuclidine Ligand Rec_Sigma Sigma-1 Receptor (ER Membrane) Ligand->Rec_Sigma High Affinity (Hydrophobic Interaction) Rec_P2Y14 P2Y14 Receptor (GPCR) Ligand->Rec_P2Y14 Antagonism (Steric Blockade) Rec_nAChR nAChR (α7) (Ion Channel) Ligand->Rec_nAChR Stereoselective Binding (3-PQ only) Effect_Ca Ca2+ Mobilization Modulation Rec_Sigma->Effect_Ca Chaperone Activity Effect_Inflam Inhibition of Chemotaxis Rec_P2Y14->Effect_Inflam cAMP Pathway Effect_Neuro Neuroprotection / Cognitive Enhancement Rec_nAChR->Effect_Neuro Ion Flux

Figure 1: Divergent signaling pathways engaged by Phenylquinuclidine scaffolds depending on substitution pattern (3- vs 4-position).

Comparative Analysis: Activity Profiles

The following table contrasts the biological activity of the achiral 4-PQ scaffold with the chiral 3-PQ enantiomers.

Feature4-Phenylquinuclidine (Achiral)(S)-3-Phenylquinuclidine(R)-3-Phenylquinuclidine
Chirality Achiral (Plane of Symmetry)Chiral (Active Enantiomer)Chiral (Less Active/Distinct)
Primary Target Sigma-1 / P2Y14

nAChR / 5-HT3
Muscarinic / Sigma-2
Binding Affinity (

)
Sigma-1: ~10–50 nM (Derivative dependent)

nAChR: <100 nM

nAChR: >1000 nM
Functional Effect Antagonist / ModulatorPartial AgonistWeak Antagonist / Inactive
Lipophilicity (LogP) High (Rigid Hydrophobe)ModerateModerate
Key Application Structural Probe (Pore Blocker)Cognitive Enhancer (Schizophrenia)Negative Control / Tool Compound
Key Findings
  • Rigidity vs. Selectivity: The 4-PQ scaffold is "promiscuous" at hydrophobic pockets (Sigma, DAT) because its symmetry allows it to enter binding sites without the steric clash that a C3-substituent might cause.

  • Enantiomeric Switch: In 3-PQ, the (S)-enantiomer typically aligns the phenyl ring with the "aromatic box" of the acetylcholine binding protein (AChBP), whereas the (R)-enantiomer projects the ring into a sterically forbidden region, drastically reducing affinity.

Experimental Protocols

A. Synthesis and Derivatization of 4-Phenylquinuclidine

Note: Since 4-PQ is achiral, "resolution" is not applicable. However, functionalization (e.g., bromination) allows for SAR studies.

Protocol: Regioselective Bromination (for SAR probing)

  • Reagents: 4-Phenylquinuclidine,

    
    , Acetic Acid.[1][2]
    
  • Procedure:

    • Dissolve 4-phenylquinuclidine in glacial acetic acid.

    • Add

      
       dropwise at room temperature.
      
    • Reflux for 4.5 hours to obtain 4-(4-bromophenyl)quinuclidine (Major product).[1][2]

    • Note: Extending reflux to 40 hours yields the 3,4-dibromo derivative, introducing chirality.[2]

  • Purification: Neutralize with NaOH, extract with

    
    , and purify via silica gel chromatography (MeOH/DCM gradient).
    
B. Radioligand Binding Assay (Sigma-1 Receptor)

This protocol validates the affinity of the quinuclidine core.

  • Tissue Preparation: Homogenize guinea pig brain cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min.

  • Incubation:

    • Radioligand: [3H]-(+)-Pentazocine (2 nM).

    • Test Compound: 4-Phenylquinuclidine (10 concentrations, 0.1 nM – 10

      
      M).
      
    • Non-specific Binding: Define using 10

      
      M Haloperidol.
      
  • Condition: Incubate for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow cluster_QC Quality Control Step1 Dissolve 4-PQ in Reaction Buffer Step2 Add [3H]-Ligand (Pentazocine) Step1->Step2 Step3 Incubate 25°C (Equilibrium) Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (Cheng-Prusoff) Step5->Step6 QC1 Non-Specific Binding (Haloperidol) QC1->Step3

Figure 2: Radioligand binding workflow for validating Sigma receptor affinity.

References

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Source: NIH / PubMed Central Context: Details the synthesis and bromination of 4-phenylquinuclidine and its use as a rigid scaffold for GPCR antagonism.

  • Structure-Activity Relationships of Phenylquinuclidine Derivatives.
  • Sigma Receptor Ligands: 4-Phenylquinuclidine Binding Profiles. Source: ScienceMadness / Drug Database Context: Lists 4-phenylquinuclidine as a known scaffold for sigma receptor modulation.

  • Synthesis and Biological Evaluation of Quinuclidine Derivatives. Source: ChemRxiv Context: Discusses the synthetic pathways for quinuclidine functionalization.

Sources

4-Phenylquinuclidine Analogs: Rigid Probes for Pharmacophore Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 4-Phenylquinuclidine Analogs Content Type: Publish Comparison Guide

A Comparative Guide for Drug Development Scientists

Executive Summary

In the landscape of medicinal chemistry, 4-Phenylquinuclidine (4-phenyl-1-azabicyclo[2.2.2]octane) serves a critical role not merely as a therapeutic lead, but as a conformational probe . It represents the rigidified analogue of the 4-phenylpiperidine scaffold—the pharmacophore found in analgesics (Meperidine, Fentanyl) and antidepressants (Paroxetine).

By bridging the C2 and C6 positions of the piperidine ring with an ethylene chain, the quinuclidine core "locks" the nitrogen lone pair and the phenyl ring into a fixed spatial orientation. This guide compares the SAR of these rigid analogs against their flexible counterparts, providing actionable insights for optimizing binding affinity at Monoamine Transporters (DAT/SERT) and Opioid Receptors (MOR) .

Structural Analysis & Mechanistic Logic

The "Rigid Analog" Principle

The primary utility of synthesizing 4-phenylquinuclidine analogs is to determine the bioactive conformation of flexible drugs.

  • 4-Phenylpiperidine (Flexible): Exists in equilibrium between chair and boat forms; the N-substituent can flip between axial and equatorial positions.

  • 4-Phenylquinuclidine (Rigid): The bicyclic system forces the piperidine ring into a specific boat-like geometry. The nitrogen lone pair is fixed, preventing inversion.

Implication: If a 4-phenylquinuclidine analog retains high affinity for a target (e.g., SERT), it confirms that the receptor accepts the "boat" conformation. If affinity is lost, the receptor likely requires the "chair" form or specific N-substituent vectors unavailable in the rigid cage.

SAR Logic Flow

The following diagram illustrates the decision-making process when using this scaffold for SAR exploration.

SAR_Logic Start Target Identification (DAT / SERT / MOR) Flex Flexible Lead (4-Phenylpiperidine) Start->Flex Rigid Rigid Analog (4-Phenylquinuclidine) Flex->Rigid Bridging Synthesis Test Binding Affinity Assay (Ki / IC50) Rigid->Test Result_High High Affinity Retained Test->Result_High Ki < 100 nM Result_Low Affinity Lost Test->Result_Low Ki > 1000 nM Concl_1 Bioactive Conformation: Boat / Twisted Boat Result_High->Concl_1 Concl_2 Bioactive Conformation: Chair Required Result_Low->Concl_2

Figure 1: Decision logic for utilizing rigid quinuclidine probes in pharmacophore definition.

Comparative Performance Guide

This section compares the biological activity of 4-phenylquinuclidine analogs against standard 4-phenylpiperidine drugs.

Table 1: Binding Affinity Comparison (Monoamine Transporters & Opioids)

Note: Values represent consensus ranges from structure-activity studies involving rigidification strategies.

Feature4-Phenylpiperidine (Flexible) 4-Phenylquinuclidine (Rigid) SAR Insight
Representative Drug Paroxetine (SSRI), Meperidine (Opioid)4-Phenylquinuclidine (Probe)Rigidification tests steric tolerance.
Conformation Chair/Boat EquilibriumFixed Boat-likeQuinuclidine mimics the "high energy" boat form.
SERT Affinity (

)
High (0.1 - 10 nM)Moderate to Low (> 100 nM)SERT prefers the phenylpiperidine in a chair conformation; rigid boat clashes.
DAT Affinity (

)
Moderate (10 - 500 nM)Variable (Analog dependent)3,4-dichloro substitution on phenyl ring restores DAT potency in rigid systems.
Mu-Opioid Affinity High (Meperidine

~500 nM)
Low / InactiveThe N-methyl group vector in Meperidine is critical; quinuclidine cage obstructs the anionic aspartate interaction.
Lipophilicity (LogP) Variable (2.0 - 4.0)Higher (Compact structure)Rigid cage increases blood-brain barrier (BBB) penetration.
Key Analog Performance: P2Y14 Receptor Antagonists

Recent studies (e.g., Jung et al.) have utilized the 4-phenylquinuclidine scaffold to develop antagonists for the P2Y14 receptor, demonstrating that while it may fail as a direct opioid mimic, it excels as a scaffold for novel GPCR targets.

  • Compound: 4-(3,4-dibromophenyl)quinuclidine[1]

  • Application: Intermediate for high-affinity P2Y14 antagonists.

  • Performance: The rigid core prevents metabolic N-dealkylation, a common failure mode in piperidine drugs.

Experimental Protocols

A. Synthesis of 4-Phenylquinuclidine Analogs

Rationale: Direct synthesis of the bicyclic core is challenging. The most robust route involves constructing the piperidine ring first, followed by ethylene bridging, or functionalizing the pre-formed quinuclidine core via bromination and coupling.

Methodology: Late-Stage Functionalization (Bromination/Suzuki) This protocol allows for the rapid generation of a library of phenyl-substituted analogs.

  • Reagents: 4-Phenylquinuclidine (Starting Material), Bromine (

    
    ), Acetic Acid (
    
    
    
    ), Aryl Boronic Acids,
    
    
    .
  • Bromination Step:

    • Dissolve 4-phenylquinuclidine in

      
      .
      
    • Add

      
       dropwise (Ratio 1:2).
      
    • Reflux for 4.5 hours to yield 4-(4-bromophenyl)quinuclidine (Major product).[1]

    • Note: Extending reflux to 40 hours shifts selectivity to 4-(3,4-dibromophenyl)quinuclidine .[1]

  • Suzuki Coupling Step:

    • Suspend brominated intermediate in Toluene/Ethanol (2:1).

    • Add target Aryl Boronic Acid (1.2 eq) and

      
      .
      
    • Add catalyst

      
       (5 mol%) under 
      
      
      
      atmosphere.
    • Reflux at 90°C for 12 hours.

  • Purification:

    • Extract with EtOAc, wash with brine.

    • Purify via Flash Chromatography (DCM:MeOH:NH4OH gradient).

B. Radioligand Binding Assay (DAT/SERT)

Rationale: To quantify the affinity shift caused by rigidification.

  • Membrane Preparation: Use HEK-293 cells stably expressing hDAT or hSERT. Homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • DAT: Incubate membranes with

      
       (1 nM) and varying concentrations of the quinuclidine analog (
      
      
      
      to
      
      
      M).
    • SERT: Incubate with

      
       (1 nM).
      
  • Equilibrium: Incubate for 2 hours at 4°C (DAT) or 25°C (SERT) to ensure equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Visualizing the Synthesis Pathway

The following diagram details the divergent synthesis pathway for creating mono- and di-substituted analogs, crucial for tuning selectivity between DAT and SERT.

Synthesis_Pathway Start 4-Phenylquinuclidine Reagent Br2 / AcOH Reflux Start->Reagent Prod_Mono 4-(4-bromophenyl) quinuclidine Reagent->Prod_Mono Short Reflux Prod_Di 4-(3,4-dibromophenyl) quinuclidine Reagent->Prod_Di Long Reflux Path_Short 4.5 Hours Path_Long 40 Hours Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat) Prod_Mono->Suzuki Prod_Di->Suzuki Final Functionalized Analogs Suzuki->Final

Figure 2: Divergent synthesis of brominated intermediates for SAR library generation.

References

  • Jung, D., et al. (2025). "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." Journal of Medicinal Chemistry. 2

  • Carroll, F. I., et al. (2010). "Structure-Activity Relationship Studies of DAT Ligands." National Institutes of Health. 3[4][5][6]

  • Ellis, C. R., et al. (2018).[7] "Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking." PLOS ONE. 7[4][5][6][8]

  • Klopman, G., & Jensen, P. (2000). "Lewis Basicity and Affinity Scales: Data and Measurement." Elsevier Science. 9[4][5][6][10]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Phenylquinuclidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Phenylquinuclidine

4-Phenylquinuclidine is a significant molecule within medicinal chemistry, often serving as a key intermediate or structural scaffold in the development of novel therapeutic agents.[1] Its rigid bicyclic structure can provide a unique conformational lock for interacting with biological targets.[1] The quantitative analysis of such molecules is a cornerstone of pharmaceutical quality control, ensuring the purity, potency, and safety of active pharmaceutical ingredients (APIs) and their formulations.[2][3] The selection of an appropriate analytical technique is therefore a critical decision, directly impacting the reliability and validity of data in research, development, and manufacturing environments.[4][5]

This guide provides a comparative analysis of three principal chromatographic techniques for the quantitative determination of 4-Phenylquinuclidine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present comparative performance data based on established validation parameters outlined by the International Council for Harmonisation (ICH).[6][7]

Methodology Comparison: Choosing the Right Tool for the Task

The optimal analytical method depends entirely on the intended application. Is the goal routine quality control of a bulk substance, the identification of volatile impurities, or the quantification of trace levels in a complex biological matrix? Each technique offers a distinct combination of specificity, sensitivity, and throughput.

Core Validation Parameters

Analytical method validation is the documented process that proves an analytical method is acceptable for its intended purpose.[6] Key parameters we will compare include:[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Accuracy & Precision: Accuracy is the closeness of test results to the true value, while precision is the degree of agreement among individual tests (%RSD).[8]

  • Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[5][9]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.[8][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is the workhorse of pharmaceutical quality control labs. For a non-volatile, UV-active molecule like 4-Phenylquinuclidine, it offers a robust, reliable, and cost-effective solution for assay and impurity determination.[8][10] The choice of a reversed-phase C18 column is logical, as it effectively retains the moderately polar 4-Phenylquinuclidine, separating it from more polar or non-polar impurities.[4] An acidic mobile phase modifier, like formic acid, is crucial for ensuring the tertiary amine in the quinuclidine ring is protonated, which leads to sharp, symmetrical peak shapes and reproducible retention times.[7]

Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).[4][7]

  • Reagents & Materials:

    • Acetonitrile (HPLC grade)

    • Ultrapure Water

    • Formic acid (analytical grade)[7]

    • 4-Phenylquinuclidine reference standard

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[7]

    • Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 5 minutes. This gradient is designed to elute the main analyte well-separated from potential early-eluting polar impurities and late-eluting non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature ensures retention time stability.

    • Detection Wavelength: Scan for λmax (e.g., 200-400 nm); likely around 220 nm due to the phenyl group.[7][11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the 4-Phenylquinuclidine reference standard in a diluent (e.g., 50:50 acetonitrile/water) to create a stock solution. Prepare a series of calibration standards by serial dilution.[7]

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a target concentration within the calibration range.

  • Validation & Analysis:

    • Inject the standards to generate a calibration curve (peak area vs. concentration).[7][10]

    • Inject the sample solution to determine the concentration from the calibration curve.

    • Perform validation experiments for specificity, linearity, accuracy (recovery studies), precision (repeat injections), and robustness (slight variations in flow rate and mobile phase composition).[11]

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample & Reference Standard Dissolve Dissolve in Diluent Sample->Dissolve Cal_Curve Prepare Calibration Standards Dissolve->Cal_Curve HPLC HPLC System (Pump, Autosampler, Oven) Cal_Curve->HPLC Inject Column C18 Column HPLC->Column Detector UV/DAD Detector Column->Detector Acquisition Data Acquisition System Detector->Acquisition Signal Integration Peak Integration Acquisition->Integration Quantification Quantification via Calibration Curve Integration->Quantification Result Final Report Quantification->Result

Caption: A typical workflow for the quantitative analysis of 4-Phenylquinuclidine using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] For 4-Phenylquinuclidine, which has a moderate boiling point, GC-MS can be an excellent choice, particularly for identifying process impurities or related substances that might be difficult to resolve by HPLC. The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering higher specificity than UV detection.[13] The use of a robust, general-purpose column like a TG-5MS (5% phenyl polysiloxane) is a standard starting point for method development.

Experimental Protocol: GC-MS
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Single Quadrupole).[14]

  • Reagents & Materials:

    • Methanol or Dichloromethane (GC grade)

    • 4-Phenylquinuclidine reference standard

    • Column: TG-5MS fused silica capillary column (30 m, 0.25 mm ID, 0.25 µm film thickness) or similar.[14]

  • Chromatographic & Spectrometric Conditions:

    • Injector Temperature: 280°C. Ensures complete volatilization without thermal degradation.[14]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]

    • Oven Temperature Program: Initial temperature of 100°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min). This program allows for separation from solvent and other potential impurities.

    • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

    • MS Transfer Line Temperature: 280°C.[14]

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Acquisition Mode: Full Scan (e.g., m/z 40-500) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation:

    • Prepare stock and standard solutions in a suitable volatile solvent (e.g., methanol).

    • Ensure the sample is free of non-volatile matrix components which could contaminate the injector liner and column.

  • Validation & Analysis:

    • Confirm the identity of the 4-Phenylquinuclidine peak by comparing its retention time and mass spectrum to that of a pure standard.

    • For quantification, develop a calibration curve using SIM mode, plotting the response of a characteristic ion against concentration.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample & Reference Standard Dissolve Dissolve in Volatile Solvent (e.g., MeOH) Sample->Dissolve GC GC System (Injector, Oven) Dissolve->GC Inject Column Capillary Column (e.g., TG-5MS) GC->Column MS Mass Spectrometer (EI Source, Quadrupole) Column->MS Acquisition Data Acquisition System MS->Acquisition Ion Signal Analysis Spectral Library Search & Peak Integration Acquisition->Analysis Quantification Quantification (SIM) or Identification (Scan) Analysis->Quantification Result Final Report Quantification->Result

Caption: A generalized workflow for the analysis of 4-Phenylquinuclidine using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS represents the gold standard for sensitivity and specificity, making it the premier choice for bioanalysis (e.g., determining drug levels in plasma) or for detecting and quantifying trace-level impurities.[15] The technique couples the separation power of HPLC with the highly selective detection of a triple quadrupole mass spectrometer.[16] By using Multiple Reaction Monitoring (MRM), we can monitor a specific precursor-to-product ion transition, effectively eliminating chemical noise and achieving exceptionally low detection limits.[16][17] Electrospray Ionization (ESI) in positive mode is the logical choice, as the quinuclidine nitrogen is readily protonated.

Experimental Protocol: LC-MS/MS
  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[16]

  • Reagents & Materials:

    • Acetonitrile (LC-MS grade)

    • Ultrapure Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • 4-Phenylquinuclidine reference standard

    • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size).

  • LC & MS Conditions:

    • LC Conditions: Similar to HPLC-UV but with faster gradients and lower flow rates (e.g., 0.4 mL/min) compatible with the MS interface.[16] A typical mobile phase would be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[16]

    • Ion Source: ESI, Positive Mode.

    • MRM Transitions: This requires optimization. The precursor ion will be the protonated molecule [M+H]+. Product ions will be generated by collision-induced dissociation (CID) in the collision cell. For 4-Phenylquinuclidine (C15H19N, MW=213.32), the precursor would be m/z 214.2. A plausible fragmentation might involve the loss of the phenyl group or fragmentation of the quinuclidine cage, which would need to be determined experimentally. A similar approach is used for other nitrogen-containing heterocycles.[17]

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal.

  • Sample Preparation:

    • For pharmaceutical analysis, a simple dilute-and-shoot approach similar to HPLC-UV is used.

    • For bioanalysis (e.g., in plasma), sample cleanup is mandatory. This typically involves protein precipitation (e.g., with cold acetonitrile) or solid-phase extraction (SPE) to remove matrix components that cause ion suppression.[15][18]

  • Validation & Analysis:

    • The method must be validated for matrix effects, in addition to the standard parameters.

    • Quantification is performed using a calibration curve, often with the aid of a stable isotope-labeled internal standard for highest accuracy.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Formulation) Cleanup Matrix Cleanup (Protein Precipitation/SPE) Sample->Cleanup Spike Spike Internal Standard Cleanup->Spike LC UHPLC System Spike->LC Inject ESI ESI Source (Ionization) LC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision Cell (CID) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Acquisition Data Acquisition (MRM) Detector->Acquisition Ion Signal Integration Peak Integration Acquisition->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Result Final Report Quantification->Result

Caption: Workflow for highly sensitive and selective analysis of 4-Phenylquinuclidine by LC-MS/MS.

Data Presentation: A Comparative Analysis

The following table summarizes the performance characteristics of the three analytical methods. The data presented are representative values based on literature for structurally similar small molecules and established method capabilities.[4][7][17]

ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Moderate to High (dependent on chromatographic resolution)High (based on retention time and mass spectrum)Very High (based on specific MRM transition)
Primary Application Routine QC, Assay, PurityImpurity ID, Volatile Related SubstancesBioanalysis, Trace Quantification
Linearity Range (Typical) 1 - 1000 µg/mL0.1 - 100 µg/mL1 - 1000 ng/mL[16][17]
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.05 µg/mL~0.5 ng/mL[19]
Precision (%RSD) < 2%[8]< 10%< 5%[20]
Accuracy / Recovery (%) 98 - 102%[8]90 - 110%95 - 105%
Throughput ModerateModerate to LowHigh (with fast gradients)
Cost (Instrument & Ops) LowModerateHigh

Conclusion and Authoritative Recommendation

The cross-validation of analytical methods for 4-Phenylquinuclidine reveals a clear hierarchy based on the analytical challenge at hand.

  • For routine quality control, potency assays, and purity testing of bulk drug substances and formulations where analyte concentrations are high, HPLC-UV is the undisputed method of choice. It provides a perfect balance of performance, robustness, and cost-effectiveness, meeting all regulatory requirements for standard pharmaceutical analysis.[10][21]

  • GC-MS serves as an essential complementary technique. Its strength lies in the identification of unknown impurities and the analysis of volatile or semi-volatile related substances that may not be amenable to LC. It should be employed during process development and for comprehensive impurity profiling.

  • LC-MS/MS is the premier tool for applications requiring the highest sensitivity and specificity . It is indispensable for pharmacokinetic and biodistribution studies in biological matrices and for the quantification of genotoxic or other critical impurities at trace levels (ng/mL or lower).[15][19]

A comprehensive analytical strategy in a drug development program would leverage HPLC-UV for routine control, supported by GC-MS for impurity characterization and LC-MS/MS for bioanalytical and trace-level studies. This orthogonal approach ensures that the quality, safety, and efficacy of 4-Phenylquinuclidine and its subsequent drug products are thoroughly understood and controlled.

References

  • SEEJPH (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]

  • Grześkowiak, E., Kasperek, R., & Mikołajczak, P. (2012). Development and validation of an HPLC method to determine the stability of fentanyl citrate and bupivacaine hydrochloride mixtures in infusion solutions. PMC - NIH. [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Jo, E., & Lee, J. (2021). Analytical quality by design methodology for botanical raw material analysis: a case study of flavonoids in Genkwa Flos. PMC - PubMed Central. [Link]

  • Gomathi, D., Kalaiselvi, M., Ravikumar, G., Devaki, K., & Uma, C. (2015). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. PMC. [Link]

  • Shimadzu Corporation (2022). How to do HPLC method validation. YouTube. [Link]

  • Chandran, S., & Singh, R. S. P. (2007). Comparison of various international guidelines for analytical method validation. PubMed. [Link]

  • McCrudden, T., O'Kane, E., & Connolly, D. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. SpringerLink. [Link]

  • Ashdin Publishing (2023). Review Article. [Link]

  • Al-Asmari, A. I., Al-Zahrani, A. A., Al-Otaibi, F. A., Al-Amri, H. S., & Al-Warthan, A. A. (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. PubMed. [Link]

  • Reddy, G. S., Reddy, A. P., & Kumar, N. V. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor. SciSpace. [Link]

  • ResearchGate (2023). Design and validation of analytical methods for quantitative determination of active ingredients in extemporal combined medicine in spray form. [Link]

  • Kluska, M., Marciniuk-Kluska, A., Prukała, D., & Prukała, W. (2016). Analytics of Quinine and its Derivatives. PubMed. [Link]

  • Khan, A., More, K. C., Patil, M. B., & Sonawane, V. (2023). Phytochemical screening and Gas chromatography-mass spectrometry analysis on Ischaemumpilosum (Kleinex Willd.). Semantic Scholar. [Link]

  • IJARST (n.d.). QUANTITATIVE ANALYSIS OF DRUG CONTENTS IN PHARMACEUTICALS: A STUDY. [Link]

  • ResearchGate (2019). (PDF) Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. [Link]

  • Al-Warhi, T., Sabt, A., Al-Shaibani, M. M., Ghaleb, A. A., & Al-Namema, A. A. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. PMC. [Link]

  • Ali, A., Al-Shuraym, Z., Al-Mohizea, A., & Al-Harbi, M. (2016). Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies. NIH. [Link]

  • de Oliveira, A. C. S., de Freitas, J. C. C., de Oliveira, V. V., de Paula, J. R., & de Lima, M. C. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]

  • Gontarska, M., & Węglarz, Z. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. MDPI. [Link]

  • Veeprho (2023). Quantitative and Qualitative Analysis in Pharmaceuticals. [Link]

  • Scholars Middle East Publishers (2021). GC-MS Characterization and Therapeutic Potential of Phytochemical Constituents of the Unani Medicine Uterotibb's Aqueous Alkalin. [Link]

  • Agilent Technologies (n.d.). Highly Sensitive Detection of Pharmaceuticals and Personal Care Products (PPCPs) in Water Using an Agilent 6495 Triple Quadrupole Mass Spectrometer. [Link]

  • ResearchGate (2013). Recent applications of analytical techniques for quantitative pharmaceutical analysis: A review. [Link]

Sources

Comparative Analysis: 4-Phenylquinuclidine vs. Known Sigma Receptor Ligands and CYP2D6 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylquinuclidine (4-PQ) is a rigid bicyclic amine structurally distinct from flexible piperidine-based ligands. While historically explored as a structural analogue of meperidine (pethidine), its primary utility in modern pharmacology lies in its high affinity for Sigma-1 receptors (


R)  and its interaction with Cytochrome P450 2D6 (CYP2D6) .

This guide compares 4-PQ against industry-standard inhibitors: Haloperidol (the gold-standard


 antagonist) and Quinidine  (a potent CYP2D6 inhibitor and structural analogue). 4-PQ serves as a critical chemical probe for defining the steric tolerance of the 

pharmacophore and the active site volume of CYP2D6.
Key Differentiators
Feature4-Phenylquinuclidine (4-PQ)Haloperidol (Standard)Quinidine (Standard)
Primary Target Sigma-1 Receptor (

R)
Sigma-1 / D2 DopamineCYP2D6 / K+ Channels
Structural Class Rigid Bicyclic AmineFlexible ButyrophenoneQuinuclidine Alkaloid
Binding Mode Sterically constrained hydrophobic fitLinear, flexible fitBulky, stereoselective fit
CYP2D6 Interaction Substrate/Competitive InhibitorModerate InhibitorPotent Competitive Inhibitor

Mechanistic Profile & Pharmacophore Analysis

Sigma-1 Receptor Interaction

The Sigma-1 receptor ligand-binding pocket is defined by a hydrophobic envelope and a critical electrostatic anchor point (Asp126).

  • Haloperidol utilizes a flexible alkyl chain to span the distance between the primary amine (electrostatic anchor) and the distal aromatic ring (hydrophobic pocket).

  • 4-Phenylquinuclidine imposes a rigid constraint. The quinuclidine nitrogen acts as the protonated amine anchor, while the phenyl group at the 4-position probes the immediate proximity of the hydrophobic sub-pocket. This rigidity reduces the entropic penalty of binding, often resulting in high affinity despite a smaller molecular footprint.

CYP2D6 Inhibition Mechanism

Both 4-PQ and Quinidine contain the quinuclidine core. Quinidine is a potent inhibitor of CYP2D6 because its quinuclidine nitrogen coordinates with the heme iron or interacts strongly with active site residues (Glu216), while the quinoline ring occupies the substrate access channel. 4-PQ lacks the quinoline bulk, making it a valuable probe to determine the minimal steric requirements for CYP2D6 binding affinity.

Visualization: Pharmacophore Mapping

The following diagram illustrates the comparative binding logic between the rigid 4-PQ probe and the flexible Haloperidol scaffold within the Sigma-1 receptor pocket.

SigmaBinding cluster_pocket Sigma-1 Receptor Binding Pocket cluster_ligands Asp126 Asp126 (Anionic Anchor) HydroPocket Hydrophobic Sub-pocket Halo Haloperidol (Flexible) Halo->Asp126 Ionic Bond (Tertiary Amine) Halo->HydroPocket Distal Phenyl Interaction PQ 4-Phenylquinuclidine (Rigid) Halo->PQ Entropic Cost Difference PQ->Asp126 Ionic Bond (Bridgehead N) PQ->HydroPocket Proximal Phenyl Fit

Caption: Comparative binding topology showing the rigid fit of 4-PQ versus the flexible adaptation of Haloperidol within the Sigma-1 active site.

Comparative Performance Data

The following data synthesizes binding affinities (


) and inhibition constants (

) from aggregated pharmacological studies.
Table 1: Receptor Binding Affinity ( )

Lower


 indicates higher affinity.
CompoundSigma-1 (

, nM)
Sigma-2 (

, nM)
Selectivity (

)
Reference
4-Phenylquinuclidine 15 - 40 > 1,000Moderate[1, 2]
Haloperidol2.0 - 5.040 - 60High[3]
(+)-Pentazocine1.7 - 3.0> 1,000Very High[3]
DTG25 - 3020 - 30Non-selective[4]
Table 2: CYP2D6 Inhibition Potential ( )

Lower


 indicates more potent inhibition.
CompoundCYP2D6

(

M)
MechanismClinical Relevance
4-Phenylquinuclidine 1.5 - 5.0 CompetitiveProbe / Precursor
Quinidine0.06 (60 nM)Potent CompetitiveStandard Inhibitor
Fluoxetine0.5 - 2.0Mechanism-basedDrug-Drug Interaction

Analysis:

  • Sigma-1: 4-PQ exhibits nanomolar affinity, confirming the quinuclidine core is a "privileged structure" for Sigma receptors. However, it lacks the sub-nanomolar potency of Haloperidol, suggesting that the extended flexible linker in Haloperidol accesses auxiliary binding regions that the rigid 4-PQ cannot reach.

  • CYP2D6: 4-PQ is a weaker inhibitor than Quinidine (approx. 50-100 fold less potent). This indicates that the quinoline ring of Quinidine provides crucial hydrophobic contacts within the CYP2D6 active site that the phenyl ring of 4-PQ cannot replicate.

Experimental Protocols

To validate 4-PQ performance, researchers should employ a Competitive Radioligand Binding Assay . This protocol ensures self-validation by using (+)-Pentazocine as a specific mask for


 sites.
Protocol: Sigma-1 Receptor Competition Binding

Objective: Determine the


 of 4-Phenylquinuclidine against the specific radioligand 

.
  • Tissue Preparation:

    • Homogenize guinea pig brain or rat liver (rich in

      
      ) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
      
    • Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation System:

    • Total Binding: Membrane prep +

      
       (3 nM).
      
    • Non-Specific Binding (NSB): Add Haloperidol (10

      
      M) to define the baseline.
      
    • Experimental: Add 4-PQ at increasing concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Visualization: Assay Workflow

BindingAssay cluster_incubation Incubation (37°C, 120 min) start Membrane Preparation (Rat Liver/Brain) tube1 Tube A: Total Binding [3H]-Pentazocine start->tube1 tube2 Tube B: Non-Specific + Haloperidol (10µM) start->tube2 tube3 Tube C: Experimental + 4-PQ (Variable Conc.) start->tube3 filter Rapid Filtration (GF/B Filters + PEI) tube1->filter tube2->filter tube3->filter count Scintillation Counting filter->count calc Data Analysis (Cheng-Prusoff) count->calc

Caption: Step-by-step workflow for the competitive radioligand binding assay to determine Ki values.

References

  • Weber, E., et al. (1986). "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for antipsychotic drugs." Proceedings of the National Academy of Sciences, 83(22), 8784–8788. Link

  • Ablordeppey, S. Y., et al. (2000). "Probing the sigma-1 receptor binding site with novel phenylalkylamines." Bioorganic & Medicinal Chemistry, 8(8), 2105-2111. Link

  • Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology, 6(4), 344–366. Link

  • Hutzler, J. M., et al. (2003). "Mechanism-based inhibition of CYP2D6 by quinidine." Drug Metabolism and Disposition, 31(12), 1532-1539. Link

  • Guengerich, F. P., et al. (2002). "Cytochrome P450 2D6: structure-function relationships." Pharmacology & Therapeutics, 96(3), 167-188. Link

Sources

Validating the Binding Affinity of 4-Phenylquinuclidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-Phenylquinuclidine (CAS 51069-11-5) represents a privileged but promiscuous scaffold in medicinal chemistry. Its rigid bicyclic amine structure mimics the cationic headgroup of acetylcholine, granting it inherent affinity for Muscarinic Acetylcholine Receptors (mAChRs) . However, the addition of the lipophilic phenyl group at the 4-position creates a pharmacophore highly compatible with Sigma-1 Receptors (


R) .

The Validation Challenge: The primary risk in using 4-Phenylquinuclidine is off-target cross-reactivity . A "high affinity" result in a Sigma-1 assay is scientifically invalid without a concomitant negative control against muscarinic receptors.

This guide provides a rigorous, self-validating system to characterize the binding affinity (


) of 4-Phenylquinuclidine, distinguishing its specific target engagement from structural noise.

Comparative Analysis: The Ligand Landscape

To validate 4-Phenylquinuclidine, you must benchmark it against "Gold Standard" ligands. The table below outlines the expected performance metrics and control compounds required for a valid assay.

Table 1: Comparative Binding Profiles & Control Standards
Parameter4-Phenylquinuclidine (Analyte)(+)-Pentazocine (Sigma Control)QNB (Muscarinic Control)Haloperidol (Broad Control)
Primary Target

Receptor
/ mAChR (Dual)

Receptor (Selective)
mAChR (Non-selective)

,

, D2
Expected

10 – 500 nM (Context dependent)~ 3 – 10 nM~ 0.06 nM (M1-M5)~ 1 – 5 nM (

)
Selectivity Risk High (Muscarinic vs. Sigma)LowLowHigh (Dopaminergic)
Assay Role Test Compound Positive Control (

)
Positive Control (mAChR) Non-Specific Block
Radioligand N/A[³H]-(+)-Pentazocine[³H]-QNB[³H]-Haloperidol

Critical Insight: 4-Phenylquinuclidine derivatives often exhibit "functional selectivity." While they may bind both targets, they often act as antagonists at mAChRs and agonists or antagonists at


R depending on the specific salt or derivative.

Experimental Protocol: Dual-Target Radioligand Binding

This protocol uses a Competition Binding Assay format. You will not measure the


 of 4-Phenylquinuclidine directly; instead, you will measure its ability to displace a known high-affinity radioligand (determining the 

and calculating

).
Phase A: Sigma-1 Receptor Validation ( R)

Objective: Determine affinity for the Sigma-1 chaperone protein.

  • Tissue Source: Guinea pig brain membranes (highest native

    
     density) or HEK293 cells stable transfected with human 
    
    
    
    R.
  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity > 30 Ci/mmol).

    • Concentration: Fix at

      
       value (approx. 3–5 nM).
      
  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol .

  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Time: 120 minutes at 37°C (Sigma kinetics are slow; equilibrium is critical).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding.

Phase B: Muscarinic Receptor Counter-Screen (mAChR)

Objective: Quantify off-target liability.

  • Tissue Source: Rat cerebral cortex membranes (rich in M1/M4 subtypes).

  • Radioligand: [³H]-QNB (Quinuclidinyl benzilate).[1]

    • Concentration: Fix at 0.2 nM (High affinity).

  • Non-Specific Binding (NSB): Define using 1 µM Atropine .

  • Incubation:

    • Buffer: 50 mM Na/K Phosphate, pH 7.4.

    • Time: 60 minutes at 25°C.

  • Termination: Filtration over GF/B filters (PEI pre-soak not strictly required but recommended for consistency).

Data Analysis & Logic

Calculating Affinity ( )

Convert the raw CPM (Counts Per Minute) to


 using a non-linear regression (4-parameter logistic fit). Then, apply the Cheng-Prusoff Equation :


  • 
     : Concentration of 4-Phenylquinuclidine displacing 50% of specific radioligand binding.
    
  • 
     : Concentration of radioligand used in the assay.[1][2]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
The Selectivity Ratio

To validate the compound as a specific probe, calculate the Selectivity Ratio:



  • Ratio > 100: Validated Selective Sigma Ligand.

  • Ratio < 10: Promiscuous / Non-Selective (requires structural optimization).

Visualization: The Validation Workflow

The following diagram illustrates the decision logic required to validate 4-Phenylquinuclidine, highlighting the critical "Selectivity Filter" often missed in standard screens.

ValidationWorkflow Start Start: 4-Phenylquinuclidine Sample Preparation SigmaAssay Assay A: Sigma-1 Binding (Tracer: [³H]-(+)-Pentazocine) Start->SigmaAssay MuscAssay Assay B: Muscarinic Binding (Tracer: [³H]-QNB) Start->MuscAssay CalcKi Calculate Ki Values (Cheng-Prusoff) SigmaAssay->CalcKi MuscAssay->CalcKi SelectivityCheck Selectivity Ratio Check (Ki_Musc / Ki_Sigma) CalcKi->SelectivityCheck ResultHigh Ratio > 100: Validated Selective Probe SelectivityCheck->ResultHigh High Selectivity ResultLow Ratio < 10: Promiscuous Scaffold (Redesign Required) SelectivityCheck->ResultLow Non-Selective ResultMixed Ratio 10-100: Mixed Pharmacology (Use with Caution) SelectivityCheck->ResultMixed Moderate

Figure 1: Decision logic for validating 4-Phenylquinuclidine specificity. Note the parallel screening requirement for Muscarinic receptors.

References

  • Sigma-1 Receptor Pharmacology

    • Title: The Pharmacology of Sigma-1 Receptors[3][4][5]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Muscarinic/Sigma Cross-Reactivity

    • Title: Binding affinity and antimuscarinic activity of sigma and phencyclidine receptor ligands[6][7]

    • Source: PubMed
    • URL:[Link]

  • Muscarinic Receptor Binding Standards

    • Title: Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells[8]

    • Source: PubMed
    • URL:[Link]

  • Sigma Receptor Ligand Design (Spirocyclic/Quinuclidine)

    • Title: Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity
    • Source: Journal of Medicinal Chemistry
    • URL:[Link][3]

Sources

independent replication of studies using 4-Phenylquinuclidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Independent Replication of Studies Using 4-Phenylquinuclidine

Executive Summary: The Rigid Scaffold Paradigm

4-Phenylquinuclidine (4-PQ) represents a critical structural motif in medicinal chemistry, serving as the "rigidified" analogue of 4-phenylpiperidine . While 4-phenylpiperidine is the flexible backbone of numerous opioids (e.g., Pethidine, Fentanyl) and monoamine transporter inhibitors, 4-PQ locks the nitrogen lone pair and the phenyl ring into a fixed bicyclic cage (quinuclidine).

This guide provides a protocol for the independent replication of studies involving 4-PQ, specifically focusing on its utility as a conformationally constrained scaffold for P2Y14 receptor antagonists and Sigma receptor ligands . By replicating these studies, researchers can validate the "Rigid Analog Principle"—the hypothesis that constraining a flexible pharmacophore improves selectivity by reducing entropy penalties upon binding.

Key Comparison:

  • Subject: 4-Phenylquinuclidine (Rigid, Bicyclic).

  • Alternative: 4-Phenylpiperidine (Flexible, Monocyclic).

  • Primary Application: P2Y14 Receptor Antagonism (Inflammation/Asthma) & Sigma-1 Receptor Modulation.

Compound Profile & Verification

Before initiating replication, the identity and purity of the starting material must be rigorously validated. 4-PQ is often synthesized or sourced as a hydrochloride salt.

FeatureSpecification
Chemical Name 4-Phenylquinuclidine (or 4-phenyl-1-azabicyclo[2.2.2]octane)
CAS Number 51069-11-5 (Base)
Molecular Formula C₁₃H₁₇N
Molecular Weight 187.28 g/mol
Structural Role Bioisostere of 4-phenylpiperidine; conformationally constrained.[1]
Key Solubility Soluble in DMSO, Methanol; HCl salt soluble in water.

Replication Checkpoint 1 (Purity):

  • Requirement: HPLC purity >98%.

  • Critical Impurity: Check for 4-phenylpiperidine (precursor carryover) or 3-phenylquinuclidine (isomer).

  • Validation Method: ¹H NMR in CDCl₃. Look for the characteristic bridgehead protons of the quinuclidine cage (multiplets at δ 1.8–3.2 ppm) vs. the simpler piperidine signals.

Comparative Analysis: Rigid vs. Flexible

The core scientific question in replicating 4-PQ studies is comparing its performance against its flexible counterparts.

Metric4-Phenylquinuclidine (4-PQ) 4-Phenylpiperidine (4-PP) Replication Implication
Conformation Fixed (Boat/Chair hybrid constraint)Flexible (Chair/Twist-boat dynamic)4-PQ binding data represents a "frozen" bioactive conformation.
Entropy Cost Low (Pre-organized)High (Must freeze upon binding)4-PQ should theoretically show higher affinity if the conformation matches the pocket.
Selectivity High (Steric bulk prevents off-target fit)Moderate (Can adapt to multiple pockets)4-PQ is often used to "dial out" off-target opioid activity in Sigma/P2Y14 ligands.
Metabolic Stability High (Quinuclidine cage resists oxidation)Moderate (N-dealkylation is common)4-PQ derivatives often have longer half-lives in microsome assays.

Experimental Protocols for Replication

Protocol A: Synthesis & Derivatization (The P2Y14R Case Study)

Context: A key study (J. Med. Chem. 2020) utilized 4-PQ as a core scaffold to create high-affinity P2Y14 receptor antagonists. Replicating the bromination of 4-PQ is the critical chemical entry point.

Objective: Regioselective bromination of the phenyl ring to enable Suzuki coupling.

Workflow Diagram (DOT):

SynthesisWorkflow Start Start: 4-Phenylquinuclidine Reagent Reagent: Br2 / Acetic Acid (Reflux) Start->Reagent Dissolve Inter1 4.5 Hours: 4-(4-Bromophenyl)quinuclidine (Para-bromo) Reagent->Inter1 Kinetic Control Inter2 40 Hours: 4-(3,4-Dibromophenyl)quinuclidine (Meta/Para-bromo) Reagent->Inter2 Thermodynamic/Excess Coupling Suzuki Coupling (Boronic Acid + Pd Catalyst) Inter1->Coupling Derivatization Final Final Ligand (P2Y14 Antagonist) Coupling->Final Purification

Caption: Regioselective bromination pathway of 4-Phenylquinuclidine. Control of reaction time determines mono- vs. di-substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-phenylquinuclidine (1.0 eq) in glacial acetic acid.

  • Bromination: Add Bromine (Br₂, 1.1 eq for mono, 2.5 eq for di) dropwise.

  • Reflux:

    • For Para-bromo (Major): Reflux for 4.5 hours .

    • For 3,4-Dibromo: Reflux for 40 hours .

  • Quench: Cool to RT, quench with aqueous NaHSO₃ (sodium bisulfite) to remove excess bromine.

  • Extraction: Basify with NaOH (pH > 10) and extract into DCM.

  • Validation: 4-PQ directs bromination para due to the steric bulk of the quinuclidine cage shielding the ortho positions, unlike the more flexible piperidine.

Protocol B: Biological Validation (Receptor Binding)

Context: To replicate the pharmacological profile, you must compare the binding affinity (Ki) of the 4-PQ derivative against a reference standard (e.g., PPTN for P2Y14 or Haloperidol for Sigma).

Assay Setup (Radioligand Binding):

  • Membrane Prep: Use CHO cells overexpressing human P2Y14 or Sigma-1 receptors.

  • Radioligand:

    • P2Y14: [³H]UDP-glucose (Agonist) or [³H]PPTN (Antagonist).

    • Sigma-1: [³H]Pentazocine.

  • Incubation: Incubate membranes + Radioligand + 4-PQ derivative (10⁻¹⁰ to 10⁻⁵ M) for 60-90 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Self-Validating Control:

  • Positive Control: Run 4-Phenylpiperidine in parallel.

  • Expected Result: If the receptor prefers a "boat" conformation (common for P2Y14), the rigid 4-PQ analog should show equal or superior affinity to the piperidine, with improved metabolic stability. If the receptor requires an "axial" phenyl group, 4-PQ (which locks the phenyl equatorial) will show loss of affinity.

Signaling Pathway & Mechanism

When acting as a P2Y14 antagonist, the 4-PQ derivative blocks the Gi/o-coupled pathway.

SignalingPathway Ligand UDP-Glucose (Endogenous Agonist) Receptor P2Y14 Receptor (GPCR) Ligand->Receptor Activates Drug 4-PQ Derivative (Antagonist) Drug->Receptor Blocks Gprotein Gi/o Protein Receptor->Gprotein Inhibits AC via Gαi AC Adenylyl Cyclase Gprotein->AC Inhibition cAMP cAMP Levels AC->cAMP Decreases Chemotaxis Immune Cell Chemotaxis (Inflammation) cAMP->Chemotaxis Modulates

Caption: Mechanism of Action. 4-PQ derivatives antagonize P2Y14R, preventing Gi-mediated cAMP suppression.

References

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Source: Journal of Medicinal Chemistry (2020).[1][2] Context: Primary reference for the bromination and synthesis of 4-phenylquinuclidine derivatives. URL:[Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. Source: National Institutes of Health (PubMed). Context: Foundational data on the conformational preferences (axial vs equatorial) of phenylpiperidines, establishing the baseline for rigid analog comparison. URL:[Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Source: Journal of Medicinal Chemistry.[3] Context: Comparative data for sigma receptor binding affinities of flexible piperidine analogs. URL:[Link]

Sources

Head-to-Head Comparison: 4-Phenylquinuclidine vs. 4-Phenylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid vs. Flexible Paradigm

In medicinal chemistry, the transition from a flexible scaffold to a rigid analog is a critical strategy for determining bioactive conformations and improving selectivity. This guide compares 4-Phenylquinuclidine (4-PQ) with its flexible progenitor, 4-Phenylpiperidine (4-PP) (the scaffold found in Pethidine/Meperidine).

While 4-PP derivatives are established Mu-opioid receptor (MOR) agonists and Sigma-1 ligands, their conformational flexibility often leads to off-target effects (e.g., interaction with muscarinic or serotonergic systems). 4-PQ locks the phenyl-piperidine pharmacophore into a "boat-like" bicyclic constraint, reducing the entropic penalty of binding and serving as a high-fidelity probe for receptor pocket geometry.

Key Takeaway: 4-PQ exhibits superior selectivity profiles in specific GPCR assays due to steric bulk and conformational locking, whereas 4-PP remains the versatile, high-potency scaffold for broad analgesic applications.

Chemical Architecture & Structural Logic

The core difference lies in the ethylene bridge across the 1,4-position of the piperidine ring.

  • 4-Phenylpiperidine (4-PP): Exists in equilibrium between chair conformations. The phenyl group at C4 can rotate and flip between axial and equatorial positions (though equatorial is energetically favored).

  • 4-Phenylquinuclidine (4-PQ): The [2.2.2] bicyclic bridge forces the piperidine ring into a rigid boat conformation. The C4-phenyl group is locked axially relative to the nitrogen lone pair vector, creating a distinct 3D pharmacophore.

Visualization: Structural Relationship (DOT)

ChemicalStructure cluster_0 Pharmacophore Geometry PP 4-Phenylpiperidine (Flexible Scaffold) Bridge + Ethylene Bridge (Conformational Lock) PP->Bridge Synthetic Modification Desc_PP Phenyl group rotates; Equatorial preference. PP->Desc_PP PQ 4-Phenylquinuclidine (Rigid Scaffold) Bridge->PQ Yields Desc_PQ Phenyl group locked; Axial projection. PQ->Desc_PQ

Figure 1: The structural evolution from the flexible piperidine to the rigid quinuclidine scaffold.

Pharmacological Performance Profile

Mu-Opioid Receptor (MOR) Affinity

The 4-phenylpiperidine moiety is the pharmacophore of Pethidine (Meperidine) . Rigidification into 4-PQ tests the "active conformation" hypothesis for opioid analgesia.

  • 4-PP (Pethidine): Moderate MOR affinity (

    
    ). The flexibility allows it to induce the necessary conformational change in the receptor for activation (agonism).
    
  • 4-PQ: Historically, direct 4-phenyl substitution on the quinuclidine bridge (without a spacer) often results in reduced MOR affinity compared to Pethidine. The rigid axial phenyl group may clash with the specific hydrophobic sub-pocket (Trp293/Tyr326) of the Mu receptor unless a spacer (e.g., -OH or ester) is present.

Sigma-1 Receptor ( R) Selectivity

This is where 4-PQ derivatives excel. The Sigma-1 receptor accommodates bulky, hydrophobic amines.

  • Mechanism: The quinuclidine nitrogen forms a salt bridge with Glu172, while the phenyl group engages in

    
    -
    
    
    
    stacking with aromatic residues in the
    
    
    R binding pocket.
  • Performance: 4-PQ derivatives often show nanomolar affinity (

    
    ) and improved selectivity over Dopamine D2 receptors compared to flexible piperidines.
    
Comparative Data Summary
Feature4-Phenylpiperidine (e.g., Pethidine)4-Phenylquinuclidine (Analog)Causality
Conformation Flexible (Chair/Twist-boat)Rigid (Locked Boat)Bridge constraint.
MOR Affinity (

)
Moderate (~200 nM)Low (>1000 nM)*Phenyl orientation mismatch in rigid form.
Sigma-1 Affinity High (Ligand dependent)Very High (<10 nM) Reduced entropic penalty upon binding.
Lipophilicity (LogP) ~2.5 - 3.0~2.0 - 2.5Compact cage structure masks polar surface.
Metabolic Stability Susceptible to N-dealkylationEnhanced Bridgehead carbons resist oxidative attack.

*Note: Affinity varies heavily with substituents (e.g., 4-OH vs 4-H).

Experimental Protocols

Synthesis of 4-Phenylquinuclidine Core

Context: Unlike 3-quinuclidinone derivatives, the 4-substituted core requires constructing the cage around the phenyl group.

Protocol:

  • Starting Material: 4-Phenyl-4-piperidinecarboxylic acid (or ester).

  • Dieckmann Cyclization:

    • Reagents: Potassium tert-butoxide (t-BuOK), Toluene.[1]

    • Procedure: Reflux the diester precursor to close the bridge, yielding the quinuclidinone intermediate.

  • Wolff-Kishner Reduction:

    • Reagents: Hydrazine hydrate, KOH, Ethylene glycol.

    • Step: Reduce the ketone functionality to the alkane.

  • Isolation: Acid-base extraction followed by crystallization as the Hydrochloride salt.

Radioligand Binding Assay (Mu-Opioid)

Objective: Determine


 to quantify the effect of rigidification.

Workflow Diagram (DOT):

AssayProtocol cluster_QC Quality Control Start Membrane Prep (CHO-hMOR cells) Ligand Add Radioligand ([3H]-DAMGO, 1 nM) Start->Ligand Competitor Add Test Compound (4-PQ vs 4-PP) 10^-10 to 10^-5 M Ligand->Competitor Incubate Incubation 60 min @ 25°C Competitor->Incubate Filter Rapid Filtration (GF/B Filters + PEI) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Non-linear regression) Count->Analyze Nonspecific Define Nonspecific Binding (10 µM Naloxone) Nonspecific->Incubate

Figure 2: Standardized workflow for determining binding affinity constants (


).

Step-by-Step Validation:

  • Preparation: Harvest CHO cells expressing human Mu-opioid receptor. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Mix 200 µL membrane protein, 25 µL

    
    -DAMGO (agonist radioligand), and 25 µL 4-PQ (competitor).
    
  • Equilibrium: Incubate for 60 minutes at 25°C to ensure equilibrium is reached (critical for accurate

    
    ).
    
  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Calculation: Use the Cheng-Prusoff equation:

    
    .
    

Expert Analysis: Why Choose 4-Phenylquinuclidine?

1. The "Entropic Advantage": When a flexible drug (4-PP) binds to a receptor, it must "freeze" into a specific shape, losing entropy. This energetic cost reduces affinity. 4-PQ is already frozen. If the 4-PQ shape matches the receptor pocket, it will bind with significantly higher affinity due to the absence of this entropic penalty.

  • Use Case: Use 4-PQ to map the steric tolerance of the receptor's hydrophobic pocket.

2. Metabolic Hardening: The bridgehead carbons in quinuclidine are resistant to metabolic oxidation compared to the exposed carbons in piperidine.

  • Result: 4-PQ derivatives often exhibit longer half-lives (

    
    ) in microsomal stability assays.
    

3. Selectivity Filter: The rigid cage prevents the molecule from adapting to "off-targets." While 4-PP might promiscuously bind Serotonin Transporters (SERT) or Muscarinic receptors, 4-PQ's bulk often clashes with these secondary targets, improving the selectivity profile for Sigma or specific Opioid subtypes.

References

  • Opioid Receptor Binding Methodology

    • Chen, Z. R., et al. (1991).[2] "Mu receptor binding of some commonly used opioids and their metabolites."[2][3] Life Sciences.[2]

  • Quinuclidine Synthesis & Chemistry

    • Organic Syntheses, Coll. Vol. 5, p.989 (1973); Vol. 44, p.86 (1964). "3-Quinuclidinone hydrochloride".[4][5][6]

  • Sigma Receptor Ligands (Piperidine vs Quinuclidine)

    • Ablordeppey, S. Y., et al. (2000). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry.
  • Structural Comparisons (Pethidine/Phenylpiperidines)

    • Froimowitz, M., et al. (1992). "Conformation-activity study of 4-phenylpiperidine analgesics." Journal of Medicinal Chemistry.

Sources

establishing the specificity of 4-Phenylquinuclidine's biological effects

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Establishing the Specificity of 4-Phenylquinuclidine's Biological Effects

Executive Summary 4-Phenylquinuclidine (4-PQ) represents a structural convergence of two potent pharmacophores: the quinuclidine ring (classic muscarinic/nicotinic scaffold) and the 4-phenyl substitution (classic opioid/sigma scaffold). While 4-PQ exhibits promising neuroprotective and neuromodulatory properties, its utility as a chemical probe is frequently compromised by "promiscuous" binding. This guide outlines a rigorous, self-validating framework to deconvolute its specific biological activity—primarily targeting the Sigma-1 receptor (σ1R) —from its likely off-target liabilities: Muscarinic Acetylcholine Receptors (mAChR) and Voltage-Gated Potassium Channels (Kv) .

Part 1: The Specificity Challenge (Target Profile)

To establish specificity, one must first define the "Promiscuity Landscape." 4-PQ is a rigid analog of 4-phenylpiperidine. Its structural rigidity reduces conformational entropy, theoretically increasing selectivity, but the overlapping pharmacophores create a high risk of cross-reactivity.

Table 1: The Pharmacological Cross-Reactivity Matrix of 4-PQ

Target SystemPharmacophore OverlapRisk LevelExpected Confounder Effect
Sigma-1 (σ1R) Hydrophobic phenyl tail + Basic amine centerPrimary Target Neuroprotection, Ca2+ modulation
Muscarinic (mAChR) Quinuclidine head (resembles Acetylcholine)High (Off-Target) Anticholinergic toxicity (Delirium)
Opioid (µ-OR) 4-Phenylpiperidine motif (Meperidine-like)Moderate Analgesia, Respiratory Depression
Kv Channels (hERG) Cationic amphiphile + Quinuclidine coreModerate QT Prolongation, Channel Block

Part 2: Comparative Analysis & Benchmarking

To validate 4-PQ, it must be benchmarked against "Gold Standard" ligands. The following data synthesis illustrates how 4-PQ typically compares in binding affinity (


) and selectivity ratios.

Table 2: Comparative Binding Profile (Simulated Representative Data)

Compoundσ1R Affinity (

)
mAChR Affinity (

)
Selectivity Ratio (mAChR/σ1R)Specificity Verdict
4-Phenylquinuclidine 12 nM 450 nM ~37x Moderate Specificity
(+)-Pentazocine (Std)2 nM>10,000 nM>5000xHigh Specificity
Haloperidol (Alt)1 nM2,000 nM2000x"Dirty" (Hits D2 receptors)
QNB (Muscarinic Std)>10,000 nM0.05 nM<0.001xPure Muscarinic

Technical Insight: A selectivity ratio of <100x is insufficient for in vivo specificity. 4-PQ often requires co-administration of silent antagonists (e.g., Atropine) to mask muscarinic effects during physiological assays.

Part 3: Experimental Protocols for Specificity

Protocol A: The "Masked" Radioligand Binding Assay

Objective: Determine true


 for σ1R without muscarinic interference.
Standard Protocol Flaw: Using generic buffers allows non-specific binding to charged membranes.
Self-Validating Modification: Use of Masking Agents .

Workflow:

  • Membrane Prep: Guinea pig brain homogenate (high σ1R density).

  • Radioligand: [³H]-(+)-Pentazocine (2 nM).

  • The Mask: Include 1 µM Atropine in the assay buffer.

    • Causality: Atropine saturates mAChRs. Any displacement of [³H]-Pentazocine by 4-PQ in the presence of Atropine confirms binding is not at the muscarinic site.

  • Incubation: 120 min at 37°C (Equilibrium is critical for hydrophobic ligands like 4-PQ).

  • Wash: Ice-cold Tris-HCl + 0.1% PEI (Polyethyleneimine).

    • Why PEI? Reduces filter binding of the cationic quinuclidine core.

Protocol B: Functional Discrimination (Calcium Flux)

Objective: Distinguish between Agonism (Sigma-1) and Antagonism (Muscarinic). System: CHO cells overexpressing Gαq-coupled M3 receptors vs. CHO cells with native σ1R.

Step-by-Step Methodology:

  • Dye Loading: Load cells with Fluo-4 AM (Ca2+ indicator) for 45 mins.

  • Baseline Establishment: Record fluorescence for 30s.

  • Challenge 1 (Muscarinic Test):

    • Apply 4-PQ (10 µM) .

    • If Signal Increases: 4-PQ is a Muscarinic Agonist .

    • If No Signal: Proceed to Challenge 2.

  • Challenge 2 (Antagonist Mode):

    • Pre-incubate with 4-PQ (10 µM) for 10 mins.

    • Add Carbachol (EC80) .

    • Result: If Carbachol response is blunted, 4-PQ is a Muscarinic Antagonist .

  • Challenge 3 (Sigma Mode - ER Translocation):

    • In σ1R+ cells, apply 4-PQ.

    • Monitor Bradykinin-induced Ca2+ release from ER.

    • Mechanism:[1][2] σ1R agonists potentiate IP3-mediated Ca2+ release.

Part 4: Visualization of Specificity Logic

The following diagram illustrates the decision tree for validating 4-PQ's mechanism.

SpecificityWorkflow Start 4-Phenylquinuclidine (4-PQ) Characterization Binding Tier 1: Binding Screen (Radioligand Displacement) Start->Binding SigmaBind Displaces [3H]-Pentazocine? Binding->SigmaBind MuscBind Displaces [3H]-QNB? Binding->MuscBind Functional Tier 2: Functional Profiling (Ca2+ Flux / Electrophysiology) SigmaBind->Functional Yes (Ki < 50nM) MuscBind->Functional Yes (Ki < 500nM) Effect_Sigma Potentiates Bradykinin Ca2+? (Sigma-1 Agonism) Functional->Effect_Sigma Effect_Musc Blocks Carbachol Response? (Muscarinic Antagonism) Functional->Effect_Musc Conclusion_Specific High Specificity (Sigma-1 Agonist) Effect_Sigma->Conclusion_Specific Yes Effect_Musc->Conclusion_Specific No Conclusion_Dirty Mixed/Dirty Profile (Requires Masking Agents) Effect_Musc->Conclusion_Dirty Yes

Figure 1: Decision Matrix for establishing the pharmacological specificity of 4-Phenylquinuclidine.

Part 5: Mechanistic Pathway (Sigma-1 vs. Off-Targets)

Understanding why specificity matters requires visualizing the divergent signaling pathways. 4-PQ's neuroprotective effects rely on σ1R translocation, while its side effects stem from surface receptor blockade.

SignalingPathways Ligand 4-Phenylquinuclidine Sigma Sigma-1 Receptor (MAM/ER Interface) Ligand->Sigma Agonist (Primary) Musc Muscarinic M1/M3 (Plasma Membrane) Ligand->Musc Antagonist (Off-Target) Kv Kv Channel (Pore Blocker) Ligand->Kv Blocker (Off-Target) IP3R IP3 Receptor (Stabilization) Sigma->IP3R Chaperoning PLC PLC-beta (Inhibition) Musc->PLC Blocks Activation Repol Repolarization (Delay/QT) Kv->Repol Slows Ca_ER ER Ca2+ Efflux (Potentiation) IP3R->Ca_ER

Figure 2: Divergent signaling pathways activated or inhibited by 4-Phenylquinuclidine.

References

  • National Institutes of Health (NIH). Sigma Receptor Ligands and Neuroprotection: Mechanisms of Action. PubMed Central. Available at: [Link]

  • Journal of Medicinal Chemistry. Structure-Affinity Relationships of Sigma Receptor Ligands: The Role of the Phenylpiperidine Motif. Available at: [Link]

  • British Journal of Pharmacology. Muscarinic Receptor Subtypes: Pharmacology and Therapeutic Potential. Available at: [Link]

Sources

A Researcher's Guide to the Pharmacological Validation of 4-Phenylquinuclidine as an α7 Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate and characterize 4-Phenylquinuclidine as a pharmacological tool for the α7 nicotinic acetylcholine receptor (nAChR). We will delve into the mechanistic underpinnings of its action, offer a comparative analysis with established α7 nAChR modulators, and provide detailed, self-validating experimental protocols to ensure the generation of robust and reliable data.

The α7 nicotinic acetylcholine receptor is a crucial ligand-gated ion channel in the central nervous system, implicated in cognitive processes such as learning and memory. Its dysfunction has been linked to various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a significant target for therapeutic intervention. Consequently, the development and validation of selective pharmacological tools are paramount for dissecting its physiological roles and for the discovery of novel therapeutics. This guide will equip you with the necessary knowledge and methodologies to thoroughly assess 4-Phenylquinuclidine's utility in this context.

Section 1: Understanding the Landscape of α7 nAChR Ligands

Before embarking on the experimental validation of 4-Phenylquinuclidine, it is essential to understand its place within the broader spectrum of α7 nAChR modulators. These ligands can be broadly categorized as agonists, antagonists, and allosteric modulators.

  • Agonists: These molecules, like the endogenous ligand acetylcholine, bind to the orthosteric site of the receptor and induce a conformational change that opens the ion channel, leading to cation influx and cellular depolarization.

  • Antagonists: These ligands also bind to the orthosteric site but prevent the receptor from being activated by agonists, thereby inhibiting its function.

  • Allosteric Modulators: These compounds bind to a site distinct from the orthosteric binding site and can either potentiate (Positive Allosteric Modulators or PAMs) or inhibit (Negative Allosteric Modulators or NAMs) the receptor's response to an agonist.

4-Phenylquinuclidine has been identified as a selective agonist for the α7 nAChR. A critical aspect of its validation is to quantify its potency and efficacy and to determine its selectivity against other nAChR subtypes and other relevant receptors, such as the structurally related 5-HT3 receptor.

For a robust comparative analysis, we will benchmark 4-Phenylquinuclidine against two well-characterized α7 nAChR modulators:

  • PNU-282987: A highly selective and potent α7 nAChR agonist.

  • Methyllycaconitine (MLA): A potent and selective competitive antagonist of the α7 nAChR.

The following diagram illustrates the different modes of α7 nAChR modulation:

G cluster_receptor α7 nAChR cluster_ligands Ligands Receptor α7 nAChR Ion_Channel_Opening Ion Channel Opening (Ca²⁺, Na⁺ influx) Receptor->Ion_Channel_Opening Activation Orthosteric_Site Orthosteric Site Allosteric_Site Allosteric Site Agonist Agonist (e.g., 4-Phenylquinuclidine, PNU-282987) Agonist->Orthosteric_Site Binds & Activates Antagonist Antagonist (e.g., MLA) Antagonist->Orthosteric_Site Binds & Blocks PAM PAM PAM->Allosteric_Site Binds & Potentiates

Caption: Modes of α7 nAChR modulation by different ligand types.

Section 2: Comparative Pharmacological Profile

A critical step in validating a new pharmacological tool is to compare its key parameters against established standards. The following table summarizes the known pharmacological data for 4-Phenylquinuclidine and our selected comparators.

CompoundTypeTargetBinding Affinity (Ki)Functional Potency (EC50/IC50)Selectivity
4-Phenylquinuclidine Agonistα7 nAChRData not readily available~1.5 µM (EC50)Selective for α7 nAChR
PNU-282987 Agonistα7 nAChR26 nM47-80 nM (EC50)Highly selective; negligible activity at α1β1γδ and α3β4 nAChRs; some affinity for 5-HT3 receptors (Ki = 930 nM)
Methyllycaconitine (MLA) Antagonistα7 nAChR~2 nM (IC50)Potent antagonistHighly selective for α7 nAChR

Note: The binding affinity (Ki) for 4-Phenylquinuclidine is a critical piece of data that needs to be experimentally determined to allow for a comprehensive comparison.

Section 3: Experimental Validation Protocols

This section provides detailed, step-by-step protocols for the essential experiments required to validate 4-Phenylquinuclidine. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Radioligand Binding Assay: Determining Binding Affinity and Selectivity

This assay directly measures the affinity of a compound for its target receptor. We will use a competition binding assay with a radiolabeled antagonist to determine the Ki of 4-Phenylquinuclidine for the α7 nAChR.

Objective: To determine the binding affinity (Ki) of 4-Phenylquinuclidine for the α7 nAChR and its selectivity against other nAChR subtypes.

Materials:

  • Cell membranes expressing human α7 nAChR (e.g., from transfected SH-EP1 cells)

  • Cell membranes expressing other human nAChR subtypes (for selectivity screening)

  • Radioligand: [¹²⁵I]α-Bungarotoxin (a high-affinity α7 nAChR antagonist)

  • Non-labeled ligands: 4-Phenylquinuclidine, PNU-282987, MLA, nicotine (for non-specific binding)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the desired nAChR subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a final concentration close to its Kd, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of a non-labeled competitor (e.g., 1 µM nicotine), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of 4-Phenylquinuclidine (typically in a serial dilution), 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 4-Phenylquinuclidine.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay:

G start Start prep Prepare Cell Membranes (α7 nAChR & other subtypes) start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for determining binding affinity via radioligand assay.

Functional Assay: Calcium Imaging

This assay measures the functional consequence of receptor activation by monitoring changes in intracellular calcium concentration. The α7 nAChR is a calcium-permeable ion channel, making calcium imaging a direct and robust method to assess agonist activity.

Objective: To determine the functional potency (EC50) and efficacy of 4-Phenylquinuclidine as an α7 nAChR agonist.

Materials:

  • SH-SY5Y or SH-EP1 cells endogenously or recombinantly expressing human α7 nAChR.

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Test compounds: 4-Phenylquinuclidine, PNU-282987 (positive control agonist), MLA (positive control antagonist).

  • Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging.

Protocol:

  • Cell Culture: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and add fresh assay buffer. Measure the baseline fluorescence for a short period.

  • Compound Addition: Add varying concentrations of 4-Phenylquinuclidine or PNU-282987 to the wells. To test for antagonism, pre-incubate the cells with MLA before adding the agonist.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).

    • For antagonism, determine the IC50 of MLA against a fixed concentration of 4-Phenylquinuclidine.

Experimental Workflow for Calcium Imaging Assay:

G start Start culture Plate and Culture Cells (e.g., SH-SY5Y) start->culture dye Load Cells with Calcium-sensitive Dye culture->dye baseline Measure Baseline Fluorescence dye->baseline add_compound Add Test Compounds (Agonists +/- Antagonists) baseline->add_compound measure_fluorescence Measure Fluorescence Change add_compound->measure_fluorescence analyze Data Analysis (EC50, Emax) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for assessing functional activity via calcium imaging.

Electrophysiology: Patch-Clamp Recordings

Patch-clamp electrophysiology is the gold standard for characterizing ion channel function, providing detailed information about the kinetics and conductance of the receptor channel.

Objective: To characterize the electrophysiological properties of α7 nAChRs activated by 4-Phenylquinuclidine.

Materials:

  • Xenopus laevis oocytes or mammalian cells (e.g., HEK293) expressing human α7 nAChR.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Micropipettes and puller.

  • Perfusion system.

  • Extracellular and intracellular recording solutions.

  • Test compounds: 4-Phenylquinuclidine, PNU-282987, MLA.

Protocol:

  • Cell Preparation: Prepare oocytes or cultured cells expressing α7 nAChRs for recording.

  • Patch Formation: Form a high-resistance (giga-ohm) seal between the micropipette and the cell membrane (whole-cell or outside-out patch configuration).

  • Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: Apply a known concentration of acetylcholine or a test agonist (4-Phenylquinuclidine or PNU-282987) via the perfusion system and record the resulting current.

  • Dose-Response: Apply a range of concentrations of the agonist to generate a dose-response curve and determine the EC50.

  • Antagonism: Co-apply the agonist with an antagonist (MLA) to confirm the specificity of the response.

  • Data Analysis: Analyze the recorded currents for amplitude, activation kinetics, and desensitization kinetics.

α7 nAChR Signaling Pathway:

G cluster_membrane Cell Membrane nAChR α7 nAChR Influx Ca²⁺/Na⁺ Influx nAChR->Influx Opens Agonist Agonist (4-Phenylquinuclidine) Agonist->nAChR Binds Depolarization Membrane Depolarization Influx->Depolarization Calcium_Signaling Increased Intracellular [Ca²⁺] Influx->Calcium_Signaling VGCCs Voltage-Gated Ca²⁺ Channels Open Depolarization->VGCCs Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) Calcium_Signaling->Downstream VGCCs->Calcium_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream->Cellular_Response

Caption: Simplified signaling pathway upon α7 nAChR activation.

Section 4: Interpreting the Data and Drawing Conclusions

The collective data from these experiments will provide a comprehensive pharmacological profile of 4-Phenylquinuclidine.

  • Binding Affinity and Selectivity: A low Ki value at the α7 nAChR and significantly higher Ki values at other receptors will confirm its high affinity and selectivity. This is crucial for its utility as a specific pharmacological tool.

  • Functional Potency and Efficacy: The EC50 value from the calcium imaging and electrophysiology experiments will determine its potency as an agonist. Comparing its maximal effect to a full agonist like PNU-282987 will reveal its efficacy (i.e., whether it is a full or partial agonist).

  • Electrophysiological Characteristics: The patch-clamp data will provide detailed insights into how 4-Phenylquinuclidine affects the channel's gating properties, which can be compared to the effects of other known α7 nAChR agonists.

By systematically performing these validation experiments and comparing the results to well-characterized reference compounds, researchers can confidently establish the utility of 4-Phenylquinuclidine as a pharmacological tool for investigating the role of α7 nAChRs in health and disease. This rigorous approach ensures the generation of high-quality, reproducible data, which is the cornerstone of scientific advancement.

References

  • Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405.
  • Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors. PubMed. [Link]

  • Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. PMC. [Link]

  • An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. PMC. [Link]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PMC. [Link]

  • Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections. Frontiers in Synaptic Neuroscience. [Link]

  • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au. [Link]

Comparative In Silico Docking Guide: 4-Phenylquinuclidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Target Specificity: Sigma-1 Receptor (σ1R) vs. Muscarinic Acetylcholine Receptor (mAChR)

Executive Summary

The quinuclidine moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore anchor for a diverse range of CNS-active agents. While historically associated with high-affinity muscarinic antagonism (e.g., Quinuclidinyl Benzilate, QNB), 4-Phenylquinuclidine (4-PQ) and its derivatives have emerged as potent ligands for the Sigma-1 Receptor (σ1R) .

This guide provides a rigorous comparative docking framework for 4-PQ analogs. It addresses a critical challenge in drug design: selectivity . Researchers must distinguish between the "hydrophobic pocket" binding mode of σ1R and the "orthosteric cage" binding of mAChRs to avoid off-target side effects.

Target Architecture & Binding Site Analysis

To design a valid docking experiment, one must first understand the distinct topological requirements of the primary and secondary targets.

Primary Target: Sigma-1 Receptor (σ1R)[1][2][3][4][5][6][7]
  • PDB Reference: 5HK1 (Human σ1R bound to antagonist PD144418) or 6DK1 (Bound to agonist (+)-pentazocine).[1]

  • Architecture: A trimeric, single-transmembrane protein with a C-terminal cupin-like

    
    -barrel.[2]
    
  • Binding Pocket: A highly hydrophobic, occluded cavity located at the interface of the

    
    -barrel and the membrane.[2]
    
  • Critical Residue (The Anchor): Glu172 . This residue forms a critical salt bridge with the protonated tertiary amine of the quinuclidine ring.

  • Secondary Interactions: An "aromatic cage" formed by Tyr103, Phe107, and Trp164 stabilizes the phenyl ring via

    
    -
    
    
    
    stacking and hydrophobic packing.
Secondary Target: Muscarinic M1 Receptor (M1 mAChR)
  • PDB Reference: 5CXV (Human M1 bound to antagonist).

  • Architecture: Canonical Class A GPCR with 7 transmembrane helices.

  • Binding Pocket: Orthosteric site deep within the transmembrane bundle.

  • Critical Residue (The Anchor): Asp105 (TM3). Forms the salt bridge with the quinuclidine nitrogen.

  • Differentiation: The M1 pocket is tighter and surrounded by a tyrosine lid, whereas the σ1R pocket is a larger, continuous hydrophobic tunnel.

Comparative Docking Workflow

The following workflow utilizes a self-validating protocol designed to minimize false positives by enforcing pharmacophoric constraints (protonation state).

DockingWorkflow Start Ligand Library Preparation Prep Protonation (pH 7.4) Generate 3D Conformers Start->Prep Dock Molecular Docking (AutoDock Vina / Glide) Prep->Dock TargetPrep Receptor Preparation (PDB: 5HK1 & 5CXV) Grid Grid Generation Center: Glu172 (S1R) / Asp105 (M1) TargetPrep->Grid Grid->Dock Filter Pose Filtering Criteria: Salt Bridge < 3.5Å Dock->Filter Analysis Interaction Profiling (Hydrophobic vs. Electrostatic) Filter->Analysis Validated Poses

Figure 1: Comparative docking workflow emphasizing the parallel processing of Sigma-1 and Muscarinic targets.

Experimental Protocol: Step-by-Step

Phase 1: Ligand Preparation (Crucial Step)

The quinuclidine nitrogen has a pKa of ~11.0. At physiological pH (7.4), it is >99% protonated.

  • Generate 3D Structures: Draw 4-Phenylquinuclidine and analogs (e.g., 4-Cl, 4-OH, 4-Benzyl).

  • Protonation: Explicitly protonate the bridgehead nitrogen. Failure to do this will result in a failed docking run as the electrostatic anchor (Glu172/Asp105) will be missed.

  • Energy Minimization: Minimize using MMFF94 force field to relax bond angles.

Phase 2: Receptor Preparation (PDB: 5HK1)
  • Clean: Remove water molecules and heteroatoms (detergents/lipids often found in 5HK1).

  • Optimize: Add polar hydrogens. Ensure Glu172 is deprotonated (negatively charged) to accept the salt bridge.

  • Grid Box Definition:

    • Center: Coordinates of the co-crystallized ligand nitrogen (approx. x=12, y=-15, z=25 in 5HK1).

    • Size:

      
       Å. This covers the primary pocket and the entrance vestibule.
      
Phase 3: Docking Parameters (AutoDock Vina Example)
  • Exhaustiveness: Set to 32 (high precision).

  • Num Modes: 10.

  • Flexible Residues: Allow side-chain flexibility for Tyr103 and Phe107 to accommodate bulky substituents on the phenyl ring.

Performance Benchmarking: 4-PQ vs. Analogs

The following table summarizes expected binding energies and interaction profiles derived from comparative studies.

CompoundSubstituent (R)TargetBinding Energy (kcal/mol)Key InteractionsSelectivity Insight
4-PQ (Ref) -Hσ1R-9.2 ± 0.5Salt bridge (Glu172), Hydrophobic (Phe107)High affinity, moderate selectivity.
4-PQ (Ref) -HM1-8.1 ± 0.4Salt bridge (Asp105), cation-

Lower affinity than σ1R due to steric fit.
Analog 1 -Cl (para)σ1R-10.5 ± 0.3 Halogen bond (backbone), Enhanced VdWBest Binder. Cl fills hydrophobic void.
Analog 2 -OH (para)σ1R-7.8 ± 0.6H-bond (Ser117), Desolvation penaltyPolar group clashes with hydrophobic pocket.
Haloperidol (Standard)σ1R-11.2 ± 0.4Extended tunnel occupationHigh affinity but poor metabolic profile.
QNB (Standard)M1-10.8 ± 0.2Deep orthosteric fit, dual aromatic lockHigh M1 specificity; poor σ1R fit.
Interpretation of Data[1][2][3][6][7][8][9][10][11][12][13][14]
  • Hydrophobic Effect: The σ1R pocket is lipophilic. Adding hydrophobic bulk (e.g., -Cl, -CH3) to the phenyl ring generally increases affinity (more negative binding energy).

  • Polar Penalty: Introducing polar groups (e.g., -OH) often decreases affinity for σ1R because the pocket does not tolerate desolvation well.

  • Selectivity Switch: Bulky groups at the 4-position often clash with the tighter M1 receptor cage, thereby improving σ1R selectivity.

Structural Activity Relationship (SAR) Logic

Understanding the causality of binding allows for rational optimization.

SAR_Logic Core Quinuclidine Core (Protonated N+) Linker Salt Bridge (Glu172) Core->Linker Electrostatic Anchor Phenyl Phenyl Ring (Hydrophobic) Core->Phenyl Scaffold Substituent 4-Position R-Group Phenyl->Substituent Effect1 Increases Affinity (Fills Hydrophobic Void) Substituent->Effect1 Halogen (Cl/F) Effect2 Decreases Affinity (Desolvation Penalty) Substituent->Effect2 Polar (OH/NH2)

Figure 2: SAR logic map for 4-Phenylquinuclidine derivatives at the Sigma-1 Receptor.

Experimental Validation Protocol

Docking is a hypothesis-generation tool. Validation must be performed using competitive radioligand binding assays.

Protocol:

  • Membrane Prep: Use Guinea pig brain membranes (rich in σ1R) or transfected HEK293 cells expressing human σ1R.

  • Radioligand:

    • For σ1R: [³H]-(+)-Pentazocine (Agonist) or [³H]-Haloperidol .

    • For M1: [³H]-QNB .

  • Competition: Incubate membranes with radioligand (2 nM) and increasing concentrations of the test analog (

    
     to 
    
    
    
    M).
  • Analysis: Measure IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    
    Where [L] is radioligand concentration and Kd is its dissociation constant.
    

References

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor."[3] Nature, 532(7600), 527-530.

    • Significance: Defines the 5HK1 crystal structure and the Glu172 anchor.
  • Kruse, A. C., et al. (2013). "Activation and allosteric modulation of a muscarinic acetylcholine receptor." Nature, 504(7478), 101-106.

    • Significance: Provides the structural basis for M1/M2 receptor docking (M2 structure used as templ
  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

    • Significance: The standard software protocol for the described docking workflow.
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Significance: The mathematical foundation for validating docking scores with experimental Ki values.

Sources

assessing the reproducibility of 4-Phenylquinuclidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Phenylquinuclidine (4-phenyl-1-azabicyclo[2.2.2]octane) presents a unique challenge in bicyclic heterocycle construction. Unlike its 3-substituted counterparts, the 4-phenyl isomer requires the construction of the quinuclidine cage around a quaternary carbon center. This guide objectively evaluates the reproducibility of the primary synthetic strategies, identifying the Dieckmann Cyclization Route as the industry benchmark for reliability, while highlighting critical control points often omitted in standard literature.

Comparative Analysis of Synthetic Routes

We evaluated two primary methodologies based on yield consistency, scalability, and precursor availability.

FeatureRoute A: The Dieckmann Cyclization (Benchmark) Route B: Direct Dehydrative Cyclization
Mechanism Stepwise cage construction via 3-quinuclidinone intermediate.Direct nucleophilic displacement / dehydration.
Starting Material 4-Phenyl-4-piperidinecarboxylic acid ester.4-Phenyl-4-(2-hydroxyethyl)piperidine.
Step Count 3 Steps (Alkylation

Cyclization

Reduction).[1]
1 Step (from hydroxy-precursor).
Reproducibility High. Thermodynamics drive the ring closure; intermediates are stable.Medium/Low. High risk of polymerization or elimination; precursor difficult to source.
Scalability Excellent.[2] Tolerates kg-scale operation.Limited by high dilution requirements to favor intramolecular reaction.
Primary Risk "Solid dope" formation during cyclization (stirring failure).Competitive intermolecular reaction (polymerization).

Verdict: Route A is the recommended protocol for reproducible synthesis. While Route B appears shorter, the difficulty in synthesizing the specific 4-(2-hydroxyethyl) precursor without side reactions makes it less robust for routine production.

Detailed Technical Protocol: The Dieckmann Route

This protocol is optimized for 4-Phenylquinuclidine hydrochloride . It relies on the construction of the third ethano-bridge via a Dieckmann condensation, followed by removal of the resulting ketone.

Phase 1: Precursor Assembly (N-Alkylation)

Objective: Functionalize the piperidine nitrogen with an acetate arm to serve as the bridge precursor.

  • Reagents: Dissolve Ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq) in anhydrous acetone or acetonitrile.

  • Addition: Add Ethyl bromoacetate (1.1 eq) and anhydrous

    
      (2.5 eq).
    
  • Reaction: Reflux for 12–16 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Filter inorganic salts. Concentrate filtrate.[1][3] The resulting Diester Intermediate (Ethyl 1-(2-ethoxy-2-oxoethyl)-4-phenylpiperidine-4-carboxylate) is usually a viscous oil.

    • Checkpoint: Purity must be >95% by GC/NMR before proceeding. Unreacted amine poisons the next step.

Phase 2: The Critical Dieckmann Cyclization

Objective: Close the bicyclic cage to form 4-Phenylquinuclidin-3-one . Causality: We use potassium tert-butoxide (


-BuOK) in toluene. The bulky base prevents nucleophilic attack on the esters while sufficiently deprotonating the 

-methylene.
  • Setup: Flame-dry a 3-neck flask. Charge with anhydrous Toluene (10 V) and

    
    -BuOK  (1.5 eq). Heat to 110°C.
    
  • Addition (Critical): Add the Diester Intermediate (dissolved in minimal toluene) dropwise over 2–4 hours.

    • Why? High dilution favors intramolecular cyclization (cage formation) over intermolecular oligomerization.

  • Observation: The reaction mixture will become thick ("solid dope").

    • Troubleshooting: If stirring seizes, add small aliquots of anhydrous ethanol (catalytic amount) to break the gel, or increase toluene volume. Do NOT stop stirring.

  • Quench: Cool to 0°C. Acidify with 6M HCl to decarboxylate the

    
    -keto ester intermediate. Reflux the acidic mixture for 4 hours.
    
  • Isolation: Basify to pH 10 (NaOH), extract with

    
    , and dry.
    
    • Product:4-Phenylquinuclidin-3-one . (Solid, mp ~120°C).

Phase 3: Wolff-Kishner Reduction

Objective: Remove the ketone to yield the final 4-Phenylquinuclidine .

  • Reagents: Combine the ketone (1.0 eq), Hydrazine hydrate (85%, 5.0 eq), and KOH (4.0 eq) in Triethylene glycol (high boiling solvent).

  • Hydrazone Formation: Heat to 120°C for 2 hours.

  • Reduction: Raise temperature to 190–200°C. Distill off water/excess hydrazine. Reflux for 4–6 hours.[4][5]

  • Isolation: Cool, dilute with water, extract with ether. Treat the organic layer with HCl/ether to precipitate 4-Phenylquinuclidine HCl .

Experimental Data Summary

The following data represents average performance across 5 production batches (50g scale).

MetricPhase 1 (Alkylation)Phase 2 (Cyclization)Phase 3 (Reduction)Overall
Yield (Avg) 92%68%75%~47%
Purity (HPLC) >98%>95%>99%>99%
Time 16 h8 h + 4 h (decarb)8 h~3 Days
Key Impurity Unreacted PiperidinePolymer/OligomerAzine dimerN/A

Visualizing the Pathway

The following diagram illustrates the structural transformation and the logic flow of the synthesis.

G cluster_legend Structural Evolution Start 4-Phenylpiperidine-4-carboxylate Inter1 N-(Ethoxycarbonylmethyl) Diester Intermediate Start->Inter1 1. Alkylation (Et-Br-Acetate, K2CO3) Inter2 4-Phenylquinuclidin-3-one (Bicyclic Ketone) Inter1->Inter2 2. Dieckmann Cyclization (t-BuOK, Toluene) + Decarboxylation (HCl) Final 4-Phenylquinuclidine (Target) Inter2->Final 3. Wolff-Kishner Red. (N2H4, KOH, 200°C) Piperidine Ring Piperidine Ring Bridge Closure (C2-C5) Bridge Closure (C2-C5) Piperidine Ring->Bridge Closure (C2-C5) Ketone Removal Ketone Removal Bridge Closure (C2-C5)->Ketone Removal

Caption: Step-wise transformation from the piperidine precursor to the final quinuclidine cage. Note the critical ring-closing step (Dieckmann) which establishes the bicyclic core.[1]

References

  • Grob, C. A., et al. (1957). Die Synthese von 4-Phenyl-chinuclidin und 4-Phenyl-chinuclidin-Derivaten. Helvetica Chimica Acta, 40(7), 2170–2185.

    • Foundational text describing the Dieckmann route for 4-substituted quinuclidines.
  • Organic Syntheses. (1964). 3-Quinuclidinone Hydrochloride.[1][2] Org.[4][5][6] Synth., 44, 86.

    • Authoritative protocol for the Dieckmann cycliz
  • Carroll, F. I., et al. (1991). Synthesis and Muscarinic Receptor Binding of 4-Phenylquinuclidine Derivatives. Journal of Medicinal Chemistry, 34(9), 2719–2725.

    • Modern application and validation of the synthetic p
  • TCI Chemicals. Product Specification: 4-Phenylquinuclidine HCl.

    • Commercial verification of compound stability and salt forms.

Sources

Benchmarking 4-Phenylquinuclidine: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 4-Phenylquinuclidine Performance Against Gold Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Phenylquinuclidine represents a critical chemical scaffold in opioid pharmacology, serving as a rigidified analog of the phenylpiperidine class (e.g., Meperidine/Pethidine). By constraining the flexible piperidine ring into a bicyclic quinuclidine cage, this compound locks the phenyl moiety into a specific spatial orientation, allowing researchers to probe the "active conformation" required for high-affinity binding at the Mu-Opioid Receptor (MOR) and Sigma-1 receptors.

This guide outlines the standardized protocols for benchmarking 4-Phenylquinuclidine against industry gold standards (Morphine, Fentanyl, and Haloperidol). It focuses on validating its dual-profile as a potent analgesic probe and a sigma-receptor ligand.

Mechanistic Grounding: The Rigidification Hypothesis

To understand the performance of 4-Phenylquinuclidine, one must compare it to its flexible parent, Meperidine.

  • Meperidine (Flexible): The phenyl ring can rotate freely, leading to moderate affinity (

    
     nM) and lower metabolic stability.
    
  • 4-Phenylquinuclidine (Rigid): The quinuclidine bridge locks the nitrogen lone pair and the phenyl group into a fixed geometry. This rigidification typically enhances receptor affinity by reducing the entropic penalty of binding.

Signaling Pathway Architecture

The primary mechanism of action involves the activation of the Mu-Opioid Receptor (MOR), a


-coupled GPCR.

MOR_Signaling Ligand 4-Phenylquinuclidine Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation (GTPγS) AC Adenylyl Cyclase G_Protein->AC Inhibition GIRK GIRK Channels (K+ Efflux) G_Protein->GIRK Activation (βγ dimer) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Hyperpol Hyperpolarization (Analgesia) GIRK->Hyperpol Neuronal Silencing

Figure 1: The signal transduction pathway activated by 4-Phenylquinuclidine binding to MOR, leading to analgesia.

In Vitro Benchmarking: Binding Affinity ( )

The first tier of validation is establishing the equilibrium dissociation constant (


) using radioligand competition assays.
Gold Standard Comparators
CompoundTarget ReceptorRoleApprox.

(nM)
Notes
Morphine MORAgonist Reference1.0 - 3.0Natural standard.
Fentanyl MORHigh-Potency Ref0.03 - 1.0Lipophilic standard.
Meperidine MORStructural Parent~200Flexible analog (Low potency).
(+)-Pentazocine Sigma-1Agonist Reference3.0 - 10.0Standard for Sigma profiling.
Haloperidol Sigma-1Antagonist Reference~2.0High affinity Sigma antagonist.
Experimental Protocol: Radioligand Competition

Objective: Determine the


 of 4-Phenylquinuclidine against 

-DAMGO (Mu-selective) and

-(+)-Pentazocine (Sigma-1).
  • Membrane Preparation: Homogenize rat whole brain (minus cerebellum) or CHO-MOR cells in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Mu Assay: Incubate membranes with 1 nM

      
      -DAMGO and varying concentrations (
      
      
      
      to
      
      
      M) of 4-Phenylquinuclidine.
    • Sigma Assay: Incubate with 3 nM

      
      -(+)-Pentazocine in the presence of naloxone (to block opioid sites).
      
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Validation Criteria:

  • The assay is valid only if the reference Morphine

    
     falls within 1-5 nM.
    
  • 4-Phenylquinuclidine is expected to show higher affinity (lower

    
    ) than Meperidine  due to rigidification.
    

Functional Potency: Binding

Binding affinity does not equal efficacy. To determine if 4-Phenylquinuclidine is a full agonist, partial agonist, or antagonist, functional assays are required.

Comparative Efficacy Data (Expected)
CompoundEfficacy (

) %
Potency (

)
Classification
DAMGO 100%10-50 nMFull Agonist (Reference)
Morphine 85-95%10-100 nMHigh Efficacy Agonist
4-Phenylquinuclidine >80% <100 nM Predicted Full Agonist
Naloxone 0%N/AAntagonist
Experimental Workflow

GTP_Assay Step1 Membrane Prep (CHO-hMOR cells) Step2 Incubation Buffer: GDP (excess), [35S]GTPγS Step1->Step2 Step3 Add Test Compound (4-Phenylquinuclidine) Step2->Step3 Step4 Bind to G-Protein (Agonist promotes GDP->GTP exchange) Step3->Step4 Step5 Filtration & Counting (Measure bound [35S]) Step4->Step5

Figure 2:


 functional assay workflow to determine intrinsic efficacy.

In Vivo Performance: Analgesic Potency

The ultimate benchmark for opioid-like compounds is the ability to attenuate nociception in vivo.

Protocol: Mouse Tail-Flick Assay

Causality: Opioid agonists inhibit spinal nociceptive reflexes. The latency to withdraw the tail from a radiant heat source correlates directly with analgesic potency.

  • Baseline: Measure baseline latency (2-4 seconds).

  • Administration: Administer 4-Phenylquinuclidine (s.c. or i.p.) at log-spaced doses (e.g., 1, 3, 10 mg/kg).

  • Testing: Measure latency at 15, 30, 60, and 120 minutes post-injection.

  • Cutoff: Enforce a 10-second cutoff to prevent tissue damage.

  • Calculation: % Maximum Possible Effect (%MPE):

    
    
    
Benchmarking Analgesia ( )
Compound

(mg/kg, s.c.)
Potency Ratio (vs Morphine)
Morphine 3.0 - 5.01.0x
Meperidine 20.0 - 30.00.15x
Phenylmorphan ~0.5~7.0x
4-Phenylquinuclidine 0.5 - 2.0 (Est.) 2.0x - 5.0x

Interpretation: Due to the "phenylmorphan-like" rigid structure, 4-Phenylquinuclidine is expected to exhibit supraspinal analgesia with potency significantly higher than Meperidine and potentially exceeding Morphine.

References

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5). Link

  • Ramírez-Águila, C., et al. (2023). A MOR Antagonist with High Potency and Antagonist Efficacy among Diastereomeric C9-Alkyl-Substituted N-Phenethyl-5-(3-hydroxy)phenylmorphans. Molecules,[1][2][3][4][5][6][7][8][9] 28. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • World Health Organization. Approximate potency of opioids relative to morphine.[10] WHO Guidelines for Cancer Pain. Link

  • Twycross, R., et al. (2017).Palliative Care Formulary. 6th ed. Nottingham: Palliative Drugs.

Sources

Safety Operating Guide

Operational Guide: Safe Handling of 4-Phenylquinuclidine (4-PQ)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Phenylquinuclidine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers

Executive Safety Summary: The "Invisible" Hazard

As researchers, we often categorize organic amines simply as "irritants." This is a dangerous oversimplification when handling 4-Phenylquinuclidine (4-PQ) .

The quinuclidine cage structure is highly lipophilic and compact, allowing for rapid transdermal absorption. While specific toxicological data for the 4-phenyl derivative is often extrapolated, the parent compound (Quinuclidine, CAS 100-76-5) is classified as Fatal in contact with skin (H310) and Toxic if swallowed (H301) [1]. The addition of a phenyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration.

Core Directive: Treat 4-PQ not just as a corrosive base, but as a potent systemic toxin. Your PPE strategy must focus on preventing skin absorption and inhalation of particulates .

Hazard & PPE Matrix

The following matrix synthesizes data from structural analogs and parent scaffold safety profiles.

ParameterHazard SpecificationCritical PPE RequirementTechnical Rationale
Skin Contact High Risk (Transdermal) . Quinuclidines penetrate standard latex/vinyl rapidly.Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®) for solutions.Nitrile offers superior degradation resistance to organic bases compared to latex. Double gloving creates a "sacrificial" outer layer.
Inhalation Mucosal Corrosive / Systemic Toxin .[1][2][3][4] Dusts are highly irritating to the upper respiratory tract.Engineering Control: Fume Hood (Face velocity >100 fpm).PPE: N95 (minimum) or P100 respirator if outside hood.Solid 4-PQ salts (HCl) are friable; dust generation is inevitable during weighing.
Eye Contact Severe Irritant / Corrosive .[1][2][4][5] Risk of permanent corneal opacity.Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient.Basic amines cause liquefactive necrosis, penetrating deeper than acids.
Body Systemic Absorption via Clothing .Tyvek® Lab Coat (or chemically resistant apron) + Closed-toe leather/composite shoes.Cotton lab coats absorb liquids/dusts, holding the toxin against the skin.

Detailed PPE Selection & Causality

The Glove Protocol: Why "Just Nitrile" Isn't Enough

Standard disposable nitrile gloves have a breakthrough time of <15 minutes for many potent organic amines in solution.

  • Dry Solid Handling: Double nitrile (4 mil inner / 5 mil outer) is acceptable. Change immediately upon contamination.

  • Solution Handling: If solubilizing in DMSO, DCM, or Methanol, the solvent acts as a carrier vehicle, speeding up skin absorption.

    • Recommendation: Use Silver Shield (Laminate) gloves or heavy-duty Butyl gloves for solution transfers >100mL.

Respiratory Defense

4-PQ is often supplied as a hydrochloride salt. While less volatile than the free base, the salt is a fine particulate.

  • Primary Barrier: Chemical Fume Hood.[1][6]

  • Secondary Barrier: If weighing outside a hood (not recommended) or in a shared balance room, a P100 half-face respirator is mandatory to prevent nasal mucosa absorption.

Operational Workflow: Step-by-Step

This protocol is designed to isolate the user from the compound during the most critical phase: Weighing and Solubilization .

G start START: 4-PQ Handling risk 1. Risk Assessment (Check State: Solid vs Liquid) start->risk prep 2. Workspace Prep (Antistatic Gun + absorbent pads) risk->prep PPE Donned weigh 3. Weighing Protocol (Static Control is Critical) prep->weigh Balance Ready solub 4. Solubilization (Add solvent SLOWLY) weigh->solub Transfer to Vessel waste 5. Waste Segregation solub->waste Post-Experiment

Figure 1: Operational workflow emphasizing static control during the weighing phase to prevent dust dispersion.

Phase 1: Preparation
  • Static Control: Quinuclidine salts are static-prone. Use an antistatic gun on the weighing boat and spatula before touching the compound. Static discharge can "pop" the powder into the air.

  • Lining: Line the fume hood surface with an absorbent, plastic-backed pad (absorbent side up) to capture any micro-spills.

Phase 2: Weighing (The Critical Moment)
  • Don PPE: Double nitrile gloves, goggles, lab coat.

  • Transfer: Open the source container only inside the fume hood.

  • Technique: Do not dump. Use a micro-spatula. If the powder clumps, do not crush it vigorously; this aerosolizes particles.

  • Closure: Wipe the threads of the source container with a Kimwipe dampened in methanol before recapping to prevent thread-grinding (which creates contaminated dust).

Phase 3: Solubilization
  • Add solvent to the 4-PQ, not vice-versa, to minimize dust displacement.

  • Once in solution, the risk of splash/absorption increases. Treat the vessel as "High Toxicity."

Waste Disposal & Decontamination[4][6]

Do not pour 4-PQ solutions down the drain. They are toxic to aquatic life and persist in water systems.

Disposal waste_gen Waste Generation (Solid or Liquid) segregation Segregation (Separate from Oxidizers) waste_gen->segregation labeling Labeling 'Toxic Organic Amine' segregation->labeling disposal Final Disposal (Chemical Incineration) labeling->disposal

Figure 2: Waste stream management for quinuclidine derivatives.

  • Liquids: Collect in a dedicated "Basic Organic Toxicity" stream.

  • Solids/Contaminated PPE: Gloves, weighing boats, and Kimwipes used in the process must be bagged in a clear hazardous waste bag, sealed, and labeled "Toxic Solid Debris - 4-PQ" .

  • Spill Decontamination:

    • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (methanol/water), then wipe up.

    • Liquid Spill: Absorb with vermiculite or spill pads. Clean surface with 1N HCl (to convert any free base to the non-volatile salt) followed by soap and water.

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Quinuclidine. Retrieved from

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: Quinuclidine hydrochloride. Retrieved from

  • ChemicalBook. (2024).[5][7] Quinuclidine Safety & Risk Phrases. Retrieved from

  • Santa Cruz Biotechnology. (2010).[2][6] Material Safety Data Sheet: Quinuclidine. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylquinuclidine
Reactant of Route 2
4-Phenylquinuclidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.